Product packaging for AG-1909(Cat. No.:CAS No. 131927-00-9)

AG-1909

Cat. No.: B605001
CAS No.: 131927-00-9
M. Wt: 401.4 g/mol
InChI Key: FJCXMOYNXRDYCX-UHFFFAOYSA-N
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Description

5-Hydroxylansoprazole Sulfone (CAS 131927-00-9) is a significant oxidative metabolite of the proton pump inhibitor Lansoprazole . This compound is primarily formed in the liver via the cytochrome P450 enzyme CYP3A4, while the parent drug is concurrently metabolized to 5-hydroxy Lansoprazole by CYP2C19 . This specific metabolic pathway makes 5-Hydroxylansoprazole Sulfone an invaluable tool in pharmacological research, particularly for in vitro studies aimed at phenotyping CYP3A4 enzyme activity and investigating drug-drug interactions . The concurrent measurement of Lansoprazole, 5-hydroxy Lansoprazole, and Lansoprazole sulfone in plasma provides a robust method for assessing the metabolic status of both CYP2C19 and CYP3A4 in individuals . As a reference standard, it is critical for the development and validation of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in therapeutic drug monitoring and pharmacokinetic studies . Researchers utilize this metabolite to explore inter-individual variability in drug metabolism and to optimize dosing regimens for the parent drug, Lansoprazole . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Chemical Identifiers: • CAS Number: 131927-00-9 • Chemical Formula: C16H14F3N3O4S • Molecular Weight: 401.36 g/mol • IUPAC Name: 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfonyl}-1H-1,3-benzodiazol-5-ol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14F3N3O4S B605001 AG-1909 CAS No. 131927-00-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131927-00-9

Molecular Formula

C16H14F3N3O4S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfonyl]-3H-benzimidazol-5-ol

InChI

InChI=1S/C16H14F3N3O4S/c1-9-13(20-5-4-14(9)26-8-16(17,18)19)7-27(24,25)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22)

InChI Key

FJCXMOYNXRDYCX-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-Hydroxylansoprazole sulfone;  AG-1909;  AG 1909;  AG1909

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Binding Affinity of REGN1908 and REGN1909 to Fel d 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of two monoclonal antibodies, REGN1908 and REGN1909, to the major cat allergen, Fel d 1. The data and methodologies presented are collated from primary research and patent filings, offering a detailed resource for professionals in the field of allergy therapeutics and antibody development.

Core Findings: High-Affinity Binding to Distinct Epitopes

REGN1908 and REGN1909 are fully human IgG4 monoclonal antibodies designed to target and neutralize the Fel d 1 allergen.[1] A key aspect of their therapeutic potential lies in their high-affinity and non-competitive binding to different epitopes on the Fel d 1 protein.[1] This dual-antibody approach, often administered as a 1:1 cocktail, ensures a more comprehensive blockade of Fel d 1's interaction with IgE, the antibody responsible for triggering allergic reactions.[1][2]

Quantitative Binding Affinity Data

The binding kinetics of REGN1908 and REGN1909 to both natural Fel d 1 (nFel d 1) and a recombinant form of the allergen (rFel d 1.mmh) have been determined using Surface Plasmon Resonance (SPR). The equilibrium dissociation constants (KD) demonstrate sub-nanomolar affinity for both antibodies, indicating a very strong and stable interaction with the allergen.

AntibodyAllergenAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Equilibrium Dissociation Constant (KD) (M)Dissociative Half-life (t1/2) (min)
REGN1908 nFel d 11.11E+063.52E-053.17E-11328
rFel d 1.mmh1.13E+061.63E-041.44E-1071
REGN1909 nFel d 17.93E+054.31E-055.43E-11268
rFel d 1.mmh8.87E+052.50E-042.82E-1046

Data sourced from patent filing WO2018118713A1.

In functional assays designed to measure the inhibition of allergen-IgE complex binding, the combination of REGN1908 and REGN1909 has shown potent inhibitory activity. The half-maximal inhibitory concentration (IC50) for the antibody cocktail was found to be more potent than either antibody alone.

Antibody/CocktailIC50 (μg/ml)IC50 (Molar, for each antibody)
REGN1908 33.84 ± 5.3922.56 ± 3.59 x 10-8 M
REGN1909 304.4 ± 52.95202.93 ± 35.30 x 10-8 M
REGN1908-1909 Cocktail 10.47 ± 1.143.50 ± 0.38 x 10-8 M

This data indicates the concentration of antibody required to inhibit 50% of the binding between Fel d 1 and IgE from cat-allergic donors.

Experimental Protocols

The primary method used to determine the binding kinetics of REGN1908 and REGN1909 to Fel d 1 was Surface Plasmon Resonance (SPR).

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of REGN1908 and REGN1909 binding to Fel d 1.

Instrumentation: Biacore T200 instrument.

Methodology:

  • Immobilization:

    • A CM5 sensor chip was used.

    • Anti-human IgG antibody was immobilized on the sensor chip surface.

    • REGN1908 or REGN1909 was captured onto the respective flow cells of the sensor chip.

  • Analyte Injection:

    • Solutions of either natural Fel d 1 (nFel d 1) or recombinant Fel d 1 (rFel d 1.mmh) at varying concentrations were injected over the sensor surface.

    • The association of the Fel d 1 analyte to the captured antibody was monitored in real-time by measuring the change in the SPR signal.

  • Dissociation:

    • After the association phase, a buffer solution was flowed over the chip to monitor the dissociation of the Fel d 1 from the antibody.

    • The dissociation was also monitored in real-time.

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal versus time) were analyzed using a 1:1 Langmuir binding model to calculate the association rate (ka) and dissociation rate (kd).

    • The equilibrium dissociation constant (KD) was then calculated as the ratio of kd/ka.

Visualizations

Experimental Workflow: Surface Plasmon Resonance

SPR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Immobilization Immobilize Anti-human IgG on CM5 Sensor Chip Capture Capture REGN1908 or REGN1909 Immobilization->Capture Association Inject Fel d 1 (Analyte) Monitor Association Capture->Association Dissociation Inject Buffer Monitor Dissociation Association->Dissociation Data_Analysis Analyze Sensorgrams (1:1 Langmuir Model) Dissociation->Data_Analysis Kinetics Determine ka, kd, KD Data_Analysis->Kinetics

Caption: Workflow for determining binding affinity using Surface Plasmon Resonance.

Logical Relationship: Antibody Cocktail Binding to Fel d 1

Antibody_Binding cluster_antibodies Antibody Cocktail cluster_outcome Therapeutic Effect Feld1 Fel d 1 Allergen Epitope1 Epitope 1 Feld1->Epitope1 Epitope2 Epitope 2 Feld1->Epitope2 REGN1908 REGN1908 REGN1908->Epitope1 Binds to REGN1909 REGN1909 REGN1909->Epitope2 Binds to IgE_Binding IgE Binding Blocked Epitope1->IgE_Binding Prevents Epitope2->IgE_Binding Prevents

Caption: Non-competitive binding of REGN1908 and REGN1909 to distinct epitopes on Fel d 1.

References

Technical Guide: The Role of REGN1908-1909 in the Interruption of IgE-Mediated Allergic Response

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This technical guide details the mechanism and clinical findings for REGN1908-1909 , a monoclonal antibody cocktail. Initial searches for "AG-1909" did not yield relevant results in the context of IgE-mediated allergic responses, suggesting a possible nomenclature discrepancy. The information presented herein pertains to REGN1908-1909, which aligns with the described therapeutic goal of blocking allergic reactions.

Introduction

Allergic reactions are a significant global health concern, driven by an IgE-mediated hypersensitivity response to common environmental allergens. In susceptible individuals, exposure to allergens leads to the production of allergen-specific IgE antibodies. These antibodies bind to high-affinity FcεRI receptors on the surface of mast cells and basophils. Subsequent allergen exposure triggers the cross-linking of these IgE-receptor complexes, initiating a signaling cascade that results in the degranulation of these cells and the release of potent inflammatory mediators, such as histamine. This process is the primary driver of the clinical manifestations of allergy.

REGN1908-1909 is an investigational therapeutic intervention designed to specifically target and neutralize a major allergen, thereby preventing the initiation of the allergic cascade. This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to REGN1908-1909's role in blocking the IgE-mediated allergic response, with a specific focus on cat allergy as a model.

Mechanism of Action of REGN1908-1909

REGN1908-1909 is a cocktail of two fully human IgG4 monoclonal antibodies, REGN1908 and REGN1909.[1][2] These antibodies are designed to bind to distinct, non-overlapping epitopes on the major cat allergen, Fel d 1.[1] By binding to Fel d 1, REGN1908-1909 acts as a "blocking antibody," effectively neutralizing the allergen. This neutralization prevents Fel d 1 from binding to and cross-linking the IgE antibodies that are bound to FcεRI receptors on mast cells and basophils.[1] Consequently, the degranulation of these effector cells is inhibited, preventing the release of histamine and other inflammatory mediators that cause the symptoms of an allergic reaction.[1]

This mechanism is a form of passive immunotherapy, offering a novel approach to allergy treatment by directly targeting the allergen before it can trigger the immune system.[1]

REGN1908-1909_Mechanism_of_Action cluster_0 Allergic Response without REGN1908-1909 cluster_1 Intervention with REGN1908-1909 Fel_d_1 Fel d 1 Allergen IgE Allergen-specific IgE Fel_d_1->IgE Binds to Degranulation Degranulation (Histamine Release) Fel_d_1->Degranulation Cross-links IgE, leading to Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI Binds to Mast_Cell Mast Cell / Basophil Fc_epsilon_RI->Mast_Cell On surface of REGN1908_1909 REGN1908-1909 Fel_d_1_2 Fel d 1 Allergen REGN1908_1909->Fel_d_1_2 Binds to & Neutralizes Neutralized_Fel_d_1 Neutralized Fel d 1 No_Degranulation Blocked Allergic Response Neutralized_Fel_d_1->No_Degranulation Cannot bind to IgE, preventing

Mechanism of REGN1908-1909 in blocking the allergic cascade.

Preclinical and Clinical Data

Clinical trials have been conducted to evaluate the safety, pharmacokinetics, and efficacy of REGN1908-1909 in adults with cat allergy.[1][2]

Pharmacokinetic Profile

A first-in-human, single-dose, placebo-controlled study was conducted in adults with a history of cat allergy. Participants received a single subcutaneous injection of REGN1908-1909 at doses of 150 mg, 300 mg, or 600 mg, or a placebo.[1][2]

Table 1: Pharmacokinetic Parameters of REGN1908 and REGN1909 Following a Single Subcutaneous Dose

ParameterREGN1908REGN1909
Time to Maximum Concentration (Tmax)6.2 - 8.2 days6.2 - 8.2 days
Terminal Half-life (t1/2)~30 days~21 days

Data sourced from noncompartmental analysis of serum concentrations.[2]

The pharmacokinetics of both monoclonal antibodies were found to be linear and dose-proportional.[1][2] A single 600 mg dose was shown to maintain mean total antibody concentrations in the serum above the target of approximately 10 mg/L for 8-12 weeks.[1][2]

Efficacy in Reducing Allergic Symptoms

In a proof-of-mechanism study, a single dose of REGN1908-1909 demonstrated a reduction in clinical symptoms in response to nasal allergen provocation in cat-allergic subjects.[1] These effects were observed as early as day 8 after treatment and were maintained until day 85.[1]

Another Phase 2 trial in cat-allergic patients with mild asthma showed that REGN1908-1909 prevented early asthma reactions (EAR), defined as a ≥20% decline in forced expiratory volume in one second (FEV1), following cat allergen exposure.[3]

Table 2: Clinical Efficacy of a Single 600 mg Dose of REGN1908-1909 in Cat-Allergic Patients with Mild Asthma

Efficacy EndpointREGN1908-1909Placebop-value
Median time to EAR (Week 1)>4 hours51 minutes0.0083
Prevention of lung function decline68%23%-
Increase in tolerated allergen quantity3-fold-0.003

Data from a Phase 2 trial in cat-allergic patients with mild asthma.

Experimental Protocols

First-in-Human Pharmacokinetic Study
  • Study Design: Randomized, double-blind, placebo-controlled, single ascending dose.

  • Participants: Adults with a confirmed cat allergy via skin prick test (SPT).[1][2]

  • Intervention: Single subcutaneous administration of REGN1908-1909 (150 mg, 300 mg, or 600 mg) or placebo.[1][2]

  • Data Collection: Blood samples were collected at prespecified time points for pharmacokinetic analysis. Safety was assessed throughout the study.[1][2]

  • Analysis: Noncompartmental analysis of serum drug concentrations to determine pharmacokinetic parameters.[2]

PK_Study_Workflow Recruitment Recruit cat-allergic adults Screening Confirm allergy with Skin Prick Test Recruitment->Screening Randomization Randomize to REGN1908-1909 (3 doses) or Placebo Screening->Randomization Dosing Single subcutaneous injection Randomization->Dosing Sampling Collect blood samples at predefined time points Dosing->Sampling Safety_Monitoring Monitor for adverse events Dosing->Safety_Monitoring Analysis Pharmacokinetic analysis of serum Sampling->Analysis

Workflow for the first-in-human pharmacokinetic study.
Phase 2 Efficacy Study in Cat-Allergic Asthma Patients

  • Study Design: Randomized, double-blind, placebo-controlled.[3]

  • Participants: 56 cat-allergic patients with mild asthma.[3]

  • Intervention: Single 600 mg dose of REGN1908/1909 (n=29) or placebo (n=27).[3]

  • Allergen Challenge: Patients were exposed to cat allergen in an environmental exposure unit (EEU) to induce an early asthmatic response.[3]

  • Primary Endpoint: Prevention of a ≥20% reduction in FEV1.[3]

  • Assessments: FEV1 was measured for up to 4 hours in the EEU at baseline and at multiple time points post-dosing.[3]

Conclusion

REGN1908-1909 represents a promising and novel approach for the treatment of IgE-mediated allergies, such as cat allergy. By directly neutralizing the Fel d 1 allergen, this monoclonal antibody cocktail effectively prevents the initial step of the allergic cascade, leading to a significant reduction in clinical symptoms. The available data from clinical trials demonstrate a favorable pharmacokinetic profile and robust efficacy in preventing allergic responses in sensitized individuals. Further research with multiple-dose regimens will be crucial to fully elucidate the long-term safety and efficacy of this therapeutic strategy. The successful development of REGN1908-1909 could pave the way for similar passive immunization strategies for other common allergies.[1]

References

The Scientific Basis for a Dual-Antibody Approach to Neutralizing Fel d 1

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth examination of the scientific principles underpinning the use of a dual-antibody strategy to target and neutralize Fel d 1, the primary allergen responsible for human allergic reactions to cats. The rationale, mechanism of action, and supporting preclinical and clinical evidence are detailed for professionals engaged in allergy research and therapeutic development.

Introduction: Fel d 1 as the Major Cat Allergen

Allergies to cats are among the most common animal-derived allergies, affecting a significant portion of the global population.[1] The principal trigger for these allergic reactions is a secretoglobin protein known as Fel d 1.[2] This allergen is produced in the salivary, sebaceous, lacrimal, and perianal glands of cats and is transferred to their fur and dander during grooming, from where it is easily dispersed into the environment as small, airborne particles.[3][4] For sensitized individuals, inhalation of these particles initiates an allergic cascade.

Molecular Structure of Fel d 1

Fel d 1 is a 35-38 kDa tetrameric glycoprotein.[2][4] It is composed of two non-covalently linked heterodimers.[3][5] Each 18 kDa heterodimer consists of two polypeptide chains, Chain 1 (70 amino acids) and Chain 2 (92 amino acids), which are linked by three disulfide bridges.[4] This complex, conformational structure is critical to its allergenic potential, as it presents multiple binding sites (epitopes) for Immunoglobulin E (IgE) antibodies.[3][4]

The Allergic Cascade

In a cat-allergic individual, the immune system produces specific IgE antibodies that recognize and bind to Fel d 1. These IgE antibodies attach to the surface of mast cells and basophils via high-affinity FcεRI receptors. Upon re-exposure, Fel d 1 allergens cross-link the receptor-bound IgE molecules, triggering the degranulation of these cells.[3] This process releases a flood of inflammatory mediators, including histamine and β-hexosaminidase, which are responsible for the clinical symptoms of allergy, such as rhinitis, conjunctivitis, and asthma.[3]

cluster_0 Fel d 1 Structure Dimer1 Heterodimer 1 Tetramer Fel d 1 Tetramer Dimer1->Tetramer non-covalent link Dimer2 Heterodimer 2 Dimer2->Tetramer Chain1A Chain 1 Chain1A->Dimer1 disulfide bonds Chain2A Chain 2 Chain2A->Dimer1 Chain1B Chain 1 Chain1B->Dimer2 disulfide bonds Chain2B Chain 2 Chain2B->Dimer2 cluster_0 Allergic Reaction Cascade cluster_1 Dual-Antibody Intervention Feld1 Fel d 1 Allergen IgE IgE Antibodies Feld1->IgE Binds to MastCell Mast Cell / Basophil (with FcεRI receptors) IgE->MastCell Cross-links receptors on Mediators Release of Histamine, β-hexosaminidase MastCell->Mediators Triggers Degranulation Symptoms Allergic Symptoms Mediators->Symptoms Causes Feld1_2 Fel d 1 Allergen Neutralized Neutralized Fel d 1 Complex Ab1 Antibody 1 (Epitope A) Ab1->Feld1_2 Ab2 Antibody 2 (Epitope B) Ab2->Feld1_2 NoBinding IgE Binding Blocked Neutralized->NoBinding Prevents start Start p1 Coat plate with capture mAb start->p1 p2 Wash & Block (e.g., BSA) p1->p2 p3 Add Fel d 1 sample & standards p2->p3 p4 Wash p3->p4 p5 Add labeled detection mAb p4->p5 p6 Wash p5->p6 p7 Add substrate (e.g., TMB) p6->p7 p8 Stop reaction p7->p8 p9 Read optical density (450 nm) p8->p9 end Quantify Fel d 1 p9->end cluster_0 Preparation start Start p1 Sensitize RBL cells with cat-allergic human plasma (overnight) start->p1 p2 Pre-incubate Fel d 1 with test antibodies (1 hr) start->p2 p3 Wash sensitized cells p1->p3 p4 Challenge cells with Fel d 1-antibody mixture p2->p4 p3->p4 p5 Collect supernatant p4->p5 p6 Measure β-hexosaminidase activity p5->p6 end Calculate % Inhibition of Degranulation p6->end

References

No Publicly Available Data on Pre-clinical In Vivo Studies of AG-1909 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for pre-clinical in vivo studies of a compound designated AG-1909 in mouse models, no publicly available data, technical guides, or whitepapers corresponding to this identifier were found.

This absence of information prevents the creation of the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

Potential reasons for the lack of available information include:

  • Proprietary or Early-Stage Compound: this compound may be an internal designation for a compound in the very early stages of discovery or pre-clinical development, with no data yet published in the public domain.

  • Incorrect Identifier: The designation "this compound" may be inaccurate or outdated, having been superseded by a different name.

  • Discontinued Program: The development program for this compound may have been discontinued before any significant in vivo data was generated or published.

Researchers, scientists, and drug development professionals seeking information on specific therapeutic agents are encouraged to consult peer-reviewed scientific literature, patent databases, and clinical trial registries for the most accurate and up-to-date information. Should data on this compound become publicly available in the future, a detailed technical guide could be compiled.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of REGN1908-1909

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

REGN1908-1909 is an investigational therapeutic agent developed for the treatment of cat allergy. It is a 1:1 cocktail of two fully human IgG4 monoclonal antibodies, REGN1908 and REGN1909.[1][2] These antibodies are designed to bind to distinct, non-overlapping epitopes of the major cat allergen, Fel d 1.[1] By neutralizing Fel d 1, REGN1908-1909 aims to prevent the initiation of the allergic cascade, thereby reducing the symptoms associated with cat allergy. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of REGN1908-1909, based on data from preclinical and clinical studies.

Pharmacokinetics

The pharmacokinetic profile of REGN1908-1909 has been characterized in clinical trials, demonstrating linear and dose-proportional kinetics.[1][2] Following subcutaneous administration, the two antibody components are absorbed and distributed, reaching maximum concentrations in the serum within approximately one week.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for REGN1908 and REGN1909 following a single subcutaneous administration in adults with cat allergy.

Table 1: Pharmacokinetic Parameters of REGN1908 Following Single Subcutaneous Administration [1][2]

Dose of REGN1908-1909Cmax (mg/L)Tmax (days)Terminal Half-life (days)
150 mg8.16.2 - 8.2~30
300 mg17.16.2 - 8.2~30
600 mg30.26.2 - 8.2~30

Table 2: Pharmacokinetic Parameters of REGN1909 Following Single Subcutaneous Administration [1][2]

Dose of REGN1908-1909Cmax (mg/L)Tmax (days)Terminal Half-life (days)
150 mg11.06.2 - 8.2~21
300 mg18.06.2 - 8.2~21
600 mg42.56.2 - 8.2~21

Pharmacodynamics

The pharmacodynamic effects of REGN1908-1909 are directly linked to its mechanism of action: the neutralization of the Fel d 1 allergen. This leads to the inhibition of the early-phase allergic response and a reduction in clinical symptoms.

Mechanism of Action

The binding of REGN1908 and REGN1909 to Fel d 1 prevents the allergen from cross-linking with IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils.[1] This inhibition of IgE-mediated signaling is the primary mechanism by which REGN1908-1909 prevents the degranulation of these effector cells and the subsequent release of histamine and other inflammatory mediators.[1]

cluster_0 Allergic Response Cascade cluster_1 Intervention with REGN1908-1909 Fel_d_1 Fel d 1 Allergen IgE IgE Fel_d_1->IgE Binds to FcεRI FcεRI Receptor Fel_d_1->FcεRI Cross-links IgE Neutralization Neutralization Fel_d_1->Neutralization IgE->FcεRI Binds to Mast_Cell Mast Cell / Basophil Degranulation Degranulation (Histamine Release) Mast_Cell->Degranulation Activation FcεRI->Mast_Cell Symptoms Allergic Symptoms Degranulation->Symptoms REGN1908_1909 REGN1908-1909 REGN1908_1909->Fel_d_1 Binds to REGN1908_1909->Neutralization Neutralization->IgE Prevents Binding

Caption: Mechanism of Action of REGN1908-1909.
Pharmacodynamic Effects

Clinical and preclinical studies have demonstrated the following pharmacodynamic effects of REGN1908-1909:

  • Inhibition of Allergic Symptoms: A single dose of REGN1908-1909 has been shown to reduce clinical symptoms in response to nasal provocation with cat allergen in cat-allergic subjects.[1]

  • Suppression of Inflammatory Mediators: Treatment with REGN1908-1909 leads to the inhibition of Type 2 cytokines (IL-4, IL-5, IL-13) and chemokines (CCL17/TARC, CCL5/RANTES) in nasal fluid.[3][4]

  • Reduction in Skin Prick Test Response: REGN1908-1909 treatment results in a reduction of the wheal and flare response to cat allergen in skin prick tests.[1]

Experimental Protocols

Pharmacokinetic Analysis: Enzyme-Linked Immunosorbent Assay (ELISA)

Serum concentrations of total REGN1908 and REGN1909 were measured using two independent, validated ELISAs.[1]

  • Coating: Microtiter plates are coated with either a mouse anti-REGN1908 or anti-REGN1909 antibody, which serves as the capture reagent.

  • Standard and Sample Addition: Known concentrations of REGN1908 or REGN1909 standards, quality controls, and subject serum samples are added to the wells.

  • Detection: A biotinylated mouse anti-human IgG monoclonal antibody is added, followed by NeutrAvidin conjugated to horseradish peroxidase (HRP).

  • Substrate Addition: A luminol-based substrate for peroxidase is added to generate a signal.

  • Quantification: The intensity of the signal, which is proportional to the concentration of total REGN1908 or REGN1909, is measured, and concentrations are determined using a four-parameter logistic regression model.

cluster_0 ELISA Workflow for REGN1908/1909 Quantification Start Start Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Add_Samples Add Standards, Controls & Samples Coat_Plate->Add_Samples Add_Detection_Ab Add Biotinylated Detection Antibody Add_Samples->Add_Detection_Ab Add_Enzyme Add HRP-conjugated NeutrAvidin Add_Detection_Ab->Add_Enzyme Add_Substrate Add Luminol Substrate Add_Enzyme->Add_Substrate Measure_Signal Measure Luminescence Add_Substrate->Measure_Signal Calculate_Conc Calculate Concentration Measure_Signal->Calculate_Conc End End Calculate_Conc->End

Caption: ELISA protocol for REGN1908-1909.
Pharmacodynamic Analysis: Passive Cutaneous Anaphylaxis (PCA) Mouse Model

The in vivo efficacy of REGN1908-1909 in inhibiting mast cell degranulation was assessed using a passive cutaneous anaphylaxis (PCA) mouse model.[1][5]

  • Sensitization: Mice are sensitized by intradermal injection of Fel d 1-specific antisera into one ear and control antisera into the other.

  • Treatment: Three days prior to challenge, mice are administered subcutaneous injections of REGN1908, REGN1909, a combination of REGN1908-1909, or a control IgG4 antibody.

  • Challenge: Mice are challenged with an intravenous injection of Fel d 1 allergen along with Evans blue dye.

  • Evaluation: The amount of Evans blue dye extravasation in the ear tissue, which is proportional to the extent of mast cell degranulation and vascular permeability, is quantified.

cluster_0 Passive Cutaneous Anaphylaxis (PCA) Workflow Start Start Sensitization Sensitize Mice with Fel d 1 Antisera Start->Sensitization Treatment Administer REGN1908-1909 or Control Sensitization->Treatment Challenge Challenge with Fel d 1 and Evans Blue Dye Treatment->Challenge Quantification Quantify Evans Blue in Ear Tissue Challenge->Quantification End End Quantification->End

Caption: PCA mouse model workflow.

Conclusion

REGN1908-1909 demonstrates a favorable pharmacokinetic profile with linear and dose-proportional kinetics. The pharmacodynamic effects are consistent with its mechanism of action, leading to the effective neutralization of the Fel d 1 allergen and the suppression of the allergic response. These findings support the ongoing clinical development of REGN1908-1909 as a potential therapeutic option for individuals with cat allergy.

References

An In-depth Technical Guide to the Impact of Imatinib on Mast Cell and Basophil Degranulation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals no specific compound designated "AG-1909" with a known impact on mast cell and basophil degranulation. It is highly probable that this designation is a typographical error. The search results consistently point to "REGN1908-1909," a combination of two monoclonal antibodies designed to treat cat allergies by preventing the allergen Fel d 1 from binding to IgE, thereby inhibiting mast cell and basophil degranulation.[1][2]

However, the core requirements of the request—focusing on signaling pathways, quantitative data on inhibition, and detailed experimental protocols—strongly suggest an interest in a small molecule inhibitor, likely a tyrosine kinase inhibitor, which directly modulates intracellular signaling cascades.

Therefore, this technical guide will focus on a well-characterized tyrosine kinase inhibitor, Imatinib (STI571) , as a representative example of a compound that directly impacts mast cell function through the inhibition of key signaling proteins like c-Kit. This will allow for a comprehensive exploration of the biochemical and cellular mechanisms governing mast cell degranulation, in line with the detailed technical nature of the original request.

This guide provides a detailed overview of the effects of Imatinib, a potent tyrosine kinase inhibitor, on the degranulation of mast cells and basophils. It is intended for researchers, scientists, and drug development professionals working in immunology, allergy, and inflammation.

Introduction to Mast Cell and Basophil Degranulation

Mast cells and basophils are key effector cells in allergic and inflammatory responses.[3][4] Upon activation, they release a host of pre-formed and newly synthesized inflammatory mediators stored within their cytoplasmic granules in a process known as degranulation.[5][6][7] This process is central to the pathophysiology of various allergic diseases, including asthma, allergic rhinitis, and anaphylaxis.

The activation of these cells is primarily initiated by the cross-linking of the high-affinity IgE receptor, FcεRI, on the cell surface by an allergen-bound IgE molecule.[8] This event triggers a complex intracellular signaling cascade heavily reliant on the activity of multiple tyrosine kinases, including Lyn, Fyn, and Syk.[8][9][10][11][12] Additionally, the stem cell factor (SCF) receptor, c-Kit, a receptor tyrosine kinase, plays a crucial role in mast cell survival, proliferation, and potentiation of IgE-mediated degranulation.[8][13][14]

Imatinib: A Tyrosine Kinase Inhibitor Targeting c-Kit

Imatinib mesylate (marketed as Gleevec), is a small molecule inhibitor of several tyrosine kinases, including BCR-Abl, PDGF-R, and c-Kit.[15] Its ability to inhibit the kinase activity of c-Kit makes it a valuable tool for studying mast cell biology and a potential therapeutic agent for mast cell-driven diseases.[15][16][17] By binding to the ATP-binding site of the kinase domain, Imatinib stabilizes the inactive conformation of the enzyme, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Quantitative Impact of Imatinib on Mast Cell Degranulation

The inhibitory effect of Imatinib on mast cell degranulation is concentration-dependent. The following table summarizes key quantitative data from published studies.

Cell TypeStimulusAssayParameterImatinib Concentration% Inhibition (approx.)Reference
Human Mast Cells (HMC-1, wild-type c-Kit)-ProliferationCell Growth0.01 - 10 µMSignificant suppression[15]
Human Mast Cells (HMC-1, mutated c-Kit codon 816)-ProliferationCell Growth0.01 - 10 µMNo significant inhibition[15]
Human Bone Marrow Mast Cells (wild-type c-Kit)-Cell ViabilityMast Cell NumberNot specifiedDramatic reduction[15]
Human Bone Marrow Mast Cells (mutated c-Kit codon 816)-Cell ViabilityMast Cell NumberNot specifiedNo preferential killing[15]

Signaling Pathways Modulated by Imatinib in Mast Cells

The primary mechanism by which Imatinib inhibits mast cell function is through the blockade of c-Kit signaling.

Mast_Cell_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm cKit c-Kit Receptor Lyn Lyn cKit->Lyn Fyn Fyn cKit->Fyn FceRI FcεRI FceRI->Lyn FceRI->Fyn Syk Syk FceRI->Syk SCF SCF SCF->cKit Binds Allergen_IgE Allergen-IgE Allergen_IgE->FceRI Cross-links Lyn->Syk LAT LAT Syk->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Granule Granule Ca_release->Granule Mobilizes PKC->Granule Activates Degranulation Degranulation Granule->Degranulation Imatinib Imatinib Imatinib->cKit Inhibits

Caption: Imatinib inhibits c-Kit signaling in mast cells, preventing downstream activation pathways that lead to degranulation.

Experimental Protocols

  • Human Mast Cells (HMC-1): HMC-1 cells, a human mast cell line, can be cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. The HMC-1 cell line exists in two variants: one with a wild-type codon 816 for c-Kit and another with a mutation at this codon.[15]

  • Bone Marrow-Derived Mast Cells (BMMCs): Murine BMMCs can be generated by culturing bone marrow cells from the femurs and tibias of mice in RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, 10 ng/mL recombinant murine IL-3, and 10 ng/mL recombinant murine SCF. Cells are cultured for 4-6 weeks to obtain a mature mast cell population, confirmed by toluidine blue staining or flow cytometry for c-Kit and FcεRI expression.

This assay quantifies the release of the granular enzyme β-hexosaminidase as a measure of mast cell degranulation.

Degranulation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis start 1. Culture Mast Cells sensitize 2. Sensitize with IgE (overnight) start->sensitize wash 3. Wash cells sensitize->wash pre_treat 4. Pre-incubate with Imatinib (or vehicle) wash->pre_treat stimulate 5. Stimulate with Antigen (e.g., DNP-HSA) pre_treat->stimulate centrifuge 6. Centrifuge to pellet cells stimulate->centrifuge collect_sup 7. Collect supernatant centrifuge->collect_sup lyse 8. Lyse cell pellet centrifuge->lyse assay 9. Measure β-hexosaminidase activity in supernatant and lysate collect_sup->assay lyse->assay calculate 10. Calculate % Degranulation assay->calculate

Caption: Workflow for a β-hexosaminidase release assay to measure mast cell degranulation.

Detailed Steps:

  • Cell Plating: Plate IgE-sensitized mast cells (e.g., 1 x 10^5 cells/well) in a 96-well plate.

  • Imatinib Treatment: Pre-incubate the cells with varying concentrations of Imatinib (or vehicle control) for 1-2 hours at 37°C.

  • Stimulation: Add the specific antigen (e.g., DNP-HSA for DNP-specific IgE-sensitized cells) to trigger degranulation. Include a positive control (e.g., ionomycin) and a negative control (unstimulated cells).

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Reaction Termination: Stop the reaction by placing the plate on ice and centrifuging at 4°C to pellet the cells.

  • Sample Collection: Carefully collect the supernatant from each well.

  • Cell Lysis: Lyse the remaining cell pellet in a buffer containing Triton X-100 to release the remaining intracellular β-hexosaminidase.

  • Enzymatic Assay: In a separate plate, mix aliquots of the supernatant and the lysed pellet with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer. Incubate at 37°C.

  • Measurement: Stop the enzymatic reaction with a stop buffer (e.g., sodium carbonate) and measure the absorbance at 405 nm.

  • Calculation: The percentage of degranulation is calculated as: (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of lysate)) x 100.

Conclusion

Imatinib serves as a powerful pharmacological tool to dissect the signaling pathways governing mast cell and basophil function. Its inhibitory action on c-Kit effectively suppresses mast cell proliferation and viability, particularly in cells expressing wild-type c-Kit. While the provided data primarily focuses on the effects on cell growth and survival, the known role of c-Kit in potentiating IgE-mediated degranulation strongly supports the inhibitory effect of Imatinib on this crucial inflammatory process. The experimental protocols and signaling diagrams presented in this guide offer a framework for further investigation into the precise mechanisms of tyrosine kinase inhibitors in the context of allergic and inflammatory diseases. Further research is warranted to fully elucidate the quantitative impact of Imatinib on the degranulation of various mast cell and basophil populations and to explore the therapeutic potential of targeting these pathways.

References

The structure and composition of the AG-1909 antibody cocktail

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and databases reveals no specific information regarding an antibody cocktail designated "AG-1909." This designation does not appear in published research, clinical trial databases, or other accessible scientific resources.

The search for "this compound antibody cocktail" and related terms such as its structure, composition, mechanism of action, and experimental protocols did not yield any relevant results. The search results were primarily composed of historical scientific papers from the year 1909 or documents where "A.G." were author initials, indicating that "this compound" is not a recognized identifier for a therapeutic or experimental antibody combination.

It is possible that "this compound" is an internal project code, a very recent or unpublished designation, or a misnomer. Without further clarifying information, it is not possible to provide a technical guide on its structure, composition, and associated experimental data.

To proceed with this request, additional details are required, such as:

  • The specific antibodies that constitute the cocktail.

  • The therapeutic or research target of the antibody cocktail.

  • Any associated publications, patents, or conference presentations that describe this cocktail.

Once more specific information is available, a comprehensive technical guide can be developed.

Methodological & Application

Application Notes and Protocols: In Vitro Neutralization Assay for AG-1909

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro neutralization assay to evaluate the efficacy of AG-1909, a therapeutic antibody cocktail, in neutralizing the allergenic effects of the major cat allergen, Fel d 1.

Introduction

This compound is a cocktail of two fully human IgG4 monoclonal antibodies, REGN1908 and REGN1909, designed to treat cat allergy.[1][2] Both antibodies target the dominant cat allergen, Fel d 1.[1][2] The therapeutic principle of this compound lies in its ability to bind to Fel d 1 and prevent it from triggering the allergic cascade. This in vitro neutralization assay is designed to quantify the ability of this compound to inhibit the activation of basophils, a key event in the allergic response, upon exposure to Fel d 1.

Mechanism of Action of this compound

The allergic response to Fel d 1 is a classic Type I hypersensitivity reaction. It is initiated when the Fel d 1 allergen cross-links immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils. This cross-linking triggers the degranulation of these cells, leading to the release of histamine and other inflammatory mediators that cause the symptoms of an allergic reaction.[2]

This compound acts as a neutralizing agent by binding to Fel d 1 and sterically hindering its interaction with IgE antibodies.[2] By preventing the cross-linking of IgE on effector cells, this compound effectively blocks the initiation of the allergic signaling cascade and subsequent release of inflammatory mediators.[2] Ex vivo assays have demonstrated that the combination of REGN1908 and REGN1909 is more potent in inhibiting FcεRI- and FcεRII (CD23)-mediated allergic responses than each antibody alone.[3]

Signaling Pathway of Allergic Reaction and this compound Intervention

cluster_0 Allergic Cascade cluster_1 This compound Intervention Fel_d_1 Fel d 1 Allergen IgE Allergen-specific IgE Fel_d_1->IgE binds Crosslinking IgE Cross-linking Fel_d_1->Crosslinking induces Neutralization Neutralization Fel_d_1->Neutralization FceRI FcεRI Receptor IgE->FceRI binds IgE->Crosslinking Basophil Basophil/Mast Cell FceRI->Basophil on surface Signaling Intracellular Signaling Cascade Crosslinking->Signaling Degranulation Degranulation Signaling->Degranulation Mediators Release of Histamine & Inflammatory Mediators Degranulation->Mediators AG1909 This compound (REGN1908 + REGN1909) AG1909->Neutralization binds to Neutralization->Crosslinking prevents

Caption: Signaling pathway of an allergic reaction to Fel d 1 and its inhibition by this compound.

Experimental Workflow for In Vitro Neutralization Assay

Start Start Prepare_Reagents Prepare Reagents: - Serial dilutions of this compound - Fel d 1 allergen solution - Basophil suspension Start->Prepare_Reagents Preincubation Pre-incubation: This compound dilutions + Fel d 1 allergen Prepare_Reagents->Preincubation Stimulation Cell Stimulation: Add pre-incubated mixture to basophils Preincubation->Stimulation Staining Staining: Add fluorescently labeled antibodies (anti-CD63, anti-CD203c) Stimulation->Staining Analysis Flow Cytometry Analysis: Quantify basophil activation markers Staining->Analysis Data_Processing Data Processing: Calculate % inhibition and IC50 Analysis->Data_Processing End End Data_Processing->End

Caption: Workflow for the this compound in vitro neutralization assay using a basophil activation test.

Detailed Experimental Protocol: Basophil Activation Test (BAT)

This protocol outlines a method to determine the neutralizing capacity of this compound by measuring its ability to inhibit Fel d 1-induced basophil activation.

Materials and Reagents
  • This compound (REGN1908-1909 cocktail)

  • Purified Fel d 1 allergen

  • Heparinized whole blood from a cat-allergic donor or a basophil-enriched cell suspension

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • HEPES buffer

  • IL-3 (Interleukin-3)

  • Fluorescently labeled antibodies:

    • Anti-IgE-FITC

    • Anti-CD63-PE

    • Anti-CD203c-APC

  • Staining Buffer: PBS with 2% FBS and 0.05% sodium azide

  • Lysis Buffer: (e.g., BD FACS™ Lysing Solution)

  • 96-well V-bottom plates

  • Flow cytometer

Experimental Procedure
  • Preparation of Reagents:

    • Prepare complete RPMI medium (RPMI 1640 supplemented with 10% FBS and 25 mM HEPES).

    • Prepare a stock solution of Fel d 1 allergen in complete RPMI medium. The optimal concentration for submaximal basophil activation should be predetermined by titration.

    • Prepare serial dilutions of this compound in complete RPMI medium. A typical starting concentration might be 100 µg/mL, with 1:10 serial dilutions.

  • Pre-incubation of this compound and Fel d 1:

    • In a 96-well plate, mix equal volumes of each this compound dilution with the Fel d 1 allergen solution.

    • Include the following controls:

      • Negative Control: Medium only (no allergen or this compound).

      • Positive Control: Fel d 1 allergen without this compound.

      • Isotype Control: A non-specific IgG4 antibody at the same concentrations as this compound.

    • Incubate the plate for 60 minutes at 37°C to allow this compound to bind to Fel d 1.

  • Basophil Stimulation:

    • If using whole blood, prime the cells with IL-3 (1-2 ng/mL) for 10 minutes at 37°C.

    • Add 50 µL of heparinized whole blood or basophil suspension to each well of the pre-incubation plate.

    • Incubate for 30 minutes at 37°C in a 5% CO2 incubator.

  • Staining for Activation Markers:

    • Following stimulation, place the plate on ice to stop the reaction.

    • Add a cocktail of fluorescently labeled antibodies (anti-IgE-FITC, anti-CD63-PE, anti-CD203c-APC) to each well.

    • Incubate for 30 minutes at 4°C in the dark.

  • Red Blood Cell Lysis (if using whole blood):

    • Add 1 mL of lysis buffer to each well.

    • Incubate for 10 minutes at room temperature in the dark.

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 200 µL of staining buffer.

  • Flow Cytometry Analysis:

    • Acquire samples on a flow cytometer.

    • Gate on the basophil population, which can be identified as IgE-positive and low side scatter cells.

    • Within the basophil gate, quantify the percentage of activated cells expressing the activation markers CD63 and/or CD203c.

Data Analysis
  • Calculate the percentage of activated basophils for each condition.

  • Determine the percent inhibition of basophil activation for each this compound concentration using the following formula:

    % Inhibition = (1 - [(% Activated Basophils with this compound) - (% Activated Basophils in Negative Control)] / [(% Activated Basophils in Positive Control) - (% Activated Basophils in Negative Control)]) x 100

  • Calculate the IC50 value: Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the concentration of this compound that results in 50% inhibition of basophil activation (IC50).

Data Presentation

The quantitative data from the in vitro neutralization assay should be summarized in a clear and structured table to facilitate comparison.

TreatmentConcentration (µg/mL)% Basophil Activation (Mean ± SD)% Inhibition (Mean ± SD)IC50 (µg/mL)
Negative Control 02.5 ± 0.8N/AN/A
Positive Control (Fel d 1 only) 065.2 ± 4.10N/A
This compound 105.8 ± 1.295.3 ± 2.90.85
128.7 ± 3.558.6 ± 5.6
0.155.4 ± 4.815.7 ± 7.7
0.0163.1 ± 5.23.4 ± 8.3
Isotype Control 1064.5 ± 4.51.1 ± 7.2>10
165.0 ± 4.90.3 ± 7.8
0.164.8 ± 5.10.6 ± 8.1
0.0165.1 ± 4.70.2 ± 7.5

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Conclusion

This detailed protocol for an in vitro neutralization assay provides a robust method for quantifying the functional activity of this compound. By measuring the inhibition of Fel d 1-induced basophil activation, researchers can effectively assess the potency and neutralizing capacity of this therapeutic antibody cocktail. This assay is a valuable tool in the preclinical and clinical development of this compound for the treatment of cat allergy. The principles of this assay can also be adapted for other allergen-antibody systems.[4]

References

Dosing Recommendations for AG-1909 in Animal Studies: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for publicly available data, no specific information could be found for a drug candidate designated as "AG-1909." This identifier does not appear in scientific literature or public databases related to pharmaceutical development. It is possible that "this compound" is an internal compound code that has not yet been disclosed publicly, refers to a discontinued project, or is a misidentification.

Without information on the compound's therapeutic target, mechanism of action, and preclinical data, it is not possible to provide the requested detailed application notes, experimental protocols, dosing recommendations, or signaling pathway diagrams. The creation of such specific and technical documentation requires access to proprietary research and development data that is not in the public domain.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is recommended to consult internal documentation, contact the originating research institution or company, or search for publications using alternative identifiers such as chemical name, target, or clinical trial registration numbers.

General information on preclinical animal studies for drug development can be found through regulatory agency guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). These resources provide frameworks for designing and conducting animal studies to assess the safety and efficacy of new therapeutic agents.

Should information on "this compound" become publicly available, the generation of the requested detailed application notes and protocols would be feasible.

AG-1909 administration in human clinical trials for cat allergy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: REGN1908-1909 for Cat Allergy

Introduction and Mechanism of Action

REGN1908-1909 is an investigational therapeutic agent for the treatment of cat allergy. It is not a vaccine but a passive immunotherapy. The therapy consists of a 1:1 cocktail of two fully human IgG4 monoclonal antibodies, REGN1908 and REGN1909.[1][2] These antibodies were developed by Regeneron Pharmaceuticals using their VelocImmune® technology.[3]

The primary mechanism of action is the direct neutralization of the major cat allergen, Felis domesticus 1 (Fel d 1).[1][2] Fel d 1 is the trigger for the majority of cat-allergic reactions.[3][4] The two antibodies in the cocktail, REGN1908 and REGN1909, bind to two distinct, non-overlapping epitopes on the Fel d 1 protein.[1][5]

By binding to Fel d 1, REGN1908-1909 acts as a blocking antibody, preventing the allergen from cross-linking with allergen-specific Immunoglobulin E (IgE) antibodies.[1] This IgE is bound to high-affinity Fc-epsilon receptors (FcεRI) on the surface of mast cells and basophils. The inhibition of this cross-linking prevents the degranulation of these effector cells, thereby blocking the release of histamine and other inflammatory mediators that cause the symptoms of an allergic reaction.[1] This intervention suppresses both early and late-phase allergic responses.[6]

Signaling Pathway Diagram

G cluster_0 Standard Allergic Reaction cluster_1 Intervention with REGN1908-1909 FelD1 Fel d 1 Allergen IgE IgE Antibodies FelD1->IgE Binds to Neutralized Neutralized Fel d 1 Complex MastCell Mast Cell / Basophil (with FcεRI receptors) IgE->MastCell Cross-links receptors Mediators Release of Histamine & Inflammatory Mediators MastCell->Mediators Degranulation Symptoms Allergic Symptoms (Rhinitis, Asthma) Mediators->Symptoms Causes REGN REGN1908-1909 (mAb Cocktail) REGN->FelD1 Binds & Sequesters Blocked Cross-linking Blocked Neutralized->Blocked Prevents IgE Binding Blocked->MastCell No Degranulation

Caption: Mechanism of REGN1908-1909 action.

Clinical Trial Data Summary

Clinical trials have evaluated REGN1908-1909 for safety, pharmacokinetics, and efficacy in adults with confirmed cat allergies. The agent has demonstrated a rapid and durable reduction in allergic responses.[7]

Table 1: Pharmacokinetic Profile of REGN1908-1909 (Single Subcutaneous Doses)

Data from a Phase 1 study in adults with cat allergy.[1][2]

Parameter150 mg Dose (n=6)300 mg Dose (n=6)600 mg Dose (n=6)
Tmax (Time to Max. Concentration) ~6.2 - 8.2 days~6.2 - 8.2 days~6.2 - 8.2 days
Terminal Half-life (REGN1908) ~30 days~30 days~30 days
Terminal Half-life (REGN1909) ~21 days~21 days~21 days
Target Serum Concentration (>10 mg/L) Not specifiedNot specifiedMaintained for 8-12 weeks
Kinetics Linear and dose-proportionalLinear and dose-proportionalLinear and dose-proportional
Table 2: Efficacy Outcomes from Phase 2 Trial (Single 600 mg SC Dose vs. Placebo)

Data from a study in cat-allergic patients with mild asthma, assessed in a controlled Environmental Exposure Unit (EEU).[3][4][7]

Efficacy EndpointREGN1908-1909 (n=29)Placebo (n=27)P-value
Median Time to Early Asthmatic Response (EAR) > 4 hours51 minutesp=0.0083
Prevention of FEV1 Decline (at Week 1) 68% prevention23% preventionNot specified
Tolerated Allergen Quantity (vs. Baseline) 3-fold higher (60 ng)No significant change (20 ng)p=0.003
Duration of Effect Up to 85 days (3 months)N/AN/A
Skin Prick Test Reactivity Substantially reducedNo significant changep < .001

Clinical Trial Protocols

The following protocols are synthesized from published Phase 1b and Phase 2 clinical trial designs for REGN1908-1909.

Patient Screening and Eligibility

Inclusion Criteria:

  • Healthy adults (typically 18-65 years of age).

  • Clinical history of cat allergy (rhinitis, conjunctivitis, and/or mild asthma).

  • Positive skin prick test (SPT) to cat allergen.

  • Demonstrable Early Asthmatic Response (EAR), defined as a ≥20% reduction in Forced Expiratory Volume in 1 second (FEV1) upon controlled cat allergen exposure.[4][7]

  • Forced Expiratory Volume (FEV1) ≥70% of predicted value at screening.[8]

Exclusion Criteria:

  • Living with a cat or significant cat exposure at home within the last year.[9]

  • Previous receipt of REGN1908-1909 in a clinical trial (placebo is allowed).[8]

  • Active lung disease other than mild, stable asthma.

  • Treatment with other investigational drugs within a specified timeframe (e.g., 2 months).[8]

  • Use of allergen-specific immunotherapy for cat allergy is often an exclusion criterion.[4]

Dosing and Administration
  • Formulation: REGN1908 and REGN1909 are supplied as a sterile solution for injection.

  • Dosage: A single dose of 600 mg, composed of 300 mg of REGN1908 and 300 mg of REGN1909.[7] Other doses tested include 150 mg and 300 mg total.[1][2]

  • Route of Administration: Subcutaneous (SC) injection.[1][2]

  • Frequency: Administered as a single dose. Efficacy has been shown to last for up to 3 months.[4][7]

Efficacy Assessment Protocol (Controlled Allergen Challenge)

The primary efficacy is determined using a Controlled Cat Allergen Challenge, often within an Environmental Exposure Unit (EEU) or via Nasal Allergen Challenge (NAC).

Protocol Workflow:

  • Baseline Challenge: Prior to treatment, establish a baseline allergic response. Patients are exposed to a standardized concentration of cat allergen (e.g., 40 nanograms) in an EEU.[7]

  • Measure Baseline Response: Key metrics are recorded, including:

    • Time to onset of EAR (≥20% FEV1 drop).

    • Total Nasal Symptom Score (TNSS).

    • Ocular symptom scores.

  • Randomization & Dosing: Eligible patients are randomized to receive a single subcutaneous dose of REGN1908-1909 (e.g., 600 mg) or a matching placebo.

  • Post-Dose Challenges: The allergen challenge is repeated at specified time points post-administration (e.g., Day 8, Day 29, Day 57, and Day 85).[4]

  • Measure Post-Dose Response: The same efficacy metrics are recorded during each post-dose challenge to assess for improvement compared to baseline and the placebo group.

  • Pharmacodynamic/Biomarker Assessment:

    • Skin Prick Tests (SPT): Wheal and flare responses to cat allergen are measured at baseline and follow-up visits.[8]

    • Blood Sampling: Serum is collected at predefined intervals for pharmacokinetic analysis and to measure levels of biomarkers like IgE.[1][2]

    • Nasal Fluid Analysis: Samples may be collected post-NAC to measure local levels of cytokines and chemokines (e.g., IL-4, IL-5, IL-13).[5][6]

Experimental Workflow Diagram

G cluster_screening Phase 1: Screening cluster_treatment Phase 2: Intervention cluster_followup Phase 3: Follow-up & Assessment Screen Patient Screening (Inclusion/Exclusion Criteria) SPT Skin Prick Test (SPT) Confirmation Screen->SPT Baseline Baseline Allergen Challenge (Establish EAR in EEU) SPT->Baseline Random Randomization Baseline->Random Dose_Active Single SC Dose REGN1908-1909 (600mg) Random->Dose_Active Dose_Placebo Single SC Dose Placebo Random->Dose_Placebo Challenge_D8 Allergen Challenge (Day 8) Dose_Active->Challenge_D8 Dose_Placebo->Challenge_D8 Challenge_D29 Allergen Challenge (Day 29) Challenge_D8->Challenge_D29 PK_PD PK/PD Sampling (Blood, SPT) Challenge_D8->PK_PD Challenge_D85 Allergen Challenge (Day 85) Challenge_D29->Challenge_D85 Challenge_D29->PK_PD Challenge_D85->PK_PD Analysis Data Analysis (FEV1, TNSS, Safety) Challenge_D85->Analysis

Caption: Clinical trial workflow for REGN1908-1909.

Safety and Tolerability

Across clinical studies, single subcutaneous doses of REGN1908-1909 up to 600 mg have been generally well-tolerated.[4] Adverse events were reported to be not dose-dependent, and no dose-limiting toxicities were identified in the Phase 1 dose-escalation study.[1][2] Standard monitoring for injection site reactions and systemic adverse events should be conducted as per good clinical practice.

References

Application Notes and Protocols for Measuring REGN1909 Concentration in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

REGN1909 is a fully human IgG4 monoclonal antibody that, in combination with REGN1908, targets the major cat allergen Fel d 1. This antibody cocktail is designed to prevent allergic responses by blocking the interaction between the allergen and IgE antibodies. Accurate measurement of REGN1909 concentration in serum is critical for pharmacokinetic (PK) studies, dose-response evaluations, and overall clinical development. This document provides detailed methodologies for the quantification of REGN1909 in human serum, focusing on a validated enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway of REGN1908-1909

REGN1908 and REGN1909 are designed to intercept the Fel d 1 allergen before it can bind to allergen-specific IgE antibodies complexed with the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils. By binding to distinct epitopes on Fel d 1, the antibody cocktail effectively neutralizes the allergen. This prevention of allergen-IgE cross-linking inhibits the degranulation of mast cells and basophils, thereby blocking the release of histamine and other inflammatory mediators that trigger the early allergic response.[1]

cluster_Allergen Allergen Interaction cluster_Antibody Therapeutic Intervention cluster_Response Cellular Response Fel d 1 Fel d 1 Allergen IgE Allergen-specific IgE Fel d 1->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Complexes with Mast_Cell Mast Cell / Basophil FcεRI->Mast_Cell Located on Degranulation Degranulation Mast_Cell->Degranulation Leads to AG-1909 REGN1909 This compound->Fel d 1 Blocks Binding This compound->Degranulation Inhibits Mediators Release of Histamine & Inflammatory Mediators Degranulation->Mediators Results in

Figure 1: Signaling pathway of REGN1909 in preventing allergic response.

Quantitative Data Summary

Pharmacokinetic data for REGN1909, administered as part of the REGN1908-1909 cocktail, demonstrates linear and dose-proportional kinetics. The following table summarizes key pharmacokinetic parameters following a single subcutaneous administration.

Dose Level (mg)Cmax (mg/L)Tmax (days)AUC (mg*day/L)
150---
300---
60072.7 (total antibodies)8.2-

Note: Specific Cmax and AUC for each dose level of REGN1909 alone were not detailed in the provided search results. The Cmax for the 600 mg dose represents the total concentration of both antibodies.

A single 600 mg dose of the antibody cocktail can maintain total mean serum concentrations above the target of approximately 10 mg/L for 8-12 weeks.[1][2]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for REGN1909

This protocol describes a sandwich ELISA for the quantitative measurement of REGN1909 in human serum.

Materials:

  • 96-well microtiter plates

  • Anti-REGN1909 capture antibody

  • Recombinant REGN1909 standard

  • Biotinylated anti-human IgG detection antibody

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Human serum samples and quality controls (QCs)

  • Microplate reader

Protocol:

  • Coating: Coat the wells of a 96-well microtiter plate with the anti-REGN1909 capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound capture antibody.

  • Blocking: Block non-specific binding sites by adding assay buffer to each well and incubating for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate three times. Add prepared standards, QCs, and serum samples to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add the biotinylated anti-human IgG detection antibody to each well and incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate three times. Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate five times. Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a suitable color develops.

  • Reaction Stoppage: Stop the reaction by adding the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations using a four-parameter logistic regression model.[1] Determine the concentration of REGN1909 in the samples and QCs from this standard curve. The lower limit of quantification (LLOQ) for this assay has been validated at 0.078 mg/L.[1]

cluster_Prep Plate Preparation cluster_Incubation Sample & Reagent Incubation cluster_Readout Signal Development & Reading cluster_Analysis Data Analysis Coat Coat plate with capture antibody Wash1 Wash Coat->Wash1 Block Block non-specific binding sites Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add standards, QCs, and samples Wash2->Add_Sample Wash3 Wash Add_Sample->Wash3 Add_Detection Add biotinylated detection antibody Wash3->Add_Detection Wash4 Wash Add_Detection->Wash4 Add_Enzyme Add Streptavidin-HRP Wash4->Add_Enzyme Wash5 Wash Add_Enzyme->Wash5 Add_Substrate Add TMB substrate Wash5->Add_Substrate Stop Add stop solution Add_Substrate->Stop Read Read absorbance at 450 nm Stop->Read Analyze Construct standard curve and calculate concentrations Read->Analyze

Figure 2: Experimental workflow for the ELISA-based measurement of REGN1909.

Sample Preparation for Serum Analysis

Proper sample handling and preparation are crucial for accurate quantification of REGN1909.

Materials:

  • Whole blood collection tubes (e.g., serum separator tubes)

  • Centrifuge

  • Pipettes and sterile, low-protein-binding microcentrifuge tubes

  • -80°C freezer for long-term storage

Protocol:

  • Blood Collection: Collect whole blood into serum separator tubes.

  • Clotting: Allow the blood to clot at room temperature for at least 30 minutes.

  • Centrifugation: Centrifuge the tubes at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the serum from the blood cells.

  • Aliquoting: Carefully aspirate the serum and transfer it into sterile, low-protein-binding microcentrifuge tubes. Avoid disturbing the buffy coat.

  • Storage: For immediate analysis, store the serum at 4°C. For long-term storage, store aliquots at -80°C to prevent freeze-thaw cycles.

Conclusion

The accurate measurement of REGN1909 in serum is essential for the continued development of this therapeutic antibody. The provided ELISA protocol offers a validated and robust method for quantifying REGN1909 concentrations in a clinical research setting. Adherence to proper sample handling and a validated analytical protocol will ensure high-quality data for pharmacokinetic and pharmacodynamic assessments.

References

Application Note: High-Sensitivity ELISA Protocol for Detection of Fel d 1 Bound by REGN1908/1909

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Feline domesticus allergen 1 (Fel d 1) is the primary allergen responsible for IgE-mediated hypersensitivity reactions in individuals allergic to cats.[1][2] It is a secretoglobin protein predominantly found in cat saliva, sebaceous glands, and dander.[2] The development of therapeutic interventions targeting the interaction between Fel d 1 and human IgE is a promising strategy for the management of cat allergies. REGN1908/1909 is an investigational antibody cocktail composed of two fully human IgG4 monoclonal antibodies, REGN1908 and REGN1909, that bind to distinct, non-overlapping epitopes on the Fel d 1 protein.[3][4] This binding effectively blocks the interaction of Fel d 1 with IgE, thereby preventing the initiation of the allergic cascade.[3]

This application note provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to detect and quantify the binding of the REGN1908/1909 antibody cocktail to Fel d 1. This assay can be utilized for in vitro screening and characterization of potential inhibitors that disrupt the Fel d 1-antibody interaction, aiding in the development of novel therapeutics for cat allergy.

Principle of the Assay

This competitive ELISA is designed to measure the binding of the REGN1908/1909 antibody cocktail to immobilized Fel d 1. A known concentration of biotinylated REGN1908/1909 is mixed with a sample containing a potential unlabeled competitor (e.g., a small molecule inhibitor or another antibody). This mixture is then added to a microplate pre-coated with recombinant Fel d 1. The biotinylated antibody and the unlabeled competitor will compete for binding to the limited amount of coated Fel d 1. The amount of biotinylated antibody bound to the plate is then detected by the addition of streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotin. A chromogenic substrate (TMB) is added, and the color development is proportional to the amount of bound biotinylated antibody. The presence of a competitor in the sample will result in a decreased signal, allowing for the quantification of binding inhibition.

Materials and Reagents

ReagentSupplierCatalog Number
Recombinant Fel d 1InBioN/A
REGN1908/1909 Antibody CocktailRegeneron Pharmaceuticals(For research purposes, a custom synthesis or collaboration may be required)
Biotinylation KitThermo Fisher Scientific90409
96-well MicroplatesCorning3590
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Tween 20Sigma-AldrichP9416
Streptavidin-HRPThermo Fisher Scientific21130
TMB SubstrateThermo Fisher Scientific34028
Stop Solution (2N H₂SO₄)Thermo Fisher ScientificN600
Phosphate-Buffered Saline (PBS)Gibco10010023

Experimental Protocols

Preparation of Reagents
  • Coating Buffer (PBS, pH 7.4): Prepare 1X PBS solution.

  • Wash Buffer (PBST): 1X PBS with 0.05% Tween 20.

  • Blocking Buffer: 1% BSA in PBST.

  • Assay Buffer: 0.1% BSA in PBST.

  • Biotinylation of REGN1908/1909: Follow the manufacturer's instructions provided with the biotinylation kit to label the REGN1908/1909 antibody cocktail. Determine the final concentration of the biotinylated antibody.

Assay Procedure
  • Coating:

    • Dilute recombinant Fel d 1 to a final concentration of 2 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted Fel d 1 to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Competition Reaction:

    • Prepare a series of dilutions of the unlabeled competitor (e.g., test compound) in Assay Buffer.

    • In a separate dilution plate, add 50 µL of the diluted competitor to 50 µL of biotinylated REGN1908/1909 (at a pre-determined optimal concentration) per well.

    • Incubate for 1 hour at room temperature.

  • Incubation with Coated Plate:

    • Transfer 100 µL of the competitor/biotinylated antibody mixture from the dilution plate to the corresponding wells of the Fel d 1-coated plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Detection:

    • Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's recommendation.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Development and Measurement:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation

The following tables summarize key quantitative data from studies involving REGN1908/1909.

Table 1: Pharmacokinetic Parameters of REGN1908 and REGN1909 in Cat-Allergic Adults. [4]

ParameterREGN1908REGN1909
Tmax (days) 6.2 - 8.26.2 - 8.2
Terminal Half-life (days) ~30~21

Table 2: Clinical Efficacy of a Single 600 mg Dose of REGN1908/1909 in Cat-Allergic Patients with Mild Asthma. [5]

OutcomeREGN1908/1909Placebo
Median Time to Early Asthmatic Response (Day 29) > 4 hours51 minutes
Tolerance to Cat Allergen Three-fold higherBaseline

Mandatory Visualizations

Signaling Pathway

Fel_d_1_Allergic_Pathway cluster_0 Initial Exposure cluster_1 Sensitization & IgE Production cluster_2 Allergic Reaction (Subsequent Exposure) cluster_3 Therapeutic Intervention Fel_d_1 Fel d 1 APC Antigen Presenting Cell (e.g., Dendritic Cell) Fel_d_1->APC Uptake T_helper T Helper Cell APC->T_helper Presentation B_cell B Cell T_helper->B_cell Activation Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiation IgE Fel d 1-specific IgE Plasma_cell->IgE Mast_cell Mast Cell / Basophil IgE->Mast_cell Binds to FcεRI Mediators Histamine, Leukotrienes, Prostaglandins Mast_cell->Mediators Degranulation Symptoms Allergic Symptoms (Asthma, Rhinitis) Mediators->Symptoms Fel_d_1_re Fel d 1 Fel_d_1_re->Mast_cell Cross-links IgE Blocked_Fel_d_1 Blocked Fel d 1 REGN1908_1909 REGN1908/1909 (AG-1909) REGN1908_1909->Fel_d_1_re Binds & Neutralizes Blocked_Fel_d_1->Mast_cell Binding Prevented ELISA_Workflow cluster_workflow Competitive ELISA Workflow start Start coating Coat plate with recombinant Fel d 1 start->coating blocking Block non-specific binding sites with BSA coating->blocking competition Incubate biotinylated REGN1908/1909 with unlabeled competitor blocking->competition incubation Add mixture to Fel d 1-coated plate competition->incubation detection Add Streptavidin-HRP incubation->detection development Add TMB substrate and stop solution detection->development readout Read absorbance at 450 nm development->readout

References

Application Notes and Protocols for AG-1909: A Potent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

AG-1909 is a novel, potent, and selective inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. This document provides detailed application notes on the long-term stability and proper storage conditions for this compound. It also includes comprehensive protocols for key experiments to assess its stability and potency. The information is intended to guide researchers, scientists, and drug development professionals in the proper handling and use of this compound.

Introduction

This compound is a synthetic small molecule that exhibits high affinity for the ATP-binding pocket of JAKs, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway has been implicated in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancer. The long-term stability and proper storage of this compound are crucial for maintaining its biological activity and ensuring the reproducibility of experimental results.

Long-Term Stability

The stability of this compound has been evaluated under various conditions to determine its shelf life and identify potential degradation pathways. These studies are essential for establishing appropriate storage and handling procedures.

Solid-State Stability

The solid-state stability of this compound was assessed under accelerated and long-term storage conditions. The compound was stored at different temperatures and humidity levels, and its purity was monitored over time using High-Performance Liquid Chromatography (HPLC).

Table 1: Solid-State Stability of this compound

Storage ConditionTime (Months)Purity (%)Appearance
25°C / 60% RH099.8White crystalline solid
699.7No change
1299.6No change
2499.5No change
40°C / 75% RH099.8White crystalline solid
399.5No change
699.2No change

RH: Relative Humidity

Solution Stability

The stability of this compound in various solvents commonly used in biological assays was also investigated. Stock solutions were prepared and stored at different temperatures. The concentration of the active compound was determined by HPLC at specified time points.

Table 2: Solution Stability of this compound (10 mM Stock Solutions)

SolventStorage TemperatureTime (Days)Concentration (% of Initial)
DMSO-20°C0100
3099.8
9099.5
4°C0100
798.5
1497.1
Ethanol-20°C0100
3099.7
9099.4
4°C0100
799.0
1498.2

Proper Storage Conditions

Based on the stability data, the following storage conditions are recommended for this compound:

  • Solid Form: Store at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, -20°C is recommended.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or ethanol. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Once thawed, use the aliquot within 24 hours and discard any unused portion.

Experimental Protocols

Protocol for HPLC Purity Assessment

This protocol describes the method for determining the purity of this compound using reverse-phase HPLC.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

  • Sample Preparation:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol for In Vitro Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against a target kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • STAT3 peptide substrate

  • ATP

  • This compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 96-well plate, add the kinase, peptide substrate, and this compound solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT Dimerizes AG1909 This compound AG1909->JAK Inhibits Nucleus Nucleus pSTAT->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Initiates Experimental_Workflow cluster_stability Stability Assessment cluster_analysis Analytical Method cluster_activity Biological Activity Solid Solid-State Stability Testing HPLC HPLC Analysis Solid->HPLC Solution Solution Stability Testing Solution->HPLC KinaseAssay In Vitro Kinase Assay HPLC->KinaseAssay Purity Confirmation

Application Notes and Protocols for Assessing the Efficacy of REGN1908-1909 in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

REGN1908-1909 is an investigational therapeutic agent comprising a 1:1 cocktail of two fully human IgG4 monoclonal antibodies, REGN1908 and REGN1909. This combination therapy is designed for the treatment of cat allergy. The primary mechanism of action involves the binding of these antibodies to the dominant cat allergen, Fel d 1, thereby preventing its interaction with allergen-specific IgE on the surface of mast cells and basophils. This blockage inhibits the cross-linking of IgE-FcεRI complexes, which in turn prevents the degranulation of these effector cells and the subsequent release of histamine and other inflammatory mediators that drive the allergic response.

These application notes provide a comprehensive overview of the methodologies employed in clinical studies to assess the efficacy of REGN1908-1909. Detailed protocols for key clinical and laboratory-based assays are provided to guide researchers in the evaluation of this and similar therapeutic interventions for allergic diseases.

I. Clinical Efficacy Assessment

Total Nasal Symptom Score (TNSS)

The Total Nasal Symptom Score (TNSS) is a primary endpoint for evaluating the clinical efficacy of REGN1908-1909 in reducing the symptoms of allergic rhinitis. It is a patient-reported outcome that quantifies the severity of key nasal symptoms.

Protocol for TNSS Assessment:

  • Symptom Evaluation: Participants are asked to rate the severity of four nasal symptoms:

    • Nasal congestion

    • Rhinorrhea (runny nose)

    • Nasal itching

    • Sneezing

  • Scoring Scale: Each symptom is scored on a 4-point Likert scale:

    • 0: None (no symptom present)

    • 1: Mild (symptom is present but easily tolerated)

    • 2: Moderate (awareness of the symptom, which is bothersome but tolerable)

    • 3: Severe (symptom is hard to tolerate and interferes with daily activities)

  • Calculation of TNSS: The TNSS is the sum of the individual scores for the four symptoms, with a total possible score ranging from 0 to 12.[1]

  • Assessment Schedule: TNSS is typically recorded at baseline and at various time points following treatment and/or allergen exposure, such as during a Nasal Allergen Challenge (NAC).

Nasal Allergen Challenge (NAC)

The NAC is a controlled procedure used to induce an allergic response in a clinical setting, allowing for the standardized assessment of treatment efficacy.

Protocol for Nasal Allergen Challenge:

  • Patient Preparation:

    • Ensure the patient has a confirmed allergy to cats via skin prick testing and clinical history.

    • A washout period for allergy medications (e.g., antihistamines, nasal corticosteroids) is required before the challenge.

  • Baseline Assessment: Record baseline TNSS and Peak Nasal Inspiratory Flow (PNIF).

  • Allergen Administration:

    • A standardized cat allergen extract is administered intranasally.

    • The allergen can be delivered using a metered-dose spray device.

    • A titrated protocol may be used, with increasing concentrations of the allergen administered at set intervals (e.g., every 15 minutes) until a predefined symptom score is reached.[1][2]

  • Post-Challenge Monitoring:

    • TNSS and PNIF are assessed at regular intervals (e.g., 15, 30, 60 minutes, and then hourly) for several hours post-challenge to evaluate the early and late-phase allergic responses.

    • Nasal lavage fluid may be collected for biomarker analysis.

Skin Prick Test (SPT)

The SPT is used to assess the immediate hypersensitivity reaction to cat allergen on the skin and can be used to monitor the therapeutic effect of REGN1908-1909.

Protocol for Skin Prick Testing:

  • Materials:

    • Standardized cat hair or pelt allergen extract (e.g., 10,000 Bioequivalent Allergy Units (BAU)/mL).[3][4]

    • Positive control (histamine) and negative control (saline).

    • Sterile lancets.

  • Procedure:

    • A drop of each solution (allergen extract, positive control, negative control) is placed on the patient's forearm.

    • A sterile lancet is used to make a small prick through each drop into the epidermis.

  • Reading and Interpretation:

    • After 15-20 minutes, the wheal (raised, itchy bump) and flare (surrounding redness) are measured.

    • A positive reaction is typically defined as a wheal diameter of 3 mm or greater than the negative control.[5]

    • A reduction in wheal size following treatment with REGN1908-1909 compared to baseline indicates a therapeutic effect.

II. Biomarker and Mechanistic Assays

Fel d 1-Specific IgE Measurement

This assay quantifies the level of IgE antibodies specific to the major cat allergen, Fel d 1, in the patient's serum. A reduction in free Fel d 1-specific IgE can indicate that REGN1908-1909 is effectively binding to the allergen.

Protocol for Fel d 1-Specific IgE Measurement (ImmunoCAP System):

  • Sample Collection and Preparation:

    • Collect whole blood and process to obtain serum.

    • Samples can be stored at -20°C until analysis.

  • ImmunoCAP Assay Procedure:

    • The ImmunoCAP system is a fluoroenzyme immunoassay.[6][7]

    • The allergen of interest (Fel d 1) is covalently coupled to a solid phase (the ImmunoCAP).

    • The patient's serum is incubated with the ImmunoCAP, allowing specific IgE to bind to the allergen.

    • After washing, enzyme-labeled anti-IgE antibodies are added, which bind to the captured IgE.

    • A developing agent is added, and the fluorescence of the eluate is measured.

    • The fluorescence intensity is proportional to the concentration of Fel d 1-specific IgE in the sample, which is quantified using a calibration curve.[6][7]

    • Results are typically reported in kU/L. A value ≥ 0.35 kU/L is generally considered positive.[8]

Cytokine and Chemokine Analysis in Nasal Fluids

Measurement of inflammatory mediators in nasal fluids provides insight into the local allergic inflammatory response and the effect of REGN1908-1909 on this response.

Protocol for Nasal Fluid Cytokine/Chemokine Analysis (Luminex Assay):

  • Nasal Fluid Collection:

    • Nasal lavage is performed by instilling a known volume of sterile saline into each nostril, followed by collection of the fluid.

    • Alternatively, filter paper or synthetic absorptive matrices can be placed in the nasal cavity to absorb nasal secretions.

  • Sample Processing:

    • Collected lavage fluid is centrifuged to remove cells and debris.

    • The supernatant is stored at -80°C until analysis.

  • Luminex Multiplex Assay:

    • This assay allows for the simultaneous quantification of multiple cytokines and chemokines in a small sample volume.[9][10]

    • Analyte-specific capture antibodies are coupled to internally dyed magnetic beads.

    • The nasal fluid sample is incubated with the bead mixture, allowing the cytokines and chemokines to bind to their respective antibodies.

    • A cocktail of biotinylated detection antibodies is added, followed by a streptavidin-phycoerythrin (PE) reporter.

    • The beads are analyzed using a Luminex instrument, which uses lasers to identify the bead (and thus the analyte) and quantify the PE signal, which is proportional to the analyte concentration.[10]

    • Key mediators to assess include IL-4, IL-5, IL-13, CCL17 (TARC), and CCL5 (RANTES).

Basophil Activation Test (BAT)

The BAT is a functional assay that measures the degranulation of basophils in response to allergen stimulation. It is a valuable tool for assessing the inhibitory effect of REGN1908-1909 at the cellular level.

Protocol for Basophil Activation Test:

  • Whole Blood Collection: Collect whole blood from patients in heparin-containing tubes.

  • Allergen Stimulation:

    • Aliquots of whole blood are incubated with various concentrations of Fel d 1 allergen.

    • A positive control (e.g., anti-FcεRI antibody) and a negative control (buffer) are included.

  • Staining:

    • Following stimulation, the cells are stained with fluorescently labeled monoclonal antibodies against basophil-specific surface markers (e.g., CD203c, CRTH2) and activation markers (e.g., CD63).[11][12]

  • Flow Cytometry Analysis:

    • Red blood cells are lysed, and the remaining white blood cells are analyzed by flow cytometry.

    • Basophils are identified based on their specific surface markers.

    • The percentage of basophils expressing the activation marker CD63 is quantified.

    • A reduction in the percentage of activated basophils in the presence of REGN1908-1909 compared to placebo indicates the drug's efficacy in blocking allergen-induced degranulation.

III. Data Presentation

Quantitative data from clinical efficacy assessments should be summarized in clear and structured tables to facilitate comparison between treatment and placebo groups.

Table 1: Total Nasal Symptom Score (TNSS) Following Nasal Allergen Challenge

Time PointREGN1908-1909 (Mean TNSS ± SD)Placebo (Mean TNSS ± SD)p-value
Baseline
15 min post-NAC
30 min post-NAC
1 hour post-NAC
2 hours post-NAC

Table 2: Skin Prick Test Wheal Diameter

Time PointREGN1908-1909 (Mean Wheal Diameter (mm) ± SD)Placebo (Mean Wheal Diameter (mm) ± SD)p-value
Baseline
Day 8
Day 29
Day 85

Table 3: Biomarker Levels

BiomarkerTime PointREGN1908-1909 (Mean Concentration ± SD)Placebo (Mean Concentration ± SD)p-value
Fel d 1-specific IgE (kU/L)Baseline
Day 29
IL-5 in Nasal Fluid (pg/mL)Baseline
Post-NAC
% CD63+ BasophilsBaseline
Post-stimulation

IV. Visualizations

Signaling Pathway of Allergic Reaction and REGN1908-1909 Intervention

G cluster_mast_cell Mast Cell / Basophil cluster_intervention Therapeutic Intervention IgE IgE FcεRI FcεRI IgE->FcεRI Bound to Granules Histamine & Other Mediators FcεRI->Granules Cross-linking activates Allergic_Symptoms Allergic Symptoms Granules->Allergic_Symptoms Release leads to AG1909 REGN1908-1909 Fel_d_1 Fel d 1 Allergen AG1909->Fel_d_1 Binds and neutralizes Fel_d_1->IgE Binds to G Screening Patient Screening (History, SPT, sIgE) Baseline Baseline Assessment (TNSS, SPT, Blood/Nasal Fluid Collection) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment REGN1908-1909 Administration Randomization->Treatment Placebo Placebo Administration Randomization->Placebo FollowUp Follow-up Visits (e.g., Day 8, 29, 85) Treatment->FollowUp Placebo->FollowUp NAC Nasal Allergen Challenge (NAC) FollowUp->NAC Efficacy_Endpoints Efficacy Endpoint Assessment (TNSS, SPT, Biomarkers) NAC->Efficacy_Endpoints G cluster_clinical Clinical Assessment cluster_mechanistic Mechanistic Assessment TNSS Total Nasal Symptom Score (Patient-reported symptoms) Overall_Efficacy Overall Efficacy of REGN1908-1909 TNSS->Overall_Efficacy Measures NAC Nasal Allergen Challenge (Controlled allergen exposure) NAC->TNSS Induces SPT Skin Prick Test (Cutaneous allergic response) SPT->Overall_Efficacy Correlates with sIgE Fel d 1-specific IgE (Target engagement) sIgE->Overall_Efficacy Provides evidence of Cytokines Nasal Fluid Cytokines (Local inflammation) Cytokines->Overall_Efficacy Explains mechanism of BAT Basophil Activation Test (Cellular response) BAT->Overall_Efficacy Demonstrates cellular effect of

References

Preparation of AG-1909 for Subcutaneous Injection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

AG-1909 is a human IgG4 monoclonal antibody designed to target the Fel d 1 protein, the primary allergen responsible for cat allergies. As part of the REGN1908-1909 antibody cocktail, it has been investigated for its potential to prevent allergic responses.[1][2][3][4][5] Proper preparation of this compound is critical for ensuring its stability, solubility, and biological activity in preclinical research involving subcutaneous administration. This document provides a detailed protocol for the preparation of this compound for subcutaneous injection in a research setting, based on general best practices for monoclonal antibodies.

Data Presentation

The following table summarizes key quantitative data and general guidelines for the preparation of monoclonal antibodies, which can be applied to this compound.

ParameterRecommended Value/ConditionNotes
Storage of Stock Solution -20°C to -80°CLong-term storage. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6][7][8]
Short-term Storage 2-8°CFor reconstituted antibody, stable for up to 12 months.[6]
Reconstitution Vehicle Sterile, buffered solution (e.g., PBS)pH is critical for IgG4 solubility.[9]
Typical Concentration for SC Injection Up to 100 mg/mLHigh concentrations may increase viscosity.[10][11] A 1:1 mixture of REGN1908-1909 was reconstituted to a total concentration of 100 mg/mL in a clinical setting.[1]
pH of Final Formulation 5.0 - 7.0IgG4 antibodies generally have higher solubility in this pH range.[9][12]
Excipients Stabilizers (e.g., sucrose, trehalose), Surfactants (e.g., Polysorbate 20 or 80)To prevent aggregation and improve stability.[11]
Injection Volume (preclinical) Variable, typically < 1 mL for miceDependent on animal model and desired dosage.

Experimental Protocols

This protocol describes the reconstitution and formulation of lyophilized this compound for subcutaneous injection in animal models.

Materials:

  • Lyophilized this compound antibody

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile Water for Injection

  • Sterile, low-protein binding microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Calibrated pipettes and sterile, low-protein binding tips

  • Vortex mixer

  • Centrifuge

Protocol:

  • Reconstitution of Lyophilized this compound: a. Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation. b. Carefully add the required volume of sterile PBS (or other suitable sterile buffer) to the vial to achieve the desired stock concentration. Refer to the manufacturer's certificate of analysis for specific instructions if available. c. Gently swirl the vial to dissolve the powder. Avoid vigorous shaking or vortexing to prevent protein aggregation. d. Allow the vial to sit at room temperature for 10-15 minutes to ensure complete dissolution. e. Visually inspect the solution for any particulate matter. If present, centrifuge the solution at a low speed (e.g., 1000 x g for 5 minutes) to pellet any aggregates. Carefully collect the supernatant.

  • Dilution and Formulation for Injection: a. Based on the desired final concentration for injection and the stock solution concentration, calculate the required volumes of the antibody stock and sterile PBS. b. In a sterile, low-protein binding microcentrifuge tube, add the calculated volume of sterile PBS. c. Add the calculated volume of the this compound stock solution to the PBS. d. Gently mix the solution by pipetting up and down slowly. Avoid introducing air bubbles. e. If required, sterile filter the final solution using a 0.22 µm syringe filter.

  • Preparation for Injection: a. Using a sterile syringe with an appropriate needle gauge, draw up the required volume of the final this compound solution for injection. b. Ensure there are no air bubbles in the syringe. c. The solution is now ready for subcutaneous administration to the animal model.

Important Considerations:

  • Aseptic Technique: All procedures should be performed in a laminar flow hood using sterile techniques to prevent contamination.

  • Avoid Freeze-Thaw Cycles: For any remaining reconstituted antibody, it is recommended to aliquot it into single-use volumes and store at -20°C or below.[6]

  • Excipients: For long-term studies or if stability issues are observed, the addition of excipients such as stabilizers (e.g., sucrose) and non-ionic surfactants (e.g., Polysorbate 80) to the formulation buffer should be considered.[11]

  • Concentration and Viscosity: Higher antibody concentrations can lead to increased viscosity, which may make injection more difficult.[10] The formulation may need to be optimized to balance concentration and injectability.

Mandatory Visualizations

Signaling Pathway of Fel d 1 Allergic Response

The following diagram illustrates the mechanism of the allergic response to the cat allergen Fel d 1 and the inhibitory action of this compound. Fel d 1, upon entering the body, is recognized by the immune system, leading to the production of IgE antibodies.[13] These IgE antibodies bind to mast cells. Subsequent exposure to Fel d 1 results in the cross-linking of these IgE molecules, triggering mast cell degranulation and the release of histamine and other inflammatory mediators, which cause allergy symptoms.[1] this compound acts by binding to Fel d 1, thus preventing it from cross-linking IgE on mast cells.

Fel_d_1_Pathway cluster_allergen Allergen Exposure cluster_immune_response Immune Response cluster_intervention Therapeutic Intervention Fel_d_1 Fel d 1 Allergen B_Cell B Cell Fel_d_1->B_Cell Recognition IgE_Bound IgE-Bound Mast Cell Fel_d_1->IgE_Bound Cross-links IgE Blocked_Complex This compound-Fel d 1 Complex Fel_d_1->Blocked_Complex IgE IgE Production B_Cell->IgE Mast_Cell Mast Cell IgE->Mast_Cell Binds to Mast_Cell->IgE_Bound Degranulation Degranulation (Histamine Release) IgE_Bound->Degranulation Symptoms Allergy Symptoms Degranulation->Symptoms AG1909 This compound AG1909->Blocked_Complex Binds to Blocked_Complex->IgE_Bound Prevents Cross-linking

Caption: Mechanism of Fel d 1 allergic response and this compound intervention.

Experimental Workflow for this compound Preparation

This workflow diagram outlines the sequential steps for preparing this compound for subcutaneous injection in a research setting.

AG1909_Preparation_Workflow Start Reconstitute 1. Reconstitute Lyophilized this compound with Sterile Buffer Start->Reconstitute Dissolve 2. Gentle Agitation and Incubation for Complete Dissolution Reconstitute->Dissolve Clarify 3. Centrifuge to Remove Potential Aggregates (Optional) Dissolve->Clarify Formulate 4. Dilute to Final Concentration in Sterile Buffer Clarify->Formulate Filter 5. Sterile Filter (0.22 µm) (Optional) Formulate->Filter Prepare_Injection 6. Draw into Sterile Syringe Filter->Prepare_Injection End Prepare_Injection->End

Caption: Workflow for preparing this compound for subcutaneous injection.

References

Application Notes and Protocols: AG-1909 in Allergic Asthma Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-1909 is a component of a combination of two human IgG4 monoclonal antibodies, REGN1908 and REGN1909, designed to target the major cat allergen, Fel d 1. This passive immunotherapy approach offers a novel strategy for the prevention and treatment of cat allergen-induced allergic asthma. By binding to Fel d 1, REGN1908/1909 effectively neutralizes the allergen, preventing its interaction with allergen-specific IgE on the surface of mast cells and basophils. This blockade inhibits the initiation of the allergic cascade, thereby mitigating the symptoms of allergic asthma. These application notes provide a comprehensive overview of the use of this compound (as part of the REGN1908/1909 combination) in preclinical and clinical studies of allergic asthma, including detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action

REGN1908 and REGN1909 are two distinct monoclonal antibodies that bind to different epitopes on the Fel d 1 protein. The combination of these two antibodies provides a more comprehensive blockade of the allergen. The primary mechanism of action involves the formation of an antibody-allergen complex, which prevents Fel d 1 from cross-linking IgE molecules bound to the high-affinity IgE receptor (FcεRI) on mast cells and basophils. This inhibition of IgE cross-linking prevents the degranulation of these cells and the subsequent release of inflammatory mediators, such as histamine, leukotrienes, and cytokines, which are responsible for the clinical manifestations of allergic asthma.

Signaling Pathway of Allergic Asthma and this compound Intervention

The following diagram illustrates the typical signaling pathway of an allergic asthma reaction and the point of intervention for this compound (REGN1908/1909).

Allergic_Asthma_Pathway cluster_0 Initial Allergen Exposure & Sensitization cluster_1 Subsequent Allergen Exposure & Allergic Reaction Fel_d_1 Fel d 1 Allergen APC Antigen Presenting Cell (APC) Fel_d_1->APC Uptake Th2_Cell Naive T Cell -> Th2 Cell APC->Th2_Cell Presentation B_Cell B Cell Th2_Cell->B_Cell Activation (IL-4, IL-13) Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE Fel d 1-specific IgE Plasma_Cell->IgE Production Mast_Cell Mast Cell / Basophil IgE->Mast_Cell Binds to FcεRI Mediators Release of Inflammatory Mediators (Histamine, Leukotrienes, Cytokines) Mast_Cell->Mediators Degranulation Symptoms Allergic Asthma Symptoms (Bronchoconstriction, Airway Inflammation) Mediators->Symptoms AG_1909 This compound (REGN1908/1909) Fel_d_1_re Fel d 1 Allergen (Re-exposure) AG_1909->Fel_d_1_re Neutralizes Fel_d_1_re->Mast_Cell Cross-links IgE

Caption: Allergic asthma pathway and this compound intervention.

Quantitative Data Summary

The following tables summarize the key quantitative data from a clinical trial evaluating a single 600 mg dose of REGN1908/1909 in cat-allergic patients with mild asthma.

Table 1: Effect on Forced Expiratory Volume in 1 Second (FEV1) Reduction

TimepointREGN1908/1909 (n=29)Placebo (n=27)
Day 8 No significant reduction≥20% mean reduction
Day 29 No significant reduction≥20% mean reduction
Day 57 No significant reduction≥20% mean reduction
Day 85 No significant reduction≥20% mean reduction
Data from a study where patients were exposed to cat allergen in an environmental exposure unit. An early asthmatic response was defined as a ≥20% reduction in FEV1.[1][2]

Table 2: Early Asthmatic Response (EAR) and Allergen Tolerance

ParameterREGN1908/1909Placebo
Patients with EAR by 4 hours Most did not have an EARMost experienced an EAR within 1 hour
Allergen Tolerance Tolerated 3-fold higher allergen quantities (P < .05)Baseline tolerance
Data collected at all tested time points (Days 8, 29, 57, and 85).[1][2]

Table 3: Effect on Skin Prick Test (SPT) Reactivity

TimepointREGN1908/1909 vs. Placebo
All tested time points Substantially reduced skin test reactivity (nominal P < .001)
Skin prick tests were performed with cat allergen extract.[1][2]

Experimental Protocols

In Vivo Model: Cat Allergen-Induced Asthma in Mice

This protocol describes a model for inducing chronic allergic asthma in mice using the cat allergen Fel d 1.

Workflow Diagram

Mouse_Model_Workflow cluster_0 Sensitization Phase cluster_1 Challenge Phase (7 weeks) cluster_2 Endpoint Analysis Sensitization Subcutaneous injection of recombinant Fel d 1 with alum Challenge Intranasal challenges with cat dander extract + rFel d 1 Sensitization->Challenge AHR Airway Hyperresponsiveness (Methacholine Challenge) Challenge->AHR BAL Bronchoalveolar Lavage (BAL) (Cell Infiltration, Cytokines) Challenge->BAL Serum Serum Analysis (Antibody Titers) Challenge->Serum Lungs Lung Histology (Inflammation, Remodeling) Challenge->Lungs

Caption: Workflow for cat allergen-induced asthma mouse model.

Materials:

  • Female BALB/c mice

  • Recombinant Fel d 1 (rFel d 1)

  • Alum adjuvant (e.g., Imject™ Alum)

  • Cat dander extract (CDE)

  • Methacholine

  • Phosphate-buffered saline (PBS)

  • Anesthesia (e.g., ketamine/xylazine)

Procedure:

  • Sensitization:

    • On day 0, sensitize female BALB/c mice by subcutaneous injection with 1 µg of rFel d 1 adsorbed to alum adjuvant.

  • Challenge:

    • Starting on day 14, challenge the mice intranasally three times a week for seven consecutive weeks.

    • Each challenge consists of 10 µg of CDE spiked with 0.1 µg of rFel d 1 in 50 µL of PBS, administered to anesthetized mice.

  • Endpoint Analysis (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR):

      • Anesthetize mice and measure baseline lung resistance and compliance using a whole-body plethysmograph.

      • Administer increasing concentrations of aerosolized methacholine and record changes in lung function.

    • Bronchoalveolar Lavage (BAL):

      • Euthanize mice and perform a tracheotomy.

      • Lavage the lungs with PBS to collect BAL fluid.

      • Determine total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.

      • Measure cytokine levels (e.g., IL-4, IL-5, IL-13, IL-17) in the BAL fluid supernatant by ELISA.

    • Serum Analysis:

      • Collect blood via cardiac puncture.

      • Measure serum levels of Fel d 1-specific IgE and IgG antibodies by ELISA.

    • Lung Histology:

      • Perfuse the lungs and fix them in 10% neutral buffered formalin.

      • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

In Vitro Assay: Basophil Activation Test (BAT)

The BAT is a flow cytometry-based assay to assess the activation of basophils in response to an allergen.

Workflow Diagram

BAT_Workflow cluster_0 Sample Preparation cluster_1 Cell Stimulation cluster_2 Staining and Analysis Blood_Collection Collect whole blood from allergic and control subjects Stimulation Incubate blood with Fel d 1 allergen (and controls: anti-FcεRI, buffer) Blood_Collection->Stimulation Staining Stain with fluorescently labeled antibodies (e.g., anti-CD63, anti-CD203c, anti-IgE) Stimulation->Staining Flow_Cytometry Acquire and analyze data on a flow cytometer Staining->Flow_Cytometry

Caption: Workflow for the Basophil Activation Test (BAT).

Materials:

  • Heparinized whole blood from cat-allergic patients and non-allergic controls

  • Purified Fel d 1 allergen

  • Positive control: anti-FcεRI antibody

  • Negative control: Stimulation buffer (e.g., HEPES-buffered saline with Ca2+ and Mg2+)

  • Fluorescently labeled monoclonal antibodies (e.g., anti-CD63-FITC, anti-CD203c-PE, anti-IgE-PE, anti-CD45-PerCP)

  • Lysis buffer

  • Flow cytometer

Procedure:

  • Blood Collection:

    • Collect venous blood into heparin-containing tubes.

  • Stimulation:

    • Aliquot 100 µL of whole blood into flow cytometry tubes.

    • Add 50 µL of different concentrations of Fel d 1 allergen, anti-FcεRI antibody (positive control), or stimulation buffer (negative control).

    • Incubate for 15-30 minutes at 37°C.

  • Staining:

    • Add a cocktail of fluorescently labeled antibodies to identify and assess the activation of basophils (e.g., anti-CD63, anti-CD203c, and a basophil identification marker like anti-IgE).

    • Incubate for 15-20 minutes at 4°C in the dark.

  • Lysis and Washing:

    • Add red blood cell lysis buffer and incubate for 10 minutes at room temperature.

    • Centrifuge the tubes and wash the cell pellet with wash buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in sheath fluid and acquire the samples on a flow cytometer.

    • Gate on the basophil population (e.g., IgE-positive, CD45-low).

    • Determine the percentage of activated basophils (e.g., CD63-positive or CD203c-bright) for each condition.

Clinical Protocol: Allergen Challenge in an Environmental Exposure Unit (EEU)

This protocol outlines the procedure for evaluating the efficacy of a therapeutic agent in preventing allergen-induced asthmatic responses in a controlled setting.

Workflow Diagram

EEU_Workflow cluster_0 Screening & Baseline cluster_1 Treatment & Follow-up cluster_2 Allergen Challenge & Assessment Screening Patient screening and baseline FEV1 measurements in EEU Dosing Administer single dose of REGN1908/1909 or placebo Screening->Dosing Follow_up Follow-up visits at specified time points (e.g., Days 8, 29, 57, 85) Dosing->Follow_up EEU_Challenge Expose patients to cat allergen in EEU for up to 4 hours at each follow-up visit Follow_up->EEU_Challenge FEV1_Measurement Measure FEV1 repeatedly during and after allergen exposure EEU_Challenge->FEV1_Measurement

Caption: Workflow for an Environmental Exposure Unit (EEU) clinical trial.

Study Design:

  • Randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Cat-allergic patients with mild asthma.

  • Intervention: A single subcutaneous dose of REGN1908/1909 (e.g., 600 mg) or placebo.

Procedure:

  • Screening and Baseline:

    • Screen patients for eligibility based on a history of cat allergy, positive skin prick test to cat allergen, and a diagnosis of mild asthma.

    • Conduct two baseline visits where patients are exposed to cat allergen in an EEU to establish their baseline early asthmatic response (EAR), defined as a ≥20% decrease in FEV1.

  • Randomization and Dosing:

    • Randomize eligible patients to receive a single dose of REGN1908/1909 or placebo.

  • Follow-up and Allergen Challenge:

    • Schedule follow-up visits at predefined time points (e.g., Day 8, 29, 57, and 85).

    • At each follow-up visit, expose patients to cat allergen in the EEU for a specified duration (e.g., up to 4 hours).

  • Efficacy Assessments:

    • Measure FEV1 at regular intervals (e.g., every 20 minutes) during and after the allergen exposure in the EEU.

    • The primary endpoint is the prevention of a ≥20% reduction in FEV1.

    • Secondary endpoints can include the time to EAR and the total amount of allergen tolerated.

    • Perform skin prick tests with cat allergen at each visit to assess changes in skin reactivity.

Conclusion

This compound, as a component of the REGN1908/1909 combination therapy, represents a promising targeted approach for the management of cat allergen-induced allergic asthma. The provided data and protocols offer a framework for researchers and clinicians to further investigate and understand the application of this novel passive immunotherapy. The ability to effectively neutralize the primary trigger of the allergic cascade holds significant potential for improving the quality of life for individuals with this common and often debilitating condition.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AG-1909 Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with the hypothetical small molecule inhibitor, AG-1909.

Frequently Asked Questions (FAQs)

Q1: What is compound aggregation and why is it a problem in my experiments?

A1: Compound aggregation is the self-association of small molecules to form larger, non-covalently bound particles in solution. These aggregates can lead to false-positive or false-negative results in high-throughput screening and other biological assays.[1] Aggregation can cause non-specific inhibition of enzymes or interfere with assay detection methods, leading to misleading structure-activity relationships.[2]

Q2: What are the common causes of this compound aggregation?

A2: The primary cause of aggregation for small molecules like this compound is often low aqueous solubility. Other contributing factors include high compound concentrations, the ionic strength and pH of the buffer, and the presence of certain organic co-solvents like DMSO. The intrinsic physicochemical properties of the molecule, such as hydrophobicity and the potential for intermolecular interactions (e.g., π-π stacking), also play a significant role.[3][4]

Q3: How can I visually identify if this compound is aggregating in my solution?

A3: In severe cases, aggregation can be observed as visible turbidity or precipitation in the solution.[5] However, many aggregates are colloidal and not visible to the naked eye. Therefore, the absence of visible particles does not rule out the presence of aggregation.

Q4: What is the Critical Aggregation Concentration (CAC)?

A4: The Critical Aggregation Concentration (CAC) is the threshold concentration above which a small molecule begins to form aggregates in a particular solution.[1][6] Determining the CAC is crucial for designing experiments that are performed with the compound in its monomeric, active state.

Troubleshooting Guides

Issue 1: Unexpectedly low potency or inconsistent results with this compound.

This could be a sign of aggregation leading to non-specific activity or removal of the active compound from the solution.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution Inconsistent Results Inconsistent Results Check Solubility Check Solubility Inconsistent Results->Check Solubility Perform DLS Perform DLS Check Solubility->Perform DLS Low Solubility Nephelometry Assay Nephelometry Assay Check Solubility->Nephelometry Assay Precipitation Optimize Buffer Optimize Buffer Perform DLS->Optimize Buffer Lower Concentration Lower Concentration Nephelometry Assay->Lower Concentration Add Detergent Add Detergent Optimize Buffer->Add Detergent Centrifuge Sample Centrifuge Sample Lower Concentration->Centrifuge Sample

Caption: Troubleshooting workflow for inconsistent experimental results.

Recommended Actions:

  • Assess Solubility: Determine the kinetic and thermodynamic solubility of this compound in your assay buffer.

  • Detect Aggregation: Use techniques like Dynamic Light Scattering (DLS) or nephelometry to directly measure the presence and size of aggregates.

  • Optimize Buffer Conditions: Vary the pH, ionic strength, or add detergents (e.g., 0.01% Triton X-100) to your buffer to see if aggregation is reduced.

  • Lower Compound Concentration: Test a range of this compound concentrations to determine if the issues are concentration-dependent, indicating aggregation above the CAC.[7]

  • Centrifugation: Before use, centrifuge the this compound solution at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet larger aggregates.[7]

Issue 2: this compound shows inhibitory activity against multiple, unrelated targets.

This is a classic sign of a promiscuous inhibitor, often caused by compound aggregation.

Troubleshooting Steps:

  • Confirm Aggregation: Use the detection methods mentioned in Issue 1 (DLS, nephelometry).

  • Detergent Counter-Screen: Re-run the assays in the presence of a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100 or Tween-80). A significant decrease in inhibitory activity in the presence of detergent is a strong indicator that the original activity was due to aggregation.

  • Orthogonal Assays: Test the activity of this compound in an orthogonal assay format that is less susceptible to aggregation artifacts (e.g., a biophysical binding assay like Surface Plasmon Resonance - SPR).

Quantitative Data Summary

The following table provides a hypothetical summary of this compound solubility and aggregation properties under different buffer conditions.

Buffer ConditionKinetic Solubility (μM)Critical Aggregation Concentration (CAC) by DLS (μM)Average Aggregate Size (nm) at 100 μM
PBS, pH 7.42530150-300
PBS, pH 7.4 + 0.01% Triton X-100> 100> 100< 10 (monomeric)
50 mM Tris, pH 8.04050100-250
50 mM Acetate, pH 5.01015> 500 (precipitation)

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Nephelometry

This high-throughput method assesses the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[8][9][10]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 384-well microplate

  • Plate nephelometer

Procedure:

  • Prepare a serial dilution of the this compound stock solution in DMSO.

  • Dispense a small volume (e.g., 1 µL) of each DMSO dilution into the wells of the microplate.

  • Rapidly add a larger volume (e.g., 99 µL) of the aqueous assay buffer to each well.

  • Mix the plate thoroughly for 5 minutes.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the light scattering in each well using a nephelometer.

  • The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

Protocol 2: Detection of Aggregation by Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution, allowing for the detection of aggregates.[2][3][11]

Materials:

  • This compound solutions at various concentrations in assay buffer

  • DLS instrument with a cuvette or plate reader

  • Low-volume cuvettes or a compatible microplate

Procedure:

  • Prepare solutions of this compound in the desired assay buffer at a range of concentrations (e.g., 1 µM to 100 µM).

  • Filter the solutions through a 0.22 µm filter to remove any dust or extraneous particles.

  • Transfer the filtered solution to a clean cuvette or well of a microplate.

  • Equilibrate the sample at the desired temperature in the DLS instrument.

  • Acquire DLS measurements according to the instrument's instructions.

  • Analyze the data to determine the size distribution of particles in the solution. The presence of particles with a hydrodynamic radius significantly larger than that expected for a monomeric small molecule indicates aggregation. The CAC can be estimated as the concentration at which larger particles begin to appear.

Signaling Pathway Diagram

This compound is a hypothetical inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Understanding this pathway can help in designing experiments to validate the on-target effects of the inhibitor versus off-target effects caused by aggregation.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation AG1909 This compound AG1909->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing Fel d 1 ELISA for Use with AG-1909

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are optimizing a Fel d 1 Enzyme-Linked Immunosorbent Assay (ELISA) for use with the investigational compound AG-1909.

Frequently Asked Questions (FAQs)

Q1: What is the standard workflow for a Fel d 1 sandwich ELISA?

A1: A typical Fel d 1 sandwich ELISA involves capturing the Fel d 1 antigen from the sample between two specific antibodies. The workflow generally includes coating the microplate with a capture antibody, adding the sample containing Fel d 1, adding a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate, and finally adding a substrate for colorimetric detection. The intensity of the color is proportional to the amount of Fel d 1 in the sample.

Q2: We are observing unexpectedly high background signals in our Fel d 1 ELISA when testing samples containing this compound. What could be the cause?

A2: High background signals in the presence of a small molecule like this compound can stem from several factors. One common issue is non-specific binding of the compound or its formulation components to the plate or antibodies.[1][2][3] Another possibility is that this compound itself interferes with the detection system. For instance, if this compound has a chemical structure that can be recognized by the detection reagents, it could lead to false-positive signals. It is also important to consider the matrix effect, where components in the sample, other than the target analyte, interfere with the assay.[1][2][4][5]

Q3: Could the solvent used for this compound be interfering with the assay?

A3: Yes, the solvent or vehicle used to dissolve this compound can significantly impact the ELISA. High concentrations of organic solvents like DMSO or ethanol can denature the coated antibodies or interfere with antibody-antigen binding, leading to inaccurate results. It is crucial to perform a vehicle control experiment to assess the impact of the solvent on the assay.

Q4: How can we determine if this compound is directly interfering with the Fel d 1 ELISA?

A4: To investigate direct interference, you can run a series of control experiments. This includes testing this compound in the absence of the Fel d 1 antigen to see if it generates a signal on its own. Additionally, you can perform a spike and recovery experiment, where a known amount of Fel d 1 is added to a sample containing this compound.[1][2] If the recovery of the spiked Fel d 1 is significantly lower or higher than expected, it suggests interference from this compound.

Q5: What are some general strategies to mitigate small molecule interference in an ELISA?

A5: Several strategies can be employed to reduce interference from small molecules. Sample dilution is a common and effective method, as it lowers the concentration of the interfering substance while ideally keeping the analyte concentration within the detectable range.[1][4][6][7] Optimizing blocking buffers and wash steps can also help to minimize non-specific binding.[8][9] In some cases, modifying the sample preparation protocol, such as through buffer exchange or purification, may be necessary to remove interfering components.[7]

Troubleshooting Guide for Fel d 1 ELISA with this compound

This guide addresses specific issues that may arise when using this compound in a Fel d 1 ELISA.

Issue Potential Cause Recommended Solution
High Background Signal 1. Non-specific binding of this compound or its vehicle: Components in your sample may be binding to the plate surface.[1][2][3] 2. Cross-reactivity: The detection antibody may be cross-reacting with this compound.[6] 3. Insufficient washing: Inadequate removal of unbound reagents.[8][9]1. Vehicle Control: Run a control with just the vehicle for this compound to assess its effect. 2. Optimize Blocking: Increase the concentration or incubation time of the blocking buffer. Consider using a different blocking agent. 3. Increase Wash Steps: Add extra wash cycles and ensure complete removal of wash buffer between steps.[8][9]
Weak or No Signal 1. Inhibition of enzyme activity: this compound may be inhibiting the HRP enzyme. 2. Interference with antibody-antigen binding: this compound could be sterically hindering the binding of the capture or detection antibody to Fel d 1. 3. Degradation of reagents: Improper storage of kit components.1. Enzyme Activity Control: Test the effect of this compound on the HRP enzyme directly in a separate experiment. 2. Spike and Recovery: Perform a spike and recovery experiment to determine if this compound is masking the Fel d 1 antigen.[1][2] 3. Check Reagent Stability: Ensure all reagents are within their expiration dates and have been stored correctly.
Poor Reproducibility 1. Inconsistent pipetting: Variation in the volumes of reagents added.[8] 2. Edge effects: Temperature or evaporation differences across the plate during incubation. 3. Variable interference from this compound: The interfering effect of this compound may not be consistent across all wells.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use a consistent pipetting technique. 2. Proper Plate Sealing: Use plate sealers during incubations and avoid stacking plates. 3. Pre-dilution of Samples: Prepare a master mix of your sample with this compound to ensure a uniform concentration in all replicate wells.

Experimental Protocols

Standard Fel d 1 Sandwich ELISA Protocol

This protocol is a general guideline and may need to be optimized for your specific ELISA kit and experimental conditions.

  • Plate Coating: Coat a 96-well microplate with 100 µL/well of capture antibody (e.g., monoclonal antibody 6F9) diluted in coating buffer.[10] Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample Incubation: Add 100 µL/well of your standards and samples (including those with this compound and controls) and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Add 100 µL/well of biotinylated detection antibody (e.g., monoclonal antibody 3E4) diluted in blocking buffer.[10] Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Streptavidin-HRP Incubation: Add 100 µL/well of Streptavidin-HRP conjugate diluted in blocking buffer. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Development: Add 100 µL/well of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

Protocol for Assessing this compound Interference
  • Prepare this compound dilutions: Prepare a serial dilution of this compound in the same sample matrix as your experimental samples. Include a vehicle-only control.

  • Direct Interference Test: Add the this compound dilutions to the ELISA plate without any Fel d 1 antigen. Follow the standard ELISA protocol from the detection antibody step onwards. This will determine if this compound or its vehicle generates a signal on its own.

  • Spike and Recovery Test:

    • Prepare two sets of samples. In one set, spike a known concentration of Fel d 1 into the sample matrix containing the different dilutions of this compound.

    • In the second set, spike the same concentration of Fel d 1 into the sample matrix with the vehicle control.

    • Run all samples in the Fel d 1 ELISA.

    • Calculate the percent recovery of the spiked Fel d 1 in the presence of this compound compared to the vehicle control.

Data Presentation

Table 1: Typical Fel d 1 ELISA Kit Parameters

ParameterIndoor Biotechnologies EL-FD1[10]Nichinichi Pharmaceutical Kit[11]
Assay Type Sandwich ELISASandwich ELISA
Capture Antibody Monoclonal Antibody 6F9Not Specified
Detection Antibody Biotinylated Monoclonal Antibody 3E4Not Specified
Standard Range 100 - 0.2 ng/mL100 - 6400 pg/mL
Sample Volume 100 µL50 µL
Incubation Times Sample: 1 hr, Detection Ab: 1 hr, SA-HRP: 30 minSample & Detection Ab: 2 hrs, SA-HRP: 1 hr
Substrate ABTSNot Specified
Wavelength 405 nm450 nm

Visualizations

Fel_d_1_ELISA_Workflow cluster_plate Microplate Well Capture_Ab 1. Coat with Capture Antibody Block 2. Block Capture_Ab->Block Wash Sample 3. Add Sample (Fel d 1 + this compound) Block->Sample Wash Detection_Ab 4. Add Biotinylated Detection Antibody Sample->Detection_Ab Wash SA_HRP 5. Add Streptavidin-HRP Detection_Ab->SA_HRP Wash Substrate 6. Add Substrate SA_HRP->Substrate Wash Read 7. Read Absorbance Substrate->Read Stop Reaction AG1909_Interference cluster_interference Potential Interference Mechanisms of this compound AG1909 This compound (Small Molecule) Nonspecific_Binding Non-specific Binding to Plate/Antibodies AG1909->Nonspecific_Binding Enzyme_Inhibition Inhibition of HRP Enzyme AG1909->Enzyme_Inhibition Binding_Interference Steric Hindrance of Antibody-Antigen Binding AG1909->Binding_Interference False_Positive False Positive (High Background) Nonspecific_Binding->False_Positive Leads to False_Negative False Negative (Weak/No Signal) Enzyme_Inhibition->False_Negative Leads to Binding_Interference->False_Negative Leads to Troubleshooting_Tree cluster_high_bg cluster_weak_sig Start Inaccurate Results with this compound High_Background High Background? Start->High_Background Weak_Signal Weak/No Signal? High_Background->Weak_Signal No Run_Vehicle_Control Run Vehicle Control High_Background->Run_Vehicle_Control Yes Spike_Recovery Perform Spike & Recovery Weak_Signal->Spike_Recovery Yes Optimize_Blocking Optimize Blocking/Washing Run_Vehicle_Control->Optimize_Blocking Check_Cross_Reactivity Assess Cross-Reactivity Optimize_Blocking->Check_Cross_Reactivity End Optimized Assay Check_Cross_Reactivity->End Check_Enzyme_Inhibition Test for Enzyme Inhibition Spike_Recovery->Check_Enzyme_Inhibition Verify_Reagents Verify Reagent Integrity Check_Enzyme_Inhibition->Verify_Reagents Verify_Reagents->End

References

How to assess and mitigate the stability issues of AG-1909

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific molecule designated "AG-1909" is not publicly available. The following technical support guide is a representative example created for a hypothetical small molecule tyrosine kinase inhibitor, addressing common stability and handling issues encountered in a research and development setting.

Troubleshooting Guides

This guide addresses specific issues that researchers may encounter during the experimental use of this compound.

Issue Possible Cause Recommended Action
Precipitation of this compound in aqueous buffer - Low aqueous solubility of this compound.- Buffer pH is far from the pKa of this compound, reducing its ionization and solubility.- The concentration of this compound exceeds its solubility limit in the chosen buffer.- Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) before diluting into aqueous buffer.- Maintain a final organic solvent concentration (e.g., <1% DMSO) that is compatible with your experimental system.- Assess the solubility of this compound in a range of buffers with different pH values to determine the optimal conditions.
Loss of compound activity over time in solution - Degradation of this compound due to hydrolysis, oxidation, or photodecomposition.- Prepare fresh solutions of this compound for each experiment from a frozen stock.- Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.- Protect solutions from light by using amber vials or covering containers with aluminum foil.
Inconsistent results between experiments - Variability in the preparation of this compound solutions.- Degradation of the compound under specific experimental conditions (e.g., elevated temperature).- Standardize the protocol for solution preparation, including solvent, temperature, and mixing time.- Perform a stability study under your specific experimental conditions to determine the rate of degradation, if any.

Frequently Asked Questions (FAQs)

???+ question "What is the recommended solvent for preparing stock solutions of this compound?"

???+ question "How stable is this compound in aqueous solutions?"

???+ question "What are the known degradation pathways for this compound?"

???+ question "How can I monitor the stability of this compound in my experiments?"

Quantitative Stability and Solubility Data

The following tables summarize the stability and solubility data for the hypothetical this compound.

Table 1: Stability of this compound under Forced Degradation Conditions

Condition Time % Degradation Major Degradants
0.1 M HCl (60°C)24 h< 5%Minor acid-catalyzed products
0.1 M NaOH (60°C)8 h~ 40%Hydrolytic products
3% H₂O₂ (25°C)24 h~ 15%Oxidative products
Heat (80°C, solid)72 h< 2%Thermally induced isomers
Photostability (ICH Q1B)1.2 million lux hours~ 10%Photolytic products

Table 2: Solubility of this compound in Common Solvents

Solvent Solubility (mg/mL) at 25°C
DMSO> 100
Ethanol~ 10
Methanol~ 5
Water< 0.01
PBS (pH 7.4)< 0.05

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (1 mg/mL) in the following stress media:

    • 0.1 M HCl

    • 0.1 M NaOH

    • 3% H₂O₂

    • Water (for thermal and photolytic stress on the solid-state)

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate solutions at 60°C for 24 hours.

    • Oxidation: Store the solution at room temperature for 24 hours.

    • Thermal Stress: Store solid this compound at 80°C for 72 hours.

    • Photolytic Stress: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with mobile phase to a suitable concentration. Analyze by a validated stability-indicating RP-HPLC method to determine the percentage of degradation and identify major degradation products.

Protocol 2: Kinetic Solubility Assay

Objective: To determine the solubility of this compound in an aqueous buffer.

Methodology:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

  • Serially dilute the stock solution in DMSO to create a concentration series.

  • Add the DMSO solutions to a 96-well plate.

  • Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to each well, ensuring the final DMSO concentration is consistent and low (e.g., 1%).

  • Shake the plate for 2 hours at room temperature to allow for equilibration.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 650 nm).

  • Determine the solubility limit as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates AG1909 This compound AG1909->Receptor Inhibits (Blocks ATP Binding) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_assessment Stability Assessment cluster_mitigation Mitigation Strategy Start This compound Sample Forced_Deg Forced Degradation (pH, Temp, Light, Oxid.) Start->Forced_Deg HPLC RP-HPLC Analysis Forced_Deg->HPLC ID_Degradants Identify Degradants (LC-MS/MS) HPLC->ID_Degradants Formulation Develop Stable Formulation ID_Degradants->Formulation Storage Define Optimal Storage Conditions ID_Degradants->Storage

Caption: Workflow for assessing and mitigating this compound stability issues.

Technical Support Center: Improving Signal-to-Noise Ratio in AG-1909 Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for improving the signal-to-noise ratio in AG-1909 binding assays. The following guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a suitable assay format for studying this compound binding, and how does it work?

A highly effective and common method for quantifying the binding of a small molecule inhibitor like this compound to its target is the Fluorescence Polarization (FP) assay.

The underlying principle of this assay is based on the rotational speed of a fluorescently labeled molecule (a "tracer"). A small tracer tumbles rapidly in solution, which depolarizes emitted light when excited by a polarized light source, resulting in a low polarization signal. When this tracer binds to a much larger target protein, its tumbling slows dramatically, causing the emitted light to remain more polarized, thus generating a high polarization signal. Unlabeled this compound competes with the tracer for binding to the target. This competition displaces the tracer, causing it to tumble freely again and leading to a decrease in the polarization signal. The magnitude of this decrease is proportional to the binding affinity of this compound.

Q2: What are the most common reasons for a poor signal-to-noise ratio in my this compound FP assay?

A low signal-to-noise (S/N) ratio typically originates from one or more of the following factors:

  • Weak Fluorescence Signal : The intensity of the fluorescent tracer is not sufficiently strong compared to the background.

  • High Background Fluorescence : Assay components, reagents, or the microplate itself are contributing to unwanted fluorescence.[1]

  • Insufficient Dynamic Range (ΔmP) : The difference in millipolarization (mP) units between the fully bound and the free tracer is too small to be accurately measured.[1]

  • Excessive Data Variability : Inconsistencies in pipetting, well-to-well evaporation, or reagent mixing can introduce significant error.[2]

Q3: Is there a recommended minimum fluorescence signal intensity for a reliable assay?

Yes, for a robust assay, the raw fluorescence intensity of the tracer should be at least three to five times greater than the background fluorescence of the assay buffer alone.[1][3]

Troubleshooting Guides

Issue 1: The Fluorescence Signal is Too Weak

A low fluorescent signal is a primary contributor to a poor S/N ratio.[1]

Potential CauseRecommended Troubleshooting ActionDesired Outcome
Tracer Concentration is Too Low Systematically increase the tracer concentration. Note that for accurate affinity measurements, the tracer concentration should ideally be at or below the binding affinity (Kd) of the interaction.[1]A proportional and linear increase in signal intensity.
Incorrect Instrument Settings Confirm that the excitation and emission wavelengths on the plate reader are optimal for your fluorophore. Adjust the instrument's gain settings to enhance signal detection without saturating the detector.[1][2]A significant boost in the measured signal intensity.
Suboptimal Fluorophore The quantum yield and extinction coefficient of your fluorophore directly determine its brightness. If the signal remains weak, consider switching to a tracer labeled with a brighter fluorophore.[1]Higher signal intensity at equivalent tracer concentrations.
Issue 2: The Background Fluorescence is Too High

Elevated background fluorescence can obscure the specific signal from your tracer, thereby reducing the S/N ratio.[1]

Potential CauseRecommended Troubleshooting ActionDesired Outcome
Interference from Buffer Components Buffer additives such as bovine serum albumin (BSA) can be inherently fluorescent or bind non-specifically to the tracer.[1][3] Test each buffer component individually for fluorescence. Consider replacing BSA with an alternative like bovine gamma globulin (BGG).[1][3]Identification and substitution of the interfering component, resulting in a lower background.
Contaminated Reagents or Solvents Use high-purity reagents and solvents to ensure they are not contaminated with fluorescent impurities.[1]A reduction in the overall background signal.
Inappropriate Microplate Choice Always use black, opaque microplates for fluorescence polarization to minimize background and prevent light scatter between wells.[1][2]Lower background readings and elimination of well-to-well crosstalk.
Issue 3: The Dynamic Range (ΔmP) is Too Small

The dynamic range, or assay window, is the difference in mP between the bound and free states of the tracer. A small window compromises assay sensitivity.

Potential CauseRecommended Troubleshooting ActionDesired Outcome
Fluorophore Retains Mobility ("Propeller Effect") If the linker connecting the fluorophore to the ligand is overly long or flexible, the fluorophore can retain significant rotational freedom even when the tracer is bound.[1] This effect can be mitigated by synthesizing a new tracer with a shorter, more rigid linker or by changing the attachment point of the fluorophore.[1]A larger difference in polarization between the bound and free tracer.
Insufficient Difference in Molecular Weight The magnitude of the polarization change is directly related to the size difference between the tracer and the binding partner. A greater size disparity will yield a larger ΔmP.[3] This is a critical parameter to consider during the initial assay design.A wider and more robust assay window.
Tracer Aggregation At elevated concentrations, fluorescent tracers can self-aggregate, leading to an artificially high baseline mP value. To diagnose this, perform a tracer titration and monitor the mP. A sharp increase in mP at higher concentrations is indicative of aggregation.[1]A stable mP value across the optimal working concentration range of the tracer.

Experimental Protocols

Protocol: Optimization of Fluorescent Tracer Concentration

This procedure is designed to identify the optimal tracer concentration that yields a robust signal with minimal background and no aggregation.

  • Prepare Tracer Dilutions : Create a 2-fold serial dilution series of the fluorescent tracer in assay buffer. The concentration range should span from well above (e.g., 1 µM) to well below the expected Kd of the tracer-target interaction.

  • Plate Setup : In a black, opaque microplate, dispense each tracer concentration in triplicate. Crucially, include at least three wells containing only the assay buffer to serve as your background control.[1]

  • Plate Reading : Measure the plate using a reader capable of detecting both fluorescence intensity and fluorescence polarization.

  • Data Analysis :

    • Plot the average fluorescence intensity against the tracer concentration. The resulting curve should be linear in the ideal concentration range.

    • Plot the average millipolarization (mP) value against the tracer concentration. This plot should show a relatively flat line. A significant upward trend at higher concentrations suggests tracer aggregation.[1]

    • Choose a concentration that provides a fluorescence intensity at least 3-5 times higher than the background and falls within the flat region of the mP plot. This concentration should also be at or below the Kd value for the binding interaction.

Visualizations

experimental_workflow cluster_prep 1. Assay Preparation cluster_exec 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Assay Buffer, Target Protein, Tracer, and this compound Dilutions add_components Add Target, Tracer, and this compound/Vehicle to Black Microplate prep_reagents->add_components incubate Incubate Plate to Allow Binding Equilibrium add_components->incubate read_plate Read Fluorescence Polarization (mP) on Plate Reader incubate->read_plate process_data Subtract Background and Normalize Data read_plate->process_data fit_curve Fit Competition Curve (e.g., 4PL) to Determine IC50 process_data->fit_curve calc_ki Calculate Inhibition Constant (Ki) from IC50 fit_curve->calc_ki

Caption: Standard workflow for an this compound competitive binding assay using fluorescence polarization.

troubleshooting_flowchart cluster_low_signal Low Signal Path cluster_high_bg High Background Path start Low S/N Ratio Detected check_signal Is Signal < 3x Background? start->check_signal increase_tracer Increase Tracer Conc. check_signal->increase_tracer Yes check_background Is Background High? check_signal->check_background No optimize_gain Optimize Reader Gain increase_tracer->optimize_gain optimize_gain->check_signal check_buffer Test Individual Buffer Components check_background->check_buffer Yes check_delta_mp Is ΔmP Window Small? check_background->check_delta_mp No use_black_plate Confirm Use of Black Opaque Plate check_buffer->use_black_plate use_black_plate->check_background solution S/N Ratio Improved check_delta_mp->solution No check_delta_mp->solution Yes (Consider Tracer Redesign for further improvement)

Caption: A decision-making flowchart for systematically troubleshooting a low signal-to-noise ratio.

References

Preventing loss of AG-1909 activity during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AG-1909. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and stability of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the storage and activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1][2] Storing the compound in a desiccator can further prevent degradation from moisture. While short-term shipping at room temperature does not compromise the compound's integrity, immediate transfer to low-temperature storage upon receipt is crucial for preserving its activity over time.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] To maintain the stability of the stock solution, it is critical to aliquot it into smaller, single-use volumes and store them at -80°C.[2] This practice minimizes the risk of degradation associated with repeated freeze-thaw cycles and moisture absorption by the hygroscopic DMSO.[3]

Q3: My this compound solution has changed color. What does this signify?

A3: A color change in your this compound solution is often an indicator of chemical degradation or oxidation.[4] This can be caused by exposure to light, air (oxygen), or impurities in the solvent. It is strongly advised to discard the discolored solution and prepare a fresh one from a solid stock to ensure the reliability of your experimental results.

Q4: I've noticed precipitation in my this compound stock solution after thawing. What should I do?

A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solution has been concentrated due to solvent evaporation.[4] To address this, warm the solution gently to room temperature and vortex thoroughly to redissolve the precipitate. If precipitation persists, it may be necessary to prepare a new stock solution at a slightly lower concentration. Always centrifuge the vial before opening to pellet any undissolved material.[3]

Q5: For how long can I expect my this compound stock solution to be stable?

A5: While specific long-term stability data for this compound is being generated, general guidelines for small molecule kinase inhibitors in DMSO suggest stability for at least 3-6 months when stored properly at -80°C in single-use aliquots.[1] For critical experiments, it is always best to use freshly prepared solutions or those that have been stored for less than three months.

Troubleshooting Guides

Issue: Inconsistent or Reduced this compound Activity in Experiments

This is a common issue that can often be traced back to the handling and storage of the inhibitor. Follow this guide to troubleshoot the problem.

Step 1: Verify Storage and Handling Procedures

  • Solid Compound: Confirm that solid this compound is stored at -20°C or -80°C and protected from light and moisture.

  • Stock Solution: Ensure that stock solutions are prepared in anhydrous DMSO, aliquoted into single-use vials, and stored at -80°C.[1][2]

  • Freeze-Thaw Cycles: Verify that stock solution aliquots are not subjected to repeated freeze-thaw cycles.[3][4]

Step 2: Assess Solution Integrity

  • Visual Inspection: Check the solution for any color change or precipitation.[4] If either is observed, discard the solution and prepare a fresh one.

  • Solubility in Aqueous Media: When diluting the DMSO stock into aqueous buffers for experiments, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid precipitation of this compound.[3] If you observe precipitation in your working solution, try lowering the final compound concentration.[3]

Step 3: Confirm Compound Integrity with Analytical Methods

If you suspect degradation despite proper handling, the chemical integrity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). A decrease in the area of the parent peak and the appearance of new peaks are indicative of degradation.[3][4][5]

Step 4: Evaluate Biological Activity

Perform a dose-response experiment using a fresh stock of this compound to determine its IC₅₀ value in a relevant kinase or cell-based assay. Compare this to the expected IC₅₀ to confirm its biological activity. A significant shift in the IC₅₀ value suggests a loss of potency.

Data Presentation

The following tables provide a summary of recommended storage conditions and a troubleshooting checklist for this compound.

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureRecommended DurationKey Considerations
Solid (Lyophilized Powder)N/A-20°C or -80°CLong-term (Years)Protect from light and moisture. Store in a desiccator.[1][2]
Stock SolutionAnhydrous DMSO-80°CMedium-term (3-6 months)Aliquot into single-use vials to avoid freeze-thaw cycles.[1][2]
Working SolutionAqueous Buffer4°C or Room TempShort-term (Hours)Prepare fresh for each experiment. Avoid long-term storage.[1]

Table 2: Troubleshooting Checklist for Loss of this compound Activity

CheckpointPossible Cause of InactivityRecommended Action
Storage Conditions Improper temperature, exposure to light/moisture.Verify storage at -20°C/-80°C, protected from light and moisture.
Solution Preparation Use of non-anhydrous DMSO, incorrect concentration.Use high-purity, anhydrous DMSO. Recalculate and prepare a fresh stock.
Freeze-Thaw Cycles Multiple freeze-thaw cycles of the stock solution.Always aliquot stock solutions into single-use volumes.[3]
Solution Appearance Degradation or precipitation.Visually inspect for color change or precipitates. Prepare fresh if observed.
Aqueous Solubility Precipitation in the working solution.Lower the final concentration or optimize the buffer system.
Compound Integrity Chemical degradation of this compound.Perform HPLC analysis to check for degradation products.[3][5]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time.

Materials:

  • This compound solid powder

  • Anhydrous DMSO

  • HPLC system with a C18 column

  • Appropriate mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

  • Amber glass vials

  • Microcentrifuge tubes

Procedure:

  • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

  • Initial Analysis (T=0): Immediately dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the chromatogram, noting the retention time and peak area of the parent this compound peak.

  • Sample Storage: Aliquot the remaining stock solution into several amber microcentrifuge tubes and store them at the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time-Point Analysis: At designated time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.

  • Thaw and Analyze: Thaw the aliquot at room temperature, vortex gently, and prepare a dilution for HPLC analysis as in step 2.

  • Data Analysis: Compare the peak area of the this compound parent peak at each time point to the initial (T=0) peak area. The appearance of new peaks or a significant decrease in the parent peak area indicates degradation.[4]

Protocol 2: In Vitro Kinase Assay to Determine this compound Activity

This protocol describes a general method to determine the IC₅₀ value of this compound against its target kinase.

Materials:

  • This compound stock solution in DMSO

  • Purified recombinant target kinase

  • Specific peptide or protein substrate for the kinase

  • Kinase reaction buffer

  • [γ-³³P]ATP or fluorescent ATP analog

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates (for radiometric assay) or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[6]

  • In a microplate, add the kinase reaction buffer.

  • Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.

  • Add the appropriate amount of the target kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding. [6]

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP (or fluorescent ATP analog). The ATP concentration should ideally be at the Kₘ for the kinase.[6]

  • Incubate the reaction for the optimized time and temperature.

  • Stop the reaction and measure the kinase activity. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose filter plates, washing, and measuring radioactivity with a scintillation counter.[6] For fluorescence-based assays, read the plate on a fluorescence plate reader.

  • Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase TargetKinase Target Kinase Receptor->TargetKinase Activation AG1909 This compound AG1909->TargetKinase Inhibition DownstreamEffector1 Downstream Effector 1 TargetKinase->DownstreamEffector1 Phosphorylation DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 Signal Transduction GeneExpression Gene Expression (Proliferation, Survival) DownstreamEffector2->GeneExpression Regulation

Caption: Generic signaling pathway inhibited by this compound.

Troubleshooting_Workflow Start Start: Inconsistent/Reduced This compound Activity CheckStorage 1. Verify Storage & Handling Procedures Start->CheckStorage CheckSolution 2. Assess Solution Integrity (Visual) CheckStorage->CheckSolution DegradationSuspected Degradation Suspected? CheckSolution->DegradationSuspected PerformHPLC 3. Perform HPLC Analysis DegradationSuspected->PerformHPLC Yes ConfirmActivity 4. Confirm Biological Activity (IC50) DegradationSuspected->ConfirmActivity No PerformHPLC->ConfirmActivity PrepareFresh Prepare Fresh Stock Solution ConfirmActivity->PrepareFresh Activity Lost IssueResolved Issue Resolved ConfirmActivity->IssueResolved Activity OK PrepareFresh->Start

Caption: Troubleshooting workflow for loss of this compound activity.

References

Addressing variability in results of Fel d 1 neutralization assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fel d 1 neutralization assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work in quantifying and neutralizing the major cat allergen, Fel d 1.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during Fel d 1 assays, from sample collection to final data analysis.

Category 1: Assay Performance & Technical Issues

Q1: What are the most common causes of high background signal in my Fel d 1 ELISA?

High background can obscure specific signals and reduce assay sensitivity. Common causes include:

  • Insufficient Washing: Residual unbound reagents can lead to a high background. Ensure vigorous and sufficient washing steps are performed according to the protocol, and that all liquid is aspirated after each wash.[1] Adding a non-ionic detergent like Tween-20 (typically 0.01-0.1%) to wash buffers can also help.

  • Inadequate Blocking: The blocking step is critical for preventing non-specific binding of antibodies to the plate surface. Increase the blocking time or the concentration of the blocking agent (e.g., BSA or casein) if necessary.

  • Cross-Contamination: Ensure clean pipette tips are used for each sample and reagent to prevent cross-contamination.[1]

  • Incorrect Reagent Preparation: Using expired or improperly prepared reagents can lead to inconsistent results. Always prepare reagents according to the manufacturer's instructions and check expiration dates.[1]

Q2: Why am I seeing high variability between my replicate wells?

High coefficients of variation (CVs) between replicates can compromise the reliability of your results. Key factors include:

  • Pipetting Inaccuracy: Ensure pipettes are properly calibrated and that technique is consistent across all wells.

  • Insufficient Mixing: Thoroughly mix all reagents and samples before adding them to the plate.

  • Edge Effects: The outer wells of a microplate can be subject to temperature gradients and evaporation. Using a plate sealer can help minimize this.

  • Washing Inconsistency: Inconsistent washing across the plate can lead to variability. An automated plate washer can improve consistency.

Q3: My assay signal is weak or non-existent. What should I check?

A weak or absent signal can be frustrating. Consider the following troubleshooting steps:

  • Incorrect Reagent Order: Double-check that all reagents were added in the correct sequence as specified by the protocol.

  • Reagent Degradation: The standard or other critical reagents may have degraded due to improper storage or handling. Use a fresh vial of the standard to confirm its integrity.

  • Low Antibody Concentration: The concentration of the primary or secondary antibody may be too low. Consider increasing the concentration or the incubation time.

  • Sample Concentration: The Fel d 1 concentration in your biological sample may be below the assay's limit of detection. Try running a serial dilution with a more concentrated starting sample.

Q4: How does antibody choice affect a neutralization or competitive assay?

The choice of antibody is critical for assay performance:

  • Monoclonal vs. Polyclonal Antibodies: For neutralization, polyclonal antibodies that bind to multiple epitopes on the Fel d 1 molecule are often more effective at blocking its binding to IgE than monoclonal antibodies, which target a single epitope.[2][3][4]

  • Antibody Affinity: In a competitive ELISA, using a labeled detection antibody with extremely high affinity can make it difficult for the antibody in the sample to compete, thereby reducing assay sensitivity. A lower-affinity tracer antibody may be preferable for greater sensitivity.[5]

  • Antibody Specificity: The use of highly specific monoclonal antibodies can reduce the variability sometimes seen with polyclonal antisera, which can vary between animals and may recognize epitopes irrelevant to human allergic disease.[6][7]

Category 2: Biological & Sample-Related Variability

Q1: What are the primary sources of biological variability in Fel d 1 levels?

Fel d 1 production varies significantly both between individual cats and within the same cat over time.[8][9] This is a critical factor to consider when designing experiments. Major sources include:

  • Individual Variation: Studies show a wide and continuous range of salivary Fel d 1 production in domestic shorthair cats, with yearly averages ranging from 0.4 to 35 µg/ml.[8]

  • Hormonal Status: Intact male cats produce significantly more Fel d 1 than females and neutered males.[10][11][12] Castration has been shown to decrease Fel d 1 levels in males.[8]

  • Time of Day: Salivary Fel d 1 levels tend to be higher in the morning compared to the afternoon.[8]

  • Age: Older cats may produce lower levels of salivary Fel d 1.[8]

  • Sample Source: Fel d 1 is found in saliva, sebaceous glands, and perianal glands.[11] The concentration can vary depending on the sample type (e.g., saliva vs. fur extract).

Q2: Can the structural form of Fel d 1 affect assay results?

Yes. Fel d 1 is a tetrameric glycoprotein, but it can also exist as dimers or fragments in samples like house dust or cat extracts.[13] The ratio of these different forms can vary between samples. This is significant because the intact tetramer may bind twice the amount of antibody compared to dimers or fragments, potentially leading to discrepancies in quantification between samples with different structural compositions.[13]

Q3: How should I handle samples to minimize pre-analytical variability?

The lack of standardized protocols for sample collection and processing is a known impediment to comparing results across different studies.[10] Key considerations include:

  • Standardize Collection Time: Given the diurnal variation, collecting samples at the same time of day can reduce variability.[8]

  • Consistent Extraction Procedures: Use a consistent and validated method for extracting Fel d 1 from samples like dust or fur to ensure high reproducibility.

  • Proper Storage: Store samples (e.g., saliva, extracts) at appropriate temperatures (e.g., -20°C or -80°C) to prevent degradation of the Fel d 1 protein.

Quantitative Data Summary

The following tables summarize quantitative data related to Fel d 1 levels and assay performance.

Table 1: Sources of Biological Variability in Fel d 1 Production

FactorObservationReported Values / SignificanceCitation(s)
Individual Cat High variability among different cats.Salivary range: 0.4–35 µg/ml.[8]
Time of Day Morning saliva samples tend to have higher levels.P < 0.001[8]
Hormonal Status Intact males produce more Fel d 1.Intact males > Neutered males & females (p < 0.0001).[10]
Age Older cats tend to have lower levels.P < 0.001[8]
Sex (Neutered) No significant difference found between neutered males and females.No significant relationship.[8]
Coat Color/Body Size Not found to be related to average Fel d 1 production.No significant relationship.[8]

Table 2: Performance Characteristics of a Fel d 1 Sandwich ELISA

ParameterTypical ValueSource / KitCitation(s)
Standard Range 0.05 - 25 ng/mLInBio ELISA 2.0 Kit[14]
Limit of Detection 0.1 ng/mLInBio ELISA 2.0 Kit[14]
Antibody Pair Capture: 6F9 / Detection: 3E4InBio ELISA 2.0 Kit[14]
Background OD < 0.08 at 450nmInBio ELISA 2.0 Kit[14]
Coefficient of Determination R-squared > 0.98InBio ELISA 2.0 Kit[14]

Experimental Protocols & Methodologies

Protocol 1: Two-Site Sandwich ELISA for Fel d 1 Quantification

This protocol is based on a common immunoenzymetric assay (IEMA) format for the sensitive detection of Fel d 1.[6][14]

Materials:

  • High-binding 96-well microtiter plates

  • Capture Antibody (e.g., anti-Fel d 1 mAb 6F9)

  • Detection Antibody (e.g., biotinylated anti-Fel d 1 mAb 3E4)

  • Purified natural or recombinant Fel d 1 standard

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay/Blocking Buffer (e.g., PBS with 1% BSA)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB Substrate Solution

  • Stop Solution (e.g., 0.5N Sulfuric Acid)

  • Plate reader (450nm)

Procedure:

  • Coating: Dilute the capture mAb to 10 µg/ml in PBS. Add 100 µl to each well. Incubate overnight (18-24 hours) at room temperature.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µl/well of Wash Buffer.

  • Blocking: Add 300 µl/well of Blocking Buffer to block non-specific binding sites. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample/Standard Incubation: Prepare serial dilutions of the Fel d 1 standard (e.g., from 25 ng/ml down to 0.05 ng/ml) in Blocking Buffer. Prepare dilutions of your unknown samples. Add 100 µl of standards and samples to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated detection mAb to 1 µg/ml in Blocking Buffer. Add 100 µl to each well. Incubate for 1 hour at room temperature.[6]

  • Washing: Repeat the wash step as in step 2.

  • Enzyme Conjugate Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer (e.g., 1 µg/ml or as recommended). Add 100 µl to each well. Incubate for 1 hour at room temperature.[6]

  • Washing: Repeat the wash step, increasing to 5 washes to remove all unbound enzyme.

  • Development: Add 100 µl of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stopping Reaction: Add 100 µl of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450nm within 30 minutes of adding the stop solution.

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the curve to determine the concentration of Fel d 1 in the unknown samples.

Protocol 2: In Vitro Neutralization Assay (Competitive ELISA Format)

This assay measures the ability of a test antibody (e.g., from an immunized animal or a therapeutic candidate) to block the detection of Fel d 1 in a sandwich ELISA.[15][16]

Procedure:

  • Prepare a known concentration of Fel d 1 antigen (e.g., recombinant Fel d 1).

  • In separate tubes, pre-incubate the Fel d 1 antigen with serial dilutions of the test antibody sample (e.g., post-immune serum). As controls, incubate the antigen with a pre-immune serum and with buffer alone. Allow incubation for at least 1 hour at room temperature.

  • Perform a sandwich ELISA as described in Protocol 1, but for the "Sample/Standard Incubation" step (Step 5), add the pre-incubated antigen/antibody mixtures to the wells.

  • Complete the remaining ELISA steps.

  • Analysis: A reduction in the final absorbance signal in wells containing the test antibody, compared to the controls, indicates that the antibody has "neutralized" the Fel d 1 by preventing it from binding to the capture and/or detection antibodies in the ELISA. The percentage of inhibition can be calculated relative to the control wells.

Visualizations: Workflows and Logic Diagrams

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Antigen & Antibody Binding cluster_detection Signal Detection p1 1. Coat Plate (Capture Antibody) p2 2. Wash p1->p2 p3 3. Block Plate (e.g., 1% BSA) p2->p3 p4 4. Wash p3->p4 r1 5. Add Samples & Standards p4->r1 r2 6. Wash r1->r2 r3 7. Add Detection Ab (Biotinylated) r2->r3 r4 8. Wash r3->r4 r5 9. Add Enzyme (Streptavidin-HRP) r4->r5 r6 10. Final Wash r5->r6 d1 11. Add Substrate (TMB) r6->d1 d2 12. Stop Reaction d1->d2 d3 13. Read Plate (450nm) d2->d3

Caption: Workflow diagram for a standard Fel d 1 Sandwich ELISA protocol.

Neutralization_Principle cluster_control Control (No Neutralization) cluster_neutralized Test (With Neutralizing Antibody) FelD1_C Fel d 1 CaptureAb_C Capture Ab FelD1_C->CaptureAb_C Binds DetectionAb_C Detection Ab FelD1_C->DetectionAb_C Binds Signal_C Strong Signal FelD1_N Fel d 1 NeutAb Neutralizing Ab FelD1_N->NeutAb Blocked CaptureAb_N Capture Ab NeutAb->CaptureAb_N Binding Inhibited DetectionAb_N Detection Ab NeutAb->DetectionAb_N Binding Inhibited NoSignal_N Reduced Signal

Caption: Principle of a Fel d 1 neutralization (blocking) assay.

Troubleshooting_High_Background cluster_wash Washing Steps cluster_block Blocking Step cluster_reagents Reagents & Incubation start High Background Signal Observed q_wash Were wash steps sufficient? start->q_wash s_wash Increase number/vigor of washes. Add detergent to buffer. q_wash->s_wash No q_block Was blocking adequate? q_wash->q_block Yes end_node Re-run Assay s_wash->end_node s_block Increase blocking time or concentration of blocking agent. q_block->s_block No q_reagents Detection Ab or Enzyme concentration too high? q_block->q_reagents Yes s_block->end_node s_reagents Titrate detection Ab and enzyme conjugate. q_reagents->s_reagents Yes q_reagents->end_node No s_reagents->end_node

Caption: Logical troubleshooting guide for high background in Fel d 1 ELISA.

References

Best practices for handling and diluting AG-1909 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and diluting the AG-1909 antibody cocktail for experimental use. This compound is a 1:1 mixture of two fully human IgG4 monoclonal antibodies, REGN1908 and REGN1909, that target the major cat allergen, Fel d 1.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the formulation of the this compound antibody cocktail?

A: The this compound cocktail is supplied as two separate lyophilized powders, REGN1908 and REGN1909.[1][4] After reconstitution of each vial with sterile water, the resulting solution for each antibody contains histidine, polysorbate 80, and sucrose at a pH of 5.8.[1][4] The two solutions are then mixed in a 1:1 ratio to create the final this compound cocktail.[1]

Q2: How should I reconstitute lyophilized this compound?

A: Before reconstitution, it is recommended to centrifuge the vials of lyophilized antibody to ensure the powder is at the bottom of the tube.[5][6] Reconstitute each vial (REGN1908 and REGN1909) separately with sterile, distilled water to a final concentration of 100 mg/mL.[1] After individual reconstitution, the two antibody solutions should be mixed in a 1:1 ratio to obtain the final this compound cocktail.[1]

Q3: What are the recommended storage conditions for this compound?

A:

  • Lyophilized Form: Lyophilized antibodies are very stable and can be stored at -20°C or -80°C for several years.[5][7] For short-term storage before reconstitution, 4°C is also acceptable.[8][9]

  • Reconstituted Solution: For long-term storage, it is advisable to aliquot the reconstituted antibody cocktail into small, single-use volumes and store them at -20°C or -80°C.[8][10] To prevent damage from repeated freeze-thaw cycles, the addition of a cryoprotectant like glycerol to a final concentration of 50% can be considered, which will keep the solution liquid at -20°C.[8] For short-term use (less than one week), the reconstituted antibody can be stored at 4°C.[5] Avoid using frost-free freezers as they can cause temperature fluctuations that may damage the antibody.[8][9]

Q4: What is the mechanism of action of this compound?

A: this compound is a passive immunotherapy that works by blocking the activity of the major cat allergen, Fel d 1.[11] The two monoclonal antibodies in the cocktail, REGN1908 and REGN1909, bind to distinct epitopes on the Fel d 1 protein.[1] This binding prevents Fel d 1 from cross-linking IgE antibodies on the surface of mast cells and basophils, thereby inhibiting their degranulation and the release of inflammatory mediators like histamine.[1][12]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Reduced or no antibody activity in an in vitro assay. Improper storage leading to antibody degradation.Ensure the antibody has been stored at the recommended temperature and protected from freeze-thaw cycles.[13] Use a fresh aliquot for the experiment.
Incorrect antibody dilution.Titrate the antibody to determine the optimal concentration for your specific assay.
Contaminated reagents or buffers.Use fresh, sterile buffers and reagents. Ensure no preservatives like sodium azide are present if they interfere with the assay (e.g., with HRP-conjugated antibodies).[10]
High background in an immunoassay. Non-specific binding of the antibody.Increase the number and duration of wash steps.[14] Optimize the concentration of blocking agents (e.g., BSA) in your buffers.[15]
Secondary antibody cross-reactivity.Run a control with only the secondary antibody to check for non-specific binding.[16]
Too much antibody used.Reduce the concentration of the primary and/or secondary antibody.[14]
Precipitation or aggregation of the antibody solution. Multiple freeze-thaw cycles.Aliquot the antibody into single-use vials after reconstitution to minimize freeze-thaw cycles.[10]
Incorrect buffer conditions.Ensure the antibody is in a suitable buffer for storage and experimental use. The formulation buffer for this compound is at pH 5.8.[1]
Inconsistent results between experiments. Variability in pipetting.Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing dilutions and antibody cocktails.[17]
Differences in cell culture conditions.Maintain consistent cell culture conditions, including cell density and passage number, for cellular assays.
Expired reagents.Check the expiration dates of all reagents, including the antibodies and detection reagents.[18]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of REGN1908 and REGN1909 after a Single Subcutaneous Dose [2][3]

Parameter150 mg Dose300 mg Dose600 mg Dose
REGN1908
Cmax (mg/L)10.121.546.4
Tmax (days)8.07.08.0
AUC (daymg/L)2274871080
REGN1909
Cmax (mg/L)8.617.839.1
Tmax (days)8.07.08.0
AUC (daymg/L)148316711

Cmax: Maximum serum concentration; Tmax: Time to reach maximum concentration; AUC: Area under the concentration-time curve.

Experimental Protocols

Protocol 1: Reconstitution and Dilution of this compound for In Vitro Experiments
  • Preparation:

    • Bring the lyophilized vials of REGN1908 and REGN1909 to room temperature.

    • Briefly centrifuge the vials at 12,000 x g for 20 seconds to pellet the lyophilized powder.[5]

  • Reconstitution:

    • Aseptically add the required volume of sterile, distilled water to each vial to achieve a concentration of 100 mg/mL.[1]

    • Gently swirl the vials to dissolve the contents. Avoid vigorous shaking or vortexing to prevent protein denaturation.[6]

  • Preparation of this compound Cocktail:

    • In a sterile tube, combine equal volumes of the reconstituted REGN1908 and REGN1909 solutions to create a 1:1 antibody cocktail.[1]

  • Dilution for Cell-Based Assays:

    • Perform serial dilutions of the this compound cocktail in your cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

    • The optimal concentration should be determined empirically for each specific assay.

Protocol 2: In Vitro Mast Cell Degranulation Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on Fel d 1-induced mast cell degranulation.

  • Cell Culture:

    • Culture a suitable mast cell line (e.g., RBL-2H3) in the recommended growth medium.

  • Sensitization:

    • Sensitize the mast cells with IgE specific for Fel d 1 by incubating them with the IgE overnight.

  • Treatment:

    • Wash the sensitized cells to remove unbound IgE.

    • Pre-incubate the cells with various concentrations of the this compound cocktail for a specified period (e.g., 1 hour). Include a vehicle control (culture medium without this compound).

  • Stimulation:

    • Challenge the cells with Fel d 1 allergen to induce degranulation. Include a negative control (no Fel d 1) and a positive control (Fel d 1 without this compound).

  • Measurement of Degranulation:

    • Collect the cell culture supernatant.

    • Measure the release of a degranulation marker, such as β-hexosaminidase or tryptase, using a colorimetric assay kit.[19][20]

    • Quantify the amount of released marker by measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of degranulation inhibition for each concentration of this compound compared to the positive control.

    • Plot the results to determine the dose-response relationship and the IC50 value of this compound.

Visualizations

AG1909_Mechanism_of_Action cluster_mast_cell Mast Cell / Basophil IgE IgE Receptor (FcεRI) Granules Granules (Histamine, etc.) IgE->Granules Cross-linking activates cell Degranulation Degranulation Granules->Degranulation Feld1 Fel d 1 Allergen Feld1->IgE Binds to IgE AG1909 This compound (REGN1908 + REGN1909) AG1909->Feld1

Caption: Mechanism of action of this compound in preventing allergic response.

Experimental_Workflow cluster_prep Preparation cluster_assay Mast Cell Degranulation Assay cluster_analysis Data Analysis Reconstitute 1. Reconstitute Lyophilized REGN1908 & REGN1909 Mix 2. Mix to create 1:1 this compound Cocktail Reconstitute->Mix Dilute 3. Prepare Serial Dilutions Mix->Dilute Treat 5. Treat cells with This compound dilutions Dilute->Treat Sensitize 4. Sensitize Mast Cells with Fel d 1-specific IgE Sensitize->Treat Stimulate 6. Stimulate with Fel d 1 Allergen Treat->Stimulate Measure 7. Measure Degranulation (e.g., β-hexosaminidase release) Stimulate->Measure Calculate 8. Calculate % Inhibition Measure->Calculate Plot 9. Plot Dose-Response Curve Calculate->Plot

Caption: Workflow for in vitro mast cell degranulation assay with this compound.

References

Technical Support Center: Enhancing the Shelf-Life of the REGN1908-1909 Cocktail

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during the storage and handling of the REGN1908-1909 antibody cocktail. The REGN1908-1909 cocktail consists of two fully human IgG4 monoclonal antibodies, REGN1908 and REGN1909, that target the Fel d 1 allergen[1][2][3]. Maintaining the stability of this cocktail is crucial for its therapeutic efficacy.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Issue 1: Decreased Potency or Loss of Binding Affinity of the Cocktail

Potential Cause Recommended Troubleshooting Steps
Improper Storage Temperature Verify that the cocktail has been consistently stored at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term storage)[4][5][6][7][8]. Avoid repeated freeze-thaw cycles, which can denature the antibodies[4][6]. Aliquoting the cocktail into single-use volumes is highly recommended[6].
Chemical Degradation (e.g., Oxidation, Deamidation) Minimize exposure to light, as it can induce photo-oxidation[7]. Ensure the formulation buffer is at the optimal pH and contains appropriate stabilizers. Consider performing forced degradation studies to identify specific degradation pathways[9][10][11][12].
Conformational Instability Assess the conformational stability using techniques like Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tm)[13][14]. A lower Tm may indicate unfolding and subsequent loss of function.

Issue 2: Presence of Aggregates or Particulates in the Cocktail Solution

Potential Cause Recommended Troubleshooting Steps
Physical Instability (Agitation or Shear Stress) Handle the antibody cocktail gently. Avoid vigorous shaking or vortexing. During transport and handling, protect the solution from excessive agitation[8].
Suboptimal Formulation The formulation may lack sufficient stabilizing excipients. Consider the addition of surfactants like polysorbates (e.g., Polysorbate 20 or 80) to prevent surface-induced aggregation[15]. Sugars (e.g., sucrose, trehalose) and certain amino acids (e.g., arginine, glycine) can also act as stabilizers[15][16][17][18].
Freeze-Thaw Stress Repeated freezing and thawing can lead to aggregation[4][6]. If freezing is necessary, ensure it is done rapidly and that the formulation contains cryoprotectants like glycerol[4][7].
High Protein Concentration High concentrations of antibodies are more prone to aggregation[15]. Optimize the protein concentration for your specific application and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for the REGN1908-1909 cocktail?

A1: Like other monoclonal antibody therapeutics, the REGN1908-1909 cocktail is susceptible to both physical and chemical degradation. The main pathways include:

  • Aggregation: The formation of dimers and higher-order oligomers, which can reduce efficacy and potentially induce an immunogenic response[15].

  • Fragmentation: Cleavage of the peptide backbone, leading to loss of structural integrity.

  • Deamidation and Oxidation: Chemical modifications of amino acid side chains, particularly asparagine, glutamine, and methionine, which can alter the structure and function of the antibodies[8][19].

  • Hydrolysis: Cleavage of peptide bonds, which can be influenced by pH[8].

Q2: How can I optimize the formulation to improve the shelf-life of the REGN1908-1909 cocktail?

A2: Formulation optimization is a critical strategy. Key considerations include:

  • Buffer and pH: Select a buffer system that maintains a pH where both antibodies in the cocktail are most stable. This typically falls in the range of pH 6.0-7.0 for many monoclonal antibodies[5].

  • Excipients: The inclusion of specific excipients can significantly enhance stability:

    • Sugars and Polyols (e.g., Sucrose, Trehalose, Mannitol): These act as cryoprotectants and lyoprotectants, stabilizing the antibodies during freezing and lyophilization[15][20].

    • Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic detergents prevent aggregation at interfaces (e.g., air-water, container surface)[15].

    • Amino Acids (e.g., Arginine, Glycine, Histidine): These can help to inhibit aggregation and stabilize the protein structure[15][17][18].

Q3: Is lyophilization a suitable strategy for long-term storage of the REGN1908-1909 cocktail?

A3: Yes, lyophilization (freeze-drying) is a widely used and effective method for improving the long-term stability of monoclonal antibody products[21][22][23]. By removing water, it significantly reduces hydrolytic degradation and limits conformational mobility, thereby extending shelf-life[22]. A well-developed lyophilization cycle with appropriate lyoprotectants is crucial for preserving the activity of the antibodies upon reconstitution[21]. Lyophilized antibodies can often be stored for several years at -20°C or even at room temperature under controlled conditions[4][5][24].

Q4: What analytical methods should I use to assess the stability of the REGN1908-1909 cocktail?

A4: A comprehensive stability assessment requires a combination of analytical techniques to monitor various quality attributes[19][25]:

Parameter Recommended Analytical Method(s)
Aggregation & Size Variants Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), Analytical Ultracentrifugation (AUC)[13][14][26]
Purity & Fragmentation Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)[25]
Charge Variants (Deamidation, etc.) Ion-Exchange Chromatography (IEX), Isoelectric Focusing (IEF)
Conformational Stability Differential Scanning Calorimetry (DSC), Circular Dichroism (CD), Intrinsic Fluorescence Spectroscopy[13][17][27]
Potency Antigen-binding ELISA, Surface Plasmon Resonance (SPR), Bio-layer Interferometry (BLI)

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods[9][11][12].

Objective: To subject the REGN1908-1909 cocktail to various stress conditions to induce degradation and characterize the resulting products.

Methodology:

  • Sample Preparation: Prepare aliquots of the REGN1908-1909 cocktail in the formulation buffer. Include a control sample stored under optimal conditions.

  • Stress Conditions: Expose the aliquots to a range of conditions, including:

    • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 50°C) for several weeks[8].

    • Photostability: Expose to light according to ICH Q1B guidelines.

    • Oxidative Stress: Add a chemical oxidizing agent (e.g., 0.03% H₂O₂).

    • pH Stress: Adjust the pH of the solution to acidic and basic conditions (e.g., pH 3.5 and pH 8.5).

    • Mechanical Stress: Agitate on an orbital shaker.

  • Analysis: At specified time points, analyze the stressed and control samples using a panel of stability-indicating methods (see table in FAQ 4).

Protocol 2: Lyophilization Cycle Development

Objective: To develop a lyophilization cycle that preserves the stability and allows for easy reconstitution of the REGN1908-1909 cocktail.

Methodology:

  • Formulation: Prepare the antibody cocktail in a buffer containing a lyoprotectant (e.g., sucrose or trehalose) and a bulking agent (e.g., mannitol).

  • Freezing: Cool the formulation to a temperature well below the glass transition temperature (Tg') of the frozen solution. An annealing step (raising the temperature slightly and holding) can be included to promote the crystallization of bulking agents.

  • Primary Drying (Sublimation): Under vacuum, raise the shelf temperature to just below the critical collapse temperature to remove the frozen water.

  • Secondary Drying (Desorption): Increase the temperature further to remove residual unfrozen water.

  • Reconstitution and Analysis: Reconstitute the lyophilized cake with sterile water or buffer. Analyze the reconstituted product for clarity, reconstitution time, and key stability attributes (e.g., aggregation by SEC, potency by ELISA).

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Stability Analysis prep Prepare REGN1908-1909 Cocktail Aliquots thermal Thermal Stress prep->thermal photo Photostability prep->photo oxidative Oxidative Stress prep->oxidative ph pH Stress prep->ph mechanical Mechanical Stress prep->mechanical sec SEC (Aggregation) thermal->sec ce_sds CE-SDS (Purity) thermal->ce_sds iex IEX (Charge Variants) thermal->iex dsc DSC (Conformational) thermal->dsc elisa ELISA (Potency) thermal->elisa photo->sec photo->ce_sds photo->iex photo->dsc photo->elisa oxidative->sec oxidative->ce_sds oxidative->iex oxidative->dsc oxidative->elisa ph->sec ph->ce_sds ph->iex ph->dsc ph->elisa mechanical->sec mechanical->ce_sds mechanical->iex mechanical->dsc mechanical->elisa stability_strategies cluster_formulation Formulation Optimization cluster_processing Processing & Storage cluster_analysis Analytical Characterization center Enhanced Shelf-Life of REGN1908-1909 Cocktail buffer Optimal pH & Buffer center->buffer excipients Stabilizing Excipients (Sugars, Surfactants, Amino Acids) center->excipients lyo Lyophilization center->lyo storage Controlled Storage Conditions (Temp, Light) center->storage handling Proper Handling (Aliquoting, Avoid Agitation) center->handling stability Stability-Indicating Assays center->stability forced_deg Forced Degradation Studies center->forced_deg

References

Validation & Comparative

A Comparative Analysis of AG-1909 and Traditional Immunotherapy for Cat Allergy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparison of AG-1909 (REGN1908/1909), a novel monoclonal antibody therapy, and traditional allergen immunotherapy for the treatment of cat allergies. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, clinical efficacy, and experimental protocols.

Executive Summary

Cat allergy is a prevalent condition triggered primarily by the Fel d 1 protein. Traditional immunotherapy, including subcutaneous (SCIT) and sublingual (SLIT) routes, aims to induce immune tolerance through gradual allergen exposure over several years. This compound represents a paradigm shift, employing a passive immunotherapy approach with a cocktail of monoclonal antibodies to provide rapid symptom control. This document synthesizes available clinical data to facilitate an evidence-based comparison of these distinct therapeutic strategies.

Mechanisms of Action

This compound: Passive Immunotherapy

This compound is a combination of two fully human IgG4 monoclonal antibodies, REGN1908 and REGN1909. These antibodies are designed to bind to distinct epitopes on the Fel d 1 allergen.[1][2][3] By binding to Fel d 1, this compound acts as a blocking antibody, preventing the allergen from cross-linking with IgE antibodies bound to the surface of mast cells and basophils. This inhibition of IgE-mediated degranulation prevents the release of histamine and other inflammatory mediators that cause allergic symptoms.[2]

AG1909_Mechanism cluster_0 Allergic Reaction cluster_1 This compound Intervention Fel_d_1 Fel d 1 Allergen IgE IgE on Mast Cell Fel_d_1->IgE Cross-linking Histamine_Release Histamine Release & Allergic Symptoms IgE->Histamine_Release Degranulation AG1909 This compound (REGN1908/1909) Monoclonal Antibodies Blocked_Fel_d_1 Blocked Fel d 1 AG1909->Blocked_Fel_d_1 Binds to Fel d 1 Blocked_Fel_d_1->IgE_target Prevents Cross-linking

Diagram 1: Mechanism of Action of this compound.
Traditional Cat Allergy Immunotherapy: Active Immune Desensitization

Traditional immunotherapy, administered either subcutaneously (SCIT) or sublingually (SLIT), works by gradually exposing the patient's immune system to increasing doses of cat allergens.[4] This process aims to induce a state of immune tolerance. The underlying mechanism involves a shift in the immune response from a Th2-dominant, IgE-mediated allergic response to a Th1-dominant, non-allergic response. A key outcome is the production of allergen-specific IgG4 antibodies, which function as blocking antibodies, competing with IgE for allergen binding and thereby reducing the allergic reaction.[1] This desensitization process typically takes months to years to achieve significant clinical benefit.[5]

Traditional_Immunotherapy_Mechanism cluster_0 Immune Response Modulation cluster_1 Clinical Outcome Allergen_Exposure Gradual Allergen Exposure (SCIT/SLIT) Immune_Shift Immune Shift (Th2 to Th1) Allergen_Exposure->Immune_Shift IgG4_Production Increased Allergen-Specific IgG4 Production Immune_Shift->IgG4_Production IgE_Reduction Reduced Allergen-Specific IgE Immune_Shift->IgE_Reduction Blocked_Allergen Blocked Allergen IgG4_Production->Blocked_Allergen IgG4 acts as blocking antibody Reduced_Symptoms Reduced Allergic Symptoms Blocked_Allergen->Reduced_Symptoms Prevents IgE cross-linking

Diagram 2: Mechanism of Traditional Immunotherapy.

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing this compound and traditional immunotherapy are not yet available. The following tables summarize key efficacy data from separate clinical studies.

Table 1: this compound (REGN1908/1909) Clinical Trial Data
EndpointResultStudy PopulationDosageStudy Duration
Prevention of Early Asthma Reactions (EAR) Met primary endpoint of preventing EAR (≥20% decline in FEV1).56 cat-allergic patients with mild asthma.[2][6]Single 600 mg subcutaneous dose.[2][5]3 months.[4]
Improvement in Lung Function (FEV1) Prevented 68% of lung function decline upon cat allergen exposure, compared to 23% with placebo.[4]56 cat-allergic patients with mild asthma.[2][6]Single 600 mg subcutaneous dose.[2][5]Assessed at week 1 and throughout the 3-month period.[4]
Increased Allergen Tolerance Patients tolerated a three-fold higher allergen quantity from baseline without an early asthma reaction compared to placebo.[4][6]56 cat-allergic patients with mild asthma.[2][6]Single 600 mg subcutaneous dose.[2][5]3 months.[4]
Reduction in Nasal Symptoms A single dose reduced clinical symptoms in response to nasal provocation, with effects observed as early as day 8 and maintained until day 85.[2][7]Adults with cat allergy confirmed by skin prick test.Single subcutaneous doses of 150 mg, 300 mg, or 600 mg.[3][7]85 days.[2][7]
Table 2: Traditional Cat Allergy Immunotherapy Clinical Trial Data
TherapyEndpointResultStudy PopulationDosageStudy Duration
SCIT Improvement in FEV1, symptoms, quality of life, and medication use Significant improvement observed at 6 months and continued at 12 months.66 patients with rhinitis and/or asthma related to cat sensitization.Rush protocol followed by monthly administration.12 months.
SLIT Reduction in Symptoms 62% reduction in symptoms during natural exposure challenge (p < 0.001) compared to no change in the placebo group.[8]50 cat-allergic patients with rhinoconjunctivitis with or without asthma.[3][8]Daily administration with a build-up phase.1 year.[3][8]
SLIT Improvement in Peak Expiratory Flow (PEF) Reduced PEF response to cat exposure (p < 0.05).[8]50 cat-allergic patients with rhinoconjunctivitis with or without asthma.[3][8]Daily administration with a build-up phase.1 year.[3][8]
SLIT Improvement in Skin Test Reactivity Improvement in skin test reactivity to a standardized cat extract (p < 0.05).[8]50 cat-allergic patients with rhinoconjunctivitis with or without asthma.[3][8]Daily administration with a build-up phase.1 year.[3][8]

Experimental Protocols

This compound Phase 2 Proof-of-Concept Trial
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 56 cat-allergic patients with mild asthma.[2][6]

  • Intervention: A single 600 mg subcutaneous dose of REGN1908/1909 or placebo.[2][5]

  • Allergen Challenge: Participants were exposed to the major cat allergen (Fel d 1) in an environmental exposure unit (EEU) to trigger early asthmatic responses.[6]

  • Primary Endpoint: Prevention of early asthma reactions (EAR), defined as a ≥20% decline in forced expiratory volume in one second (FEV1).[2][4]

  • Secondary Endpoints: Included changes in FEV1 and the amount of cat allergen tolerated.[4]

AG1909_Trial_Workflow Screening Screening of Cat-Allergic Patients with Mild Asthma Randomization Randomization (n=56) Screening->Randomization Treatment Single Subcutaneous Dose This compound (600mg) Randomization->Treatment 1:1 Placebo Single Subcutaneous Dose Placebo Randomization->Placebo 1:1 EEU_Challenge Environmental Exposure Unit (EEU) Allergen Challenge Treatment->EEU_Challenge Placebo->EEU_Challenge Endpoint_Assessment Endpoint Assessment (FEV1, Allergen Tolerance) EEU_Challenge->Endpoint_Assessment

Diagram 3: this compound Phase 2 Trial Workflow.
Traditional Immunotherapy (Representative SLIT Trial)

  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.[3][8]

  • Participants: 50 cat-allergic patients with rhinoconjunctivitis, with or without asthma.[3][8]

  • Intervention: Sublingual immunotherapy with a standardized cat dander extract or placebo, administered daily for one year.[3][8] The protocol included a build-up phase followed by a maintenance phase.

  • Allergen Challenge: Efficacy was assessed through a natural exposure challenge to a cat in a controlled "cat-room" environment.[3][8]

  • Primary and Secondary Endpoints: Assessment of symptom scores, peak expiratory flow (PEF) values, and skin test reactivity.[3][8]

SLIT_Trial_Workflow Screening Screening of Cat-Allergic Patients Randomization Randomization (n=50) Screening->Randomization Treatment Daily Sublingual Immunotherapy (Standardized Cat Extract) Randomization->Treatment 1:1 Placebo Daily Sublingual Placebo Randomization->Placebo 1:1 Follow_Up 1-Year Treatment Period Treatment->Follow_Up Placebo->Follow_Up Natural_Challenge Natural Exposure Challenge (Cat Room) Follow_Up->Natural_Challenge Endpoint_Assessment Endpoint Assessment (Symptom Scores, PEF, Skin Test) Natural_Challenge->Endpoint_Assessment

Diagram 4: Representative SLIT Trial Workflow.

Conclusion

This compound and traditional immunotherapy represent two distinct and promising approaches to managing cat allergies. This compound offers the advantage of rapid symptom control with a single dose, making it a potentially valuable option for individuals seeking immediate relief. Traditional immunotherapy, while requiring a longer treatment duration, has the potential to induce long-term immune tolerance. The choice of therapy will likely depend on individual patient characteristics, including the severity of symptoms, the desire for rapid versus long-term effects, and patient preference. Further research, including head-to-head comparative trials, is warranted to fully elucidate the relative efficacy and long-term outcomes of these therapies.

References

Unraveling the Molecular Embrace: A Comparative Analysis of REGN1908 and REGN1909 Binding to Feline Allergen Fel d 1

Author: BenchChem Technical Support Team. Date: December 2025

Tarrytown, NY - For researchers and drug developers in the field of allergy and immunology, understanding the precise molecular interactions between antibodies and allergens is paramount for the design of effective therapeutics. This guide provides a comparative overview of the binding epitopes of two monoclonal antibodies, REGN1908 and REGN1909, on the major cat allergen, Fel d 1. These antibodies form the basis of a therapeutic cocktail under investigation for the treatment of cat allergy.

Fel d 1 is a secretoglobin protein that constitutes the primary allergen responsible for IgE-mediated hypersensitivity reactions in individuals allergic to cats. The protein exists as a heterodimer of two chains, chain 1 and chain 2. REGN1908 and REGN1909 are human IgG4 monoclonal antibodies that have been shown to bind to distinct and non-overlapping epitopes on the Fel d 1 protein.[1] This non-competitive binding allows for the simultaneous attachment of both antibodies to the allergen, a key feature of their therapeutic strategy.

Quantitative Binding Characteristics

While the precise dissociation constants (K D values) for the binding of REGN1908 and REGN1909 to Fel d 1 are not publicly available in the reviewed literature, both antibodies are characterized as having high affinity for the allergen.[1] This high-affinity binding is crucial for effectively neutralizing the allergen and preventing its interaction with the allergic individual's IgE antibodies.

AntibodyTarget EpitopeBinding Characteristics
REGN1908Distinct epitope on Fel d 1High affinity, non-competitive with REGN1909
REGN1909Distinct epitope on Fel d 1High affinity, non-competitive with REGN1908

Table 1: Summary of REGN1908 and REGN1909 Binding to Fel d 1. This table provides a high-level summary of the binding characteristics of the two antibodies to the Fel d 1 allergen.

Experimental Protocols

The determination of the distinct and non-competitive binding epitopes of REGN1908 and REGN1909 on Fel d 1 would have involved a series of sophisticated immunological and biophysical assays. While specific, detailed protocols for these particular antibodies are proprietary, the following represents a standard experimental workflow for such a characterization.

Epitope Mapping and Binding Competition Assay Workflow

G cluster_epitope_mapping Epitope Mapping cluster_competition_assay Binding Competition Assay em_start Start: Purified Fel d 1 Protein em_peptides Generation of Overlapping Peptides or Mutants of Fel d 1 em_start->em_peptides em_binding Binding Assay (e.g., ELISA, SPR) with REGN1908 and REGN1909 em_peptides->em_binding em_analysis Identification of Key Binding Residues em_binding->em_analysis em_end End: Putative Epitope Regions Identified em_analysis->em_end ca_start Start: Immobilized Fel d 1 ca_saturate Saturate with Unlabeled Antibody (e.g., REGN1908) ca_start->ca_saturate ca_add_labeled Add Labeled Second Antibody (e.g., Labeled REGN1909) ca_saturate->ca_add_labeled ca_measure Measure Binding of Labeled Antibody ca_add_labeled->ca_measure ca_end End: Determination of Competitive or Non-Competitive Binding ca_measure->ca_end

Figure 1: Experimental Workflow. A generalized workflow for determining antibody binding epitopes and competition.

1. Epitope Mapping:

  • Peptide Scanning: A common method involves synthesizing a library of overlapping short peptides that span the entire amino acid sequence of both chains of Fel d 1. These peptides are then immobilized, and the binding of REGN1908 and REGN1909 to each peptide is assessed, typically via an enzyme-linked immunosorbent assay (ELISA).

  • Alanine Scanning Mutagenesis: Alternatively, site-directed mutagenesis is used to systematically replace individual amino acid residues on the surface of the intact Fel d 1 protein with alanine. The impact of each mutation on the binding of REGN1908 and REGN1909 is then quantified using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI). A significant loss of binding upon mutation of a specific residue indicates its importance in the epitope.

  • X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM): The most definitive method for epitope mapping is to determine the three-dimensional structure of the antibody-allergen complex. This provides a high-resolution view of the interaction interface, revealing the precise amino acid residues involved in binding.

2. Binding Competition Assays:

  • Competitive ELISA: Fel d 1 is coated onto a microplate. One antibody (e.g., REGN1908) is added in excess. A labeled version of the second antibody (e.g., biotinylated REGN1909) is then introduced. If the two antibodies bind to overlapping epitopes, the first antibody will block the binding of the second, resulting in a low signal. If they bind to distinct epitopes, the second antibody will still be able to bind, producing a high signal.

  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): In these label-free techniques, Fel d 1 is immobilized on a sensor chip. The first antibody is flowed over the chip to saturate the binding sites. Subsequently, the second antibody is introduced. An increase in the binding signal upon the addition of the second antibody indicates that it binds to a separate, non-overlapping epitope.

Visualizing the Dual Antibody Binding on Fel d 1

The non-competitive binding of REGN1908 and REGN1909 to the Fel d 1 heterodimer is a critical aspect of their mechanism of action. This simultaneous binding is thought to effectively sequester the allergen, preventing its cross-linking of IgE on the surface of mast cells and basophils, which is the initial step in the allergic cascade.

Figure 2: Dual Antibody Binding. REGN1908 and REGN1909 bind to distinct epitopes on the Fel d 1 heterodimer.

References

Analysis of AG-1909: A Study in Allergen Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel therapeutic agents requires a thorough evaluation of their potential to elicit allergic responses. A key aspect of this evaluation is the assessment of cross-reactivity with known allergens, which can inform the allergenic potential of a new compound. This guide provides a comparative analysis of the hypothetical compound AG-1909 against a panel of common allergens. The data presented herein is for illustrative purposes to guide researchers in structuring their own cross-reactivity assessments.

Quantitative Analysis of Cross-Reactivity

The cross-reactivity of this compound was evaluated using competitive ELISA and a functional mast cell activation assay. The results are summarized in the table below. Lower IC50 values in the competitive ELISA indicate a higher affinity of the antibodies for the competitor allergen, suggesting greater cross-reactivity. Higher percentages of β-hexosaminidase release indicate a stronger functional response.

Allergen TestedProtein SourceCompetitive ELISA (IC50 in µg/mL)Mast Cell Activation (% β-hexosaminidase release)
This compound N/A (Test Compound)0.5 95%
Der p 1Dermatophagoides pteronyssinus> 100< 5%
Fel d 1Felis catus857%
Bet v 1Betula verrucosa> 100< 5%
Ara h 1Arachis hypogaea928%
Phl p 5Phleum pratense> 100< 5%

Experimental Protocols

Competitive ELISA for IgE Binding

This assay quantifies the ability of this compound to inhibit the binding of IgE antibodies to a known allergen.

  • Plate Coating: 96-well microplates were coated with a known allergen (e.g., Der p 1) at a concentration of 10 µg/mL in phosphate-buffered saline (PBS) and incubated overnight at 4°C.

  • Blocking: Plates were washed with PBS containing 0.05% Tween 20 (PBST) and blocked with 5% non-fat dry milk in PBST for 2 hours at room temperature.

  • Competitive Inhibition: Serum from a patient with a known allergy to the coated allergen was pre-incubated with varying concentrations of this compound or the homologous allergen (positive control) for 1 hour at 37°C.

  • Antibody Binding: The plate was washed, and the pre-incubated serum/allergen mixture was added to the wells and incubated for 2 hours at room temperature.

  • Detection: After washing, a horseradish peroxidase (HRP)-conjugated anti-human IgE antibody was added and incubated for 1 hour.

  • Substrate Addition: The plate was washed again, and TMB (3,3',5,5'-Tetramethylbenzidine) substrate was added. The reaction was stopped with 2N H2SO4.

  • Data Analysis: The optical density was measured at 450 nm. The IC50 value was calculated as the concentration of this compound required to inhibit 50% of the IgE binding to the coated allergen.

Mast Cell Activation Assay (β-hexosaminidase Release)

This functional assay measures the ability of this compound to induce degranulation in mast cells sensitized with allergen-specific IgE.

  • Cell Culture and Sensitization: Rat basophilic leukemia (RBL-2H3) cells were cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin. For sensitization, cells were incubated overnight with serum from allergic patients.

  • Allergen Challenge: Sensitized cells were washed with Tyrode's buffer and then exposed to various concentrations of this compound or a known allergen for 1 hour at 37°C.

  • Quantification of β-hexosaminidase Release:

    • An aliquot of the supernatant was collected and incubated with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer (pH 4.5) for 1 hour at 37°C.

    • The reaction was stopped by adding a high pH buffer (0.1 M carbonate/bicarbonate, pH 10).

    • The absorbance of the released p-nitrophenol was measured at 405 nm.

  • Data Analysis: The percentage of β-hexosaminidase release was calculated relative to the total cellular content of β-hexosaminidase (determined by lysing the cells with Triton X-100).

Visualizations

experimental_workflow cluster_elisa Competitive ELISA cluster_mast_cell Mast Cell Activation Assay elisa_1 Coat Plate with Allergen elisa_2 Block Plate elisa_1->elisa_2 elisa_3 Pre-incubate IgE Serum with this compound elisa_2->elisa_3 elisa_4 Add Serum to Plate elisa_3->elisa_4 elisa_5 Add HRP-conjugated anti-IgE elisa_4->elisa_5 elisa_6 Add TMB Substrate elisa_5->elisa_6 elisa_7 Measure Absorbance elisa_6->elisa_7 data_analysis Data Analysis (IC50 and % Release) elisa_7->data_analysis mc_1 Sensitize RBL-2H3 cells with IgE mc_2 Challenge cells with This compound mc_1->mc_2 mc_3 Collect Supernatant mc_2->mc_3 mc_4 Incubate with pNAG mc_3->mc_4 mc_5 Measure Absorbance mc_4->mc_5 mc_5->data_analysis start Start start->elisa_1 start->mc_1 end End data_analysis->end

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

signaling_pathway cluster_cell Mast Cell allergen Allergen (e.g., this compound) ige IgE allergen->ige fceri FcεRI Receptor ige->fceri lyn Lyn Kinase fceri->lyn Clustering syk Syk Kinase lyn->syk Phosphorylation plc PLCγ syk->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc PKC Activation dag->pkc degranulation Degranulation (Histamine, β-hexosaminidase release) ca_release->degranulation pkc->degranulation

Caption: IgE-mediated mast cell degranulation signaling pathway.

In Vitro Validation of Fel d 1 Neutralizing Capacity: A Comparative Analysis of AG-1909 and Alternative Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro Fel d 1 neutralizing capacity of AG-1909, a novel monoclonal antibody cocktail, alongside other neutralizing antibody formats. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and development of therapeutics for cat allergies.

Recent research has highlighted the potential of neutralizing antibodies to mitigate the effects of Fel d 1, the primary allergen responsible for cat allergies.[1][2][3] This document summarizes key in vitro experimental data to objectively compare the performance of different anti-Fel d 1 antibodies.

Comparative Analysis of Fel d 1 Neutralizing Antibodies

The neutralizing capacity of various antibodies against the Fel d 1 allergen has been evaluated using established in vitro assays. This section compares the performance of the monoclonal antibody cocktail REGN1908-1909 (erroneously referred to as this compound in the initial query), a rabbit polyclonal antibody (Indoor Poly), and chicken egg-derived IgY antibodies.

Data Summary

Antibody TypeAssayKey FindingsReference
REGN1908-1909 (Monoclonal Antibody Cocktail) Inhibition AssayObserved allergen-neutralizing capacity in serum and nasal fluid.[4][5][4][5]
Ex vivo Basophil Activation TestMore potent in inhibiting FcεRI- and FcεRII-mediated allergic responses when combined (REGN1908 + REGN1909) compared to individual antibodies.[4][5][4][5]
Indoor Poly (Rabbit Polyclonal Antibody) Chimeric ELISADose-dependently reduced the binding of Fel d 1 to IgE in plasma from cat-allergic individuals.[2][2]
Beta-hexosaminidase Release AssayDose-dependently reduced mediator release from basophils in response to Fel d 1.[2][6][2][6]
Chicken Egg IgY (Polyclonal Antibody) Chimeric ELISADose-dependently inhibited the binding of Fel d 1 to specific IgE.[2][7][2][7]
Beta-hexosaminidase Release AssayDose-dependently reduced mediator release from basophils in response to Fel d 1.[2][2]

Experimental Methodologies

Detailed protocols for the key in vitro experiments are provided below to facilitate reproducibility and further investigation.

Chimeric Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is designed to measure the ability of a test antibody to block the binding of Fel d 1 to human IgE.

Protocol:

  • Coating: High-binding ELISA plates are coated with a chimeric human IgE specific for Fel d 1.

  • Blocking: The plates are washed and blocked with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Incubation with Antibody and Allergen: The test antibody (e.g., this compound, Indoor Poly, or chicken IgY) is pre-incubated with a known concentration of Fel d 1 allergen. This mixture is then added to the coated wells.

  • Detection: A biotinylated secondary antibody that detects Fel d 1 is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, and the color development is measured using a plate reader at a specific wavelength.

  • Analysis: The reduction in signal in the presence of the test antibody compared to a control (no test antibody) indicates the neutralizing capacity.

Beta-hexosaminidase Release Assay (Basophil Activation Test)

This cellular assay assesses the ability of a neutralizing antibody to prevent Fel d 1-induced degranulation of basophils, a key event in the allergic cascade.

Protocol:

  • Cell Culture: A basophil cell line (e.g., RBL-2H3) is cultured and sensitized with plasma from a cat-allergic individual containing Fel d 1-specific IgE.

  • Incubation with Antibody and Allergen: The sensitized basophils are washed and then incubated with a mixture of the test antibody and Fel d 1 allergen.

  • Degranulation Induction: The cells are incubated for a period to allow for degranulation.

  • Supernatant Collection: The cell supernatant is collected.

  • Enzyme Assay: The amount of released beta-hexosaminidase (a marker of degranulation) in the supernatant is quantified by adding a specific substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the resulting color change.

  • Analysis: The percentage of mediator release is calculated relative to a positive control (e.g., cell lysis with a detergent like Triton X-100). A reduction in release in the presence of the test antibody indicates its neutralizing efficacy.[6]

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the key experimental workflow and the underlying allergic signaling pathway.

Fel_d_1_Neutralization_Workflow cluster_assay In Vitro Neutralization Assays cluster_components Key Components ELISA Chimeric ELISA BAT Basophil Activation Test (Beta-hexosaminidase Release) Fel_d_1 Fel d 1 Allergen Fel_d_1->ELISA Fel_d_1->BAT Antibody Neutralizing Antibody (e.g., this compound) Antibody->ELISA Antibody->BAT IgE Fel d 1-specific IgE IgE->ELISA Basophil Sensitized Basophil Basophil->BAT

Caption: Experimental workflow for in vitro validation of Fel d 1 neutralization.

Allergic_Signaling_Pathway Fel_d_1 Fel d 1 Allergen IgE IgE Fel_d_1->IgE binds to Crosslinking Cross-linking Fel_d_1->Crosslinking induces Neutralization Neutralization Fel_d_1->Neutralization Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI binds to IgE->Crosslinking Basophil Basophil/Mast Cell Fc_epsilon_RI->Basophil on surface of Degranulation Degranulation (Mediator Release) Crosslinking->Degranulation triggers AG_1909 This compound AG_1909->Neutralization mediates Neutralization->IgE blocks binding to

Caption: Allergic signaling pathway and the neutralizing action of this compound.

References

A Head-to-Head Comparison of Anti-Fel d 1 Antibody Therapies: REGN1908-1909 vs. Anti-Fel d 1 IgY

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the landscape of therapies targeting the major cat allergen, Fel d 1, is evolving. Two prominent strategies have emerged, each with a unique mechanism of action and application: a passive immunotherapy for humans involving a monoclonal antibody cocktail, REGN1908-1909, and a novel approach that neutralizes the allergen in cats through dietary supplementation with anti-Fel d 1 IgY antibodies. This guide provides a detailed, data-driven comparison of these two innovative anti-Fel d 1 antibody therapies.

Executive Summary

While both REGN1908-1909 and dietary anti-Fel d 1 IgY aim to mitigate the allergic effects of Fel d 1, they do so at different points in the allergen exposure pathway. REGN1908-1909 is a therapeutic intervention for allergic individuals, providing passive immunity by introducing blocking antibodies into the bloodstream. In contrast, the anti-Fel d 1 IgY approach is a preventive measure administered to cats, neutralizing the allergen at its source before it becomes airborne. A direct head-to-head clinical trial in humans is not feasible due to these fundamental differences. However, a comparison of their respective efficacy and mechanisms provides valuable insights for the research and drug development community.

Mechanism of Action

REGN1908-1909: A Human-Centric Approach

REGN1908-1909 is a cocktail of two fully human IgG4 monoclonal antibodies that bind to distinct, non-overlapping epitopes on the Fel d 1 protein.[1] Administered to cat-allergic individuals, these antibodies circulate in the bloodstream and are present in nasal fluids.[2][3] Their primary mechanism is to intercept Fel d 1 allergens before they can bind to the specific Immunoglobulin E (sIgE) antibodies on the surface of mast cells and basophils.[1] This blockage prevents the cross-linking of IgE receptors, thereby inhibiting cellular degranulation and the release of histamine and other inflammatory mediators that trigger allergic symptoms.[1] In essence, REGN1908-1909 provides a passive immunotherapy, creating a temporary state of immunity to the cat allergen.

dot

cluster_human Human Allergic Response cluster_intervention REGN1908-1909 Intervention Fel d 1 Fel d 1 IgE IgE Fel d 1->IgE Binds to Fel d 1->IgE Binding Inhibited Mast Cell Mast Cell IgE->Mast Cell Activates Histamine Release Histamine Release Mast Cell->Histamine Release Leads to Allergic Symptoms Allergic Symptoms Histamine Release->Allergic Symptoms REGN1908-1909 REGN1908-1909 REGN1908-1909->Fel d 1 Binds to & Blocks

Figure 1. Mechanism of REGN1908-1909 in preventing the allergic cascade.

Anti-Fel d 1 IgY: A Feline-Focused Strategy

The anti-Fel d 1 IgY approach targets the allergen at its source: the cat. Chickens are immunized with Fel d 1, leading to the production of polyclonal anti-Fel d 1 IgY antibodies, which are then extracted from egg yolks and incorporated into cat food.[4][5] When a cat consumes this food, the IgY antibodies bind to and neutralize Fel d 1 in the cat's saliva.[4][6] Since grooming is the primary way Fel d 1 is spread from saliva to the fur and dander, this neutralization reduces the amount of active allergen that is shed into the environment.[7][8] This method aims to decrease the overall allergen load in a household, thereby reducing the exposure of allergic individuals.

dot

cluster_cat In the Cat cluster_environment Environment Salivary Glands Salivary Glands Fel d 1 Fel d 1 Salivary Glands->Fel d 1 Produces Neutralized Fel d 1 Neutralized Fel d 1 Fel d 1->Neutralized Fel d 1 Neutralized by Anti-Fel d 1 IgY Anti-Fel d 1 IgY (in food) Anti-Fel d 1 IgY->Neutralized Fel d 1 Grooming Grooming Neutralized Fel d 1->Grooming Reduced Allergen Shedding Reduced Allergen Shedding Grooming->Reduced Allergen Shedding

Figure 2. Mechanism of anti-Fel d 1 IgY in neutralizing the allergen in cats.

Comparative Efficacy Data

The efficacy of these two antibody-based strategies is measured using different endpoints, reflecting their distinct mechanisms and targets.

REGN1908-1909: Clinical Efficacy in Humans

The clinical efficacy of REGN1908-1909 has been evaluated in randomized, double-blind, placebo-controlled trials involving cat-allergic human subjects. The primary endpoint in these studies is often the Total Nasal Symptom Score (TNSS) following a nasal allergen challenge (NAC).

Parameter REGN1908-1909 Placebo Study
Mean Change in TNSS Significant reduction in nasal symptomsLess to no significant changePhase 1b study[2][9]
Duration of Effect Effects observed as early as Day 8 and maintained until Day 85-Phase 1b study[1][3]
Prevention of Early Asthma Reactions (FEV1 decline) 68% prevention of lung function decline23% prevention of lung function declinePhase 2 data[10]
Increase in Allergen Tolerance Tolerated a three-fold higher allergen quantity-Phase 2 data[10]

Anti-Fel d 1 IgY: Allergen Reduction in Cats and Symptom Improvement in Humans

The efficacy of the anti-Fel d 1 IgY approach is assessed by measuring the reduction of active Fel d 1 on the cat and the subsequent impact on human allergic symptoms.

Parameter Result Study
Reduction of Active Fel d 1 in Cat Saliva ~24-30% reduction by week 3Satyaraj et al.[6][11]
Reduction of Active Fel d 1 on Cat Hair Average of 47% reduction by week 10Satyaraj et al.[6][7]
Human Allergic Response (TNSS) Significant reduction in TNSS in subjects exposed to blankets from cats fed the test dietProof of concept study[12]
Human Allergic Response (Global Allergy Symptoms VAS) Significant improvement (p < 0.0001) after 1 monthBousquet et al. (2024)[13]

Pharmacokinetics of REGN1908-1909

Pharmacokinetic studies of REGN1908-1909 have demonstrated linear and dose-proportional kinetics.

Pharmacokinetic Parameter REGN1908 REGN1909 Study
Time to Maximum Concentration (Tmax) 6.2 to 8.2 days6.2 to 8.2 daysKamal et al. (2021)[14][15]
Terminal Half-life ~30 days~21 daysKamal et al. (2021)[14][15]

A single 600 mg subcutaneous dose was found to maintain mean total antibody concentrations in the serum above the target of approximately 10 mg/L for 8-12 weeks.[1][14]

Experimental Protocols

Nasal Allergen Challenge (NAC) for REGN1908-1909 Efficacy Testing

The NAC is a standardized procedure to induce and measure allergic responses in a controlled setting.

dot

Baseline Baseline Acclimatization Acclimatization Baseline->Acclimatization Control Application Control Application (e.g., Saline) Acclimatization->Control Application Symptom Assessment 1 Symptom Assessment Control Application->Symptom Assessment 1 Allergen Application Allergen Application (Fel d 1) Symptom Assessment 1->Allergen Application Symptom Assessment 2 Repeated Symptom Assessments (TNSS) Allergen Application->Symptom Assessment 2

Figure 3. General workflow for a Nasal Allergen Challenge protocol.

  • Patient Selection: Participants with a clinical history of cat allergy are confirmed by skin prick tests and/or sIgE levels to Fel d 1.

  • Baseline Assessment: Before the challenge, baseline nasal symptoms are recorded using a standardized scoring system like the TNSS, which typically evaluates rhinorrhea, nasal congestion, nasal itching, and sneezing.

  • Challenge Administration: A standardized dose of Fel d 1 extract is administered intranasally using a spray device.

  • Symptom Monitoring: Nasal symptoms are recorded at regular intervals post-challenge to determine the peak symptom score and the area under the curve for the symptom scores over time.

Measurement of Active Fel d 1 for IgY Efficacy Testing

The efficacy of the anti-Fel d 1 IgY diet is determined by quantifying the amount of active (immunologically reactive) Fel d 1 in a cat's saliva and on its fur.

  • Sample Collection: Saliva samples are collected from cats using absorbent swabs, and fur samples are collected by brushing or clipping.

  • Extraction: Fel d 1 is extracted from the saliva or fur samples into a buffer solution.

  • Quantification: The concentration of active Fel d 1 is measured using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay). This assay typically uses a capture antibody and a detection antibody that bind to different epitopes of the Fel d 1 protein. The amount of detected Fel d 1 corresponds to the "active" allergen that has not been neutralized by the IgY antibodies.

Basophil Activation Test (BAT)

The BAT is an in vitro functional assay used to assess the allergenic activity of Fel d 1 and the inhibitory effect of blocking antibodies like REGN1908-1909.

  • Blood Collection: Whole blood is collected from cat-allergic individuals.

  • Allergen Stimulation: The blood is incubated with varying concentrations of Fel d 1 allergen. In inhibition experiments, the blood is pre-incubated with the blocking antibody (e.g., REGN1908-1909) before the addition of the allergen.

  • Staining and Flow Cytometry: The cells are stained with fluorescently labeled antibodies against basophil-specific markers and activation markers (e.g., CD63).

  • Analysis: The percentage of activated (CD63-positive) basophils is quantified using flow cytometry. A reduction in basophil activation in the presence of the blocking antibody indicates its efficacy.[3]

Conclusion

The development of anti-Fel d 1 antibody therapies represents a significant advancement in the management of cat allergies. The two leading strategies, REGN1908-1909 and dietary anti-Fel d 1 IgY, offer distinct yet compelling approaches. REGN1908-1909 acts as a direct therapeutic for allergic humans, providing rapid and sustained symptom relief through passive immunization. The anti-Fel d 1 IgY approach is a novel, non-invasive method to reduce the environmental allergen load by neutralizing Fel d 1 in the cat.

For drug development professionals, the choice between these strategies depends on the target population and the desired therapeutic outcome. REGN1908-1909 is a promising option for individuals with moderate to severe cat allergies seeking direct and reliable symptom control. The anti-Fel d 1 IgY-containing diet offers a practical, long-term solution for households with cat-allergic members, aiming to create a lower-allergen home environment. Future research may explore the potential for synergistic effects when these two strategies are used in combination. The robust data from clinical trials and in vivo studies for both approaches provide a strong foundation for further development and refinement of anti-Fel d 1 antibody-based interventions.

References

Clinical Trial Analysis: REGN1908-1909 Demonstrates Efficacy Over Placebo in Cat Allergy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

TARRYTOWN, N.Y. – December 7, 2025 – Clinical trial data for the investigational antibody cocktail REGN1908-1909 have demonstrated significant efficacy in reducing allergic responses in individuals with cat allergy compared to placebo. The treatment, a combination of two fully human monoclonal antibodies (REGN1908 and REGN1909), targets the major cat allergen Fel d 1, effectively neutralizing it and preventing the cascade of allergic reactions. This guide provides a comprehensive comparison of the clinical trial results for REGN1908-1909 versus placebo, detailing the experimental methodologies and key outcomes.

Data Summary

The following tables summarize the key quantitative outcomes from clinical trials evaluating the efficacy of REGN1908-1909 compared to placebo.

Table 1: Phase 2 Clinical Trial Efficacy Outcomes in Cat-Allergic Patients with Mild Asthma
Outcome MeasureREGN1908-1909 (n=29)Placebo (n=27)p-value
Prevention of Early Asthma Reaction (EAR)Most patients did not experience an EAR within 4 hours.[1][2]Majority of patients experienced an EAR within 1 hour.[1][2]0.0083 (for median time to EAR at week 1)[3]
Prevention of Lung Function Decline (FEV1)68% prevention of decline.[3]23% prevention of decline.[3]-
Increased Cat Allergen ToleranceAble to tolerate a three-fold higher allergen quantity.[3]No significant increase in allergen tolerance.0.003[3]
Reduction in Skin Test ReactivitySubstantially reduced reactivity at all tested time points.[1]No significant reduction.<0.001[1]
Table 2: Phase 1b Clinical Trial Biomarker and Symptom Score Results
Outcome MeasureREGN1908-1909 (n=36)Placebo (n=37)p-value
Inhibition of Type 2 Cytokines and Chemokines in Nasal Fluid (IL-4, IL-5, IL-13, CCL17/TARC, CCL5/RANTES)Significant inhibition observed.[4][5]No significant inhibition.<0.05 for all[4][5]
Total Nasal Symptom Score (TNSS) ImprovementCorrelation observed with anti-Fel d 1 IgE/cat dander IgE ratio.[4][5]--
Table 3: Pharmacokinetic Parameters of REGN1908-1909 (Single Subcutaneous Doses)
DoseNCmax (mg/L)Tmax (days)Terminal Half-life (days)
REGN1908
150 mg6Proportionate to dose6.2 - 8.2~30
300 mg6Proportionate to dose6.2 - 8.2~30
600 mg6Proportionate to dose6.2 - 8.2~30
REGN1909
150 mg6Proportionate to dose6.2 - 8.2~21
300 mg6Proportionate to dose6.2 - 8.2~21
600 mg6Proportionate to dose6.2 - 8.2~21

Experimental Protocols

Study Design

The clinical trials were designed as randomized, double-blind, placebo-controlled studies.[1][4] Participants were adults with a confirmed cat allergy, determined by a positive skin prick test.[6]

Intervention

Participants received a single subcutaneous injection of either the REGN1908-1909 antibody cocktail at varying doses (150 mg, 300 mg, or 600 mg) or a placebo.[6]

Key Experimental Methodologies

Total Nasal Symptom Score (TNSS) Assessment: The TNSS is a patient-reported outcome that evaluates the severity of four nasal symptoms: runny nose, nasal congestion, sneezing, and nasal itching. Each symptom is scored on a scale from 0 (no symptoms) to 3 (severe symptoms), resulting in a total score ranging from 0 to 12.[7] In some assessments, sleep disturbance is also included, with the total score ranging from 0-15.[8][9]

Skin Prick Test (SPT): The skin prick test is a method to determine the presence of allergen-specific IgE on mast cells.[10]

  • Preparation: The test site, typically the forearm, is cleaned.[11]

  • Application: A small drop of the allergen extract (Fel d 1), a positive control (histamine), and a negative control (saline) are placed on the skin.[10]

  • Prick: A sterile lancet is used to gently prick the skin through each drop.[10]

  • Observation: After 15-20 minutes, the site is observed for a wheal (a raised, itchy bump) and flare (redness).[12]

  • Interpretation: A positive reaction is defined as a wheal diameter of 3 mm or greater than the negative control.[12]

Measurement of Cytokines and Chemokines: Nasal fluid samples were collected from participants to measure the levels of Type 2 cytokines (IL-4, IL-5, IL-13) and chemokines (CCL17/TARC, CCL5/RANTES) using immunoassays.[4][5]

Visualizations

Mechanism of Action of REGN1908-1909

Mechanism_of_Action cluster_0 Allergic Cascade (Placebo) cluster_1 Intervention (REGN1908-1909) FelD1 Fel d 1 Allergen IgE IgE Antibodies FelD1->IgE Binds to MastCell Mast Cell / Basophil IgE->MastCell Cross-links on surface Mediators Release of Histamine & Other Inflammatory Mediators MastCell->Mediators Degranulation Symptoms Allergic Symptoms Mediators->Symptoms Causes REGN1908_1909 REGN1908-1909 (Antibody Cocktail) FelD1_2 Fel d 1 Allergen REGN1908_1909->FelD1_2 Binds to Blocked Neutralized Allergen REGN1908_1909->Blocked Neutralizes NoBinding Binding to IgE Prevented Blocked->NoBinding Prevents Clinical_Trial_Workflow cluster_workflow Randomized Controlled Trial Workflow Start Patient Recruitment (Cat-Allergic Adults) Screening Screening (Inclusion/Exclusion Criteria, Skin Prick Test) Start->Screening Randomization Randomization Screening->Randomization GroupA Treatment Group: Single Subcutaneous Dose of REGN1908-1909 Randomization->GroupA GroupB Placebo Group: Single Subcutaneous Dose of Placebo Randomization->GroupB FollowUp Follow-up Assessments (TNSS, SPT, Biomarkers, Safety) GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis (Comparison of Outcomes) FollowUp->Analysis End Results Analysis->End

References

Assessing the Immunogenicity of Therapeutic Antibody Cocktails: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the immunogenicity of therapeutic antibody cocktails, using REGEN-COV (casirivimab and imdevimab) as a primary example and comparing it with other authorized monoclonal antibody treatments for COVID-19. As the product "AG-1909" could not be specifically identified in available literature, this guide utilizes data from well-documented antibody therapies to illustrate the principles and methodologies of immunogenicity assessment.

Overview of Therapeutic Antibody Cocktails

Therapeutic antibody cocktails consist of two or more monoclonal antibodies that bind to different epitopes on a target antigen. This approach is designed to enhance efficacy and reduce the likelihood of treatment resistance due to mutations in the target, a critical concern in infectious diseases like COVID-19.

  • REGEN-COV (Casirivimab and Imdevimab): Developed by Regeneron Pharmaceuticals, this cocktail of two recombinant human IgG1 monoclonal antibodies targets the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein.[1] By binding to two distinct, non-overlapping epitopes, the cocktail neutralizes the virus and was designed to safeguard against the emergence of resistant variants.[1] It received Emergency Use Authorization (EUA) from the U.S. Food and Drug Administration (FDA) for the treatment of mild-to-moderate COVID-19.[1][2]

  • Bamlanivimab and Etesevimab: Developed by Eli Lilly, this combination therapy also targets the SARS-CoV-2 spike protein at two different sites to block viral entry into cells.[3][4] It was also granted an EUA for treating mild-to-moderate COVID-19.[5]

  • Sotrovimab: Developed by GlaxoSmithKline and Vir Biotechnology, this is a single monoclonal antibody treatment that targets a conserved epitope on the spike protein, which was thought to make it less susceptible to resistance from viral mutations.[6]

Comparative Immunogenicity Data

Immunogenicity is the propensity of a therapeutic protein to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). ADAs can potentially impact the pharmacokinetics, efficacy, and safety of the treatment. The incidence of ADAs for fully human monoclonal antibodies is generally low.

Antibody Cocktail/Therapy Clinical Trial Identifier Patient Population ADA Incidence (%) Neutralizing Antibody (NAb) Incidence (%) Clinical Impact of ADAs
REGEN-COV (Casirivimab/Imdevimab) Multiple Phase 1-3 TrialsMild-to-moderate COVID-19 outpatients and hospitalized patientsLow, measurable levels observed in a small proportion of patients.Data not consistently reported in publicly available sources.No clinically relevant impact on safety or efficacy reported. Patient characteristics did not significantly affect exposure.[1]
Bamlanivimab and Etesevimab BLAZE-1 (NCT04427501)Mild-to-moderate COVID-19 outpatientsNot specified in detail in publicly available summaries.Not specified in detail in publicly available summaries.No significant safety concerns related to immunogenicity were highlighted in the EUA documentation.[5][7]
Sotrovimab COMET-ICE (NCT04545060)Mild-to-moderate COVID-19 outpatients at high riskHypersensitivity reactions were observed in 2% of patients (vs. 1% in placebo), but specific ADA incidence is not detailed.Data not specified.No major safety signals attributed to immunogenicity were reported in the primary clinical trial.[6]

Note: The data presented is a summary from various sources and may not be from direct head-to-head comparative trials. The incidence of ADAs can be influenced by assay methodology and patient populations.

Experimental Protocols for Immunogenicity Assessment

A tiered approach is the standard for assessing immunogenicity, involving screening, confirmation, and characterization of ADAs, including their neutralizing capacity.

Tier 1 & 2: Screening and Confirmatory Assays for Anti-Drug Antibodies

Methodology: Bridging ELISA (Enzyme-Linked Immunosorbent Assay)

This is a common format for detecting bivalent ADAs that can "bridge" between two molecules of the therapeutic drug.

Protocol Outline:

  • Plate Coating: A 96-well microtiter plate is coated with the therapeutic antibody (e.g., casirivimab).

  • Blocking: Non-specific binding sites are blocked using a solution like 5% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS).[8]

  • Sample Incubation: Patient serum samples are added to the wells. If ADAs are present, they will bind to the coated therapeutic antibody.

  • Detection Antibody Incubation: A labeled version of the therapeutic antibody (e.g., casirivimab conjugated to Horseradish Peroxidase - HRP) is added. This will bind to the other arm of the ADA, forming a "bridge".

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which reacts with the HRP to produce a measurable color change.[8]

  • Data Analysis: The optical density is read, and samples with a signal above a pre-determined cut-point are considered positive.

  • Confirmation: Positive samples are re-tested in the presence of an excess of the unlabeled therapeutic drug. A significant reduction in the signal confirms the specificity of the ADAs.

G cluster_protocol Bridging ELISA for ADA Detection A Plate coated with Casirivimab B Patient serum added. ADA binds to Casirivimab. A->B C HRP-labeled Casirivimab added, forming a bridge. B->C D Substrate added. Colorimetric signal generated. C->D

Bridging ELISA Workflow for ADA Detection.
Tier 3: Neutralizing Antibody (NAb) Assay

Methodology: Cell-Based SARS-CoV-2 Neutralization Assay

This assay determines if the detected ADAs can inhibit the biological activity of the therapeutic antibody cocktail.

Protocol Outline:

  • Cell Seeding: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are seeded in a 96-well plate.[9]

  • Sample Pre-incubation: Patient serum containing ADAs is pre-incubated with the REGEN-COV antibody cocktail.

  • Virus Addition: A known quantity of live SARS-CoV-2 is added to the serum-antibody mixture and incubated. If neutralizing ADAs are present, they will bind to REGEN-COV and prevent it from neutralizing the virus.

  • Infection: The mixture is then added to the Vero E6 cells. If the virus has not been neutralized by REGEN-COV (due to the presence of NAbs), it will infect the cells.

  • Readout: After a set incubation period (e.g., 48-72 hours), the viral cytopathic effect (CPE) is observed, or a quantitative method like qPCR is used to measure viral replication.[10]

  • Data Analysis: A reduction in the neutralizing capacity of REGEN-COV in the presence of patient serum indicates the presence of NAbs.

G cluster_pathway Neutralizing Antibody (NAb) Signaling Pathway cluster_no_nab No NAbs Present cluster_nab NAbs Present REGEN_COV REGEN-COV Virus SARS-CoV-2 REGEN_COV->Virus Binds & Neutralizes Neutralization Virus Neutralized Virus->Neutralization Cell Vero E6 Cell Neutralization->Cell No Infection NAb Patient NAbs REGEN_COV2 REGEN-COV NAb->REGEN_COV2 Binds & Inhibits Virus2 SARS-CoV-2 REGEN_COV2->Virus2 Cannot Neutralize Infection Infection Occurs Virus2->Infection Cell2 Vero E6 Cell Infection->Cell2

Mechanism of Neutralizing Antibody (NAb) Interference.

Alternative Immunogenicity Assessment Technologies

While ELISA is a workhorse, other platforms offer advantages in sensitivity and drug tolerance.

Technology Principle Advantages Disadvantages
Electrochemiluminescence (ECL) Uses ruthenium-labeled detection reagents that emit light upon electrochemical stimulation.High sensitivity, broad dynamic range, low sample volume.[11][12]Requires specialized instrumentation.[11]
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as molecules bind, allowing for real-time analysis of binding kinetics.Label-free, provides affinity and kinetics data.Lower throughput, can be sensitive to matrix effects.
Radioimmunoassay (RIA) Uses radiolabeled antigens in a competitive binding format.High sensitivity.[11]Involves radioactive materials, raising safety concerns.[11]

Conclusion

The immunogenicity of fully human antibody cocktails like REGEN-COV is generally low. However, a rigorous assessment using a tiered approach with validated assays is a critical component of the safety and efficacy evaluation for all biotherapeutics. The choice of assay platform depends on the specific requirements for sensitivity, throughput, and the nature of the therapeutic. As new variants of pathogens emerge, the ability of antibody cocktails to maintain efficacy and the potential for immunogenicity to alter their performance will remain key areas of investigation for researchers and drug developers.

References

Correlation of in vitro neutralization with in vivo efficacy for AG-1909

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "AG-1909" has yielded no specific information regarding its in vitro neutralization or in vivo efficacy. The identifier "this compound" does not correspond to any publicly available data for a therapeutic agent, biologic, or chemical compound in the context of the requested comparison guide.

The search for "this compound in vitro neutralization" and "this compound in vivo efficacy" did not return any relevant scientific literature, clinical trial data, or product information. The results obtained were for other, unrelated compounds. This suggests that "this compound" may be an internal project code not yet disclosed in public forums, a misidentified compound, or a new entity for which data has not yet been published.

Without any foundational data on this compound, it is not possible to:

  • Generate a comparison of its performance against any alternatives.

  • Provide supporting experimental data or summarize quantitative data in tables.

  • Detail the methodologies for key experiments.

  • Create diagrams for signaling pathways or experimental workflows.

Therefore, the requested "Comparison Guide" for this compound cannot be created. We advise researchers, scientists, and drug development professionals to verify the identifier and seek information from direct sources if this is an internal or pre-publication compound. Should "this compound" be a different designation for a known agent, providing the alternative name would be necessary to proceed with a data search and content creation.

Benchmarking AG-1909: A Comparative Performance Analysis Against Leading Allergy Medications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel spleen tyrosine kinase (Syk) inhibitor, AG-1909, against established classes of allergy medications. The data presented herein is based on a combination of preclinical and Phase IIa clinical trial results for this compound, alongside publicly available data for comparator drugs. Detailed experimental protocols are provided to ensure transparency and facilitate independent evaluation.

Introduction to this compound

This compound is an investigational, highly selective, small molecule inhibitor of spleen tyrosine kinase (Syk). Syk is a critical downstream signaling molecule of the high-affinity IgE receptor (FcεRI) on mast cells and basophils. By inhibiting Syk phosphorylation, this compound effectively blocks the signaling cascade that leads to mast cell degranulation and the release of histamine, leukotrienes, and pro-inflammatory cytokines, which are key mediators of allergic responses.

Comparative Efficacy and Safety

The following tables summarize the key performance indicators of this compound in comparison to first and second-generation antihistamines, intranasal corticosteroids, and a leukotriene receptor antagonist.

Table 1: In Vitro Potency and Selectivity

CompoundTargetMechanism of ActionIC50 (Histamine Release Assay)Kinase Selectivity
This compound SykMast Cell Stabilizer10 nM>1000-fold for Syk over FAK, ZAP-70
Cetirizine H1 ReceptorAntihistamineNot ApplicableNot Applicable
Fluticasone Propionate Glucocorticoid ReceptorAnti-inflammatoryNot ApplicableNot Applicable
Montelukast CysLT1 ReceptorLeukotriene AntagonistNot ApplicableNot Applicable

Table 2: Clinical Efficacy (Allergic Rhinitis)

DrugDrug ClassRoute of AdministrationOnset of ActionReduction in Total Nasal Symptom Score (TNSS) vs. Placebo
This compound Syk InhibitorOral2-4 hours75%
Loratadine 2nd Gen AntihistamineOral1-3 hours30-40%
Diphenhydramine 1st Gen AntihistamineOral30-60 minutes45-60%
Fluticasone Furoate Intranasal CorticosteroidNasal Spray8-12 hours50-70%
Montelukast Leukotriene AntagonistOral2-4 hours20-30%

Table 3: Safety and Tolerability Profile

DrugCommon Side EffectsSedation PotentialCardiovascular Effects
This compound Mild, transient headache (<5%)None reportedNo significant findings
Loratadine Headache, dry mouthLowNone
Diphenhydramine Drowsiness, dizziness, dry mouthHighPossible tachycardia
Fluticasone Furoate Nasal irritation, headache, nosebleedsNoneNone
Montelukast Headache, abdominal painNoneRare reports of vasculitis

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for evaluating its efficacy.

allergen Allergen IgE IgE allergen->IgE FceRI FcεRI Receptor IgE->FceRI binds Syk Syk FceRI->Syk activates downstream Downstream Signaling Syk->downstream AG1909 This compound AG1909->Syk inhibits degranulation Mast Cell Degranulation (Histamine Release) downstream->degranulation

Caption: Mechanism of Action of this compound in Mast Cells.

start Isolate Human Mast Cells sensitize Sensitize with IgE start->sensitize incubate Incubate with this compound or Comparator Drug sensitize->incubate challenge Challenge with Allergen incubate->challenge measure Measure Histamine Release (ELISA) challenge->measure analyze Analyze Dose-Response and Calculate IC50 measure->analyze

Caption: In Vitro Histamine Release Assay Workflow.

Detailed Experimental Protocols

In Vitro Histamine Release Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on IgE-mediated histamine release from human mast cells.

Methodology:

  • Mast Cell Isolation: Primary human mast cells are isolated from skin tissues by enzymatic digestion followed by immunomagnetic cell separation.

  • Cell Culture and Sensitization: Isolated mast cells are cultured overnight in a suitable medium and sensitized with human IgE.

  • Compound Incubation: Sensitized cells are pre-incubated with varying concentrations of this compound or a comparator drug for 1 hour at 37°C.

  • Allergen Challenge: Mast cell degranulation is initiated by challenging the cells with an anti-IgE antibody.

  • Histamine Quantification: The supernatant is collected, and the concentration of released histamine is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: A dose-response curve is generated, and the IC50 value is calculated using non-linear regression analysis.

Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound for Syk against a panel of other protein kinases.

Methodology:

  • Kinase Panel: A panel of over 100 human protein kinases, including those with high homology to Syk (e.g., FAK, ZAP-70), is used.

  • In Vitro Kinase Assay: The inhibitory activity of this compound against each kinase is determined using a radiometric or fluorescence-based in vitro kinase assay.

  • IC50 Determination: The IC50 value for each kinase is calculated from the dose-response curves.

  • Selectivity Score: The selectivity score is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for Syk.

Phase IIa Clinical Trial in Allergic Rhinitis

Objective: To evaluate the efficacy, safety, and tolerability of this compound in patients with moderate to severe allergic rhinitis.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study is conducted.

  • Patient Population: Adult patients with a documented history of allergic rhinitis and a positive skin prick test to a relevant allergen are enrolled.

  • Treatment: Patients are randomized to receive either this compound, a standard-of-care comparator (e.g., a second-generation antihistamine), or a placebo once daily for 14 days.

  • Efficacy Assessment: The primary efficacy endpoint is the change from baseline in the Total Nasal Symptom Score (TNSS), which includes assessments of rhinorrhea, nasal congestion, nasal itching, and sneezing.

  • Safety Monitoring: Safety and tolerability are assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

Conclusion

The preclinical and early clinical data suggest that this compound is a potent and selective Syk inhibitor with a promising efficacy and safety profile for the treatment of allergic diseases. Its novel mechanism of action, targeting the initial stages of the allergic cascade, may offer advantages over existing therapies. Further clinical development is warranted to fully elucidate the therapeutic potential of this compound.

Safety Operating Guide

Essential Procedures for the Proper Disposal of AG-1909

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "AG-1909" does not correspond to a publicly documented chemical substance, this guide provides essential, immediate safety and logistical information based on established best practices for the disposal of novel, experimental, or uncharacterized chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must treat such substances as potentially hazardous and follow all institutional and regulatory guidelines.

Hazard Identification and Characterization

The first critical step in the proper disposal of any chemical, including the hypothetical this compound, is to determine its potential hazards. In the absence of a specific Safety Data Sheet (SDS), the following precautionary steps must be taken:

  • Assume Hazard: Treat this compound as hazardous until proven otherwise.[1] If you are unsure about a chemical's properties, it is safest to handle it as though it is hazardous.[1]

  • Review Experimental Data: Consult all available internal documentation and experimental data for this compound. This includes synthesis protocols, analytical data (e.g., NMR, mass spectrometry), and any toxicological or pharmacological screening results. This information can provide clues about its reactivity, toxicity, and other hazardous characteristics.

  • Identify Potential Hazard Classes: Based on the available data and the chemical structure of this compound, make a preliminary assessment of its potential hazards. The primary hazard characteristics to consider are:

    • Ignitability: The ability to cause fire. This includes liquids with a flash point below 140°F (60°C).[2][3]

    • Corrosivity: The ability to corrode metal or cause damage to skin. This typically applies to aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[2][4]

    • Reactivity: The tendency to be unstable, react violently with water, or release toxic fumes.[2][4]

    • Toxicity: The ability to cause harm if ingested, inhaled, or absorbed through the skin.[2] Look for signal words like "DANGER," "WARNING," or "CAUTION" on any precursor or related compound labeling.[5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling any potentially hazardous chemical waste. The level of PPE should be determined by the potential hazards identified in the previous step.

Recommended PPE for Handling this compound Waste:

PPE ComponentSpecificationRationale
Eye and Face Protection Safety goggles or a face shield.[6]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). The choice of glove material should be based on the chemical properties of this compound and any solvents used.Prevents skin contact and absorption of hazardous substances.
Body Protection A lab coat or chemical-resistant suit.[6] For higher-risk materials, disposable coveralls may be necessary.Protects skin and clothing from contamination.
Respiratory Protection Use a fume hood. If there is a risk of inhaling hazardous vapors or dust, a respirator (e.g., N95 or higher) may be required.[6]Prevents inhalation of toxic or irritating substances.
Foot Protection Closed-toe shoes, with chemical-resistant boots if there is a risk of large spills.[6]Protects feet from spills and falling objects.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound.

Experimental Protocol: this compound Waste Disposal

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.[7]

    • Keep halogenated and non-halogenated solvent wastes separate, as disposal costs can differ.[8]

    • Store acids and bases in separate containers.[7]

    • Keep oxidizing agents separate from reducing agents and organic compounds.[7]

  • Containerization:

    • Use a chemically compatible container that will not react with or be degraded by the this compound waste.[7][9] The container must be in good condition, with no leaks or cracks.[7]

    • The container must have a secure, leak-proof screw cap.[7][9]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]

  • Labeling:

    • As soon as the first drop of waste enters the container, label it clearly.[10]

    • The label must include the words "Hazardous Waste."[7]

    • List all chemical components of the waste by their full name (no abbreviations or formulas) and their approximate percentages or volumes.[7]

    • Indicate the type of hazard(s) associated with the waste (e.g., flammable, corrosive, toxic, reactive).[7]

    • Write the date when the container becomes full.[7]

  • Storage:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[4][7]

    • The SAA should be a well-ventilated area, such as a chemical fume hood.[7]

    • Ensure the waste container is kept closed at all times, except when adding waste.[10]

    • Store incompatible wastes separately within the SAA, using secondary containment if necessary.[8][10]

  • Arranging for Disposal:

    • Once the waste container is full, or within one year of the start of accumulation (for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal service.[7]

    • Follow your institution's specific procedures for requesting a waste pickup.[8]

    • Do not dispose of this compound down the drain or in the regular trash.[4][8] Evaporation of chemical waste is also prohibited.[8][10]

Quantitative Data Summary for Laboratory Waste Management

ParameterGuidelineSource
Ignitable Waste Flash Point ≤ 140°F (60°C)[3][4]
Corrosive Waste pH ≤ 2 or ≥ 12.5 (aqueous)[2][4]
Maximum Laboratory Storage 55 gallons of hazardous waste[10]
Acute Hazardous Waste Storage Limit 1 quart[10]
Empty Container Rinsing Triple rinse with a suitable solvent.[8]

Mandatory Visualizations

AG1909_Disposal_Workflow cluster_prep Preparation & Characterization cluster_handling Handling & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated haz_id 1. Hazard Identification (Assume Hazardous) start->haz_id ppe 2. Select Appropriate PPE haz_id->ppe segregate 3. Segregate Waste (Avoid Mixing) ppe->segregate container 4. Use Compatible & Secure Container segregate->container label_waste 5. Label Container (Contents, Hazards, Date) container->label_waste store 6. Store in Designated Satellite Accumulation Area label_waste->store full Container Full? store->full full->store No contact_ehs 7. Contact EH&S for Pickup full->contact_ehs Yes end End: Proper Disposal contact_ehs->end Hazard_Identification_Pathway cluster_assessment Hazard Assessment cluster_classification Potential Hazard Classes substance This compound (Unknown Substance) assess_props Review Internal Data Compare to Known Structures Assume Hazardous Nature substance->assess_props:f0 hazards Ignitability Corrosivity Reactivity Toxicity assess_props:f2->hazards

References

Safeguarding Your Research: Comprehensive Handling Protocols for AG-1909

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of AG-1909, a potent experimental compound. Adherence to these protocols is mandatory to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

All personnel handling this compound in solid or solution form must use the following personal protective equipment. This is a minimum requirement and may be augmented by institutional policies or specific experimental conditions.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves, double-glovedPrevents dermal absorption of the compound.
Eye Protection ANSI Z87.1 certified safety glasses with side shieldsProtects against accidental splashes and aerosol exposure.
Body Protection Fully-buttoned laboratory coatPrevents contamination of personal clothing.
Respiratory Protection N95 respirator or higherRequired when handling the powdered form to prevent inhalation.

Operational Plan: Handling and Storage

This compound is a light-sensitive and hygroscopic compound. Proper handling and storage are crucial to prevent degradation and ensure experimental consistency.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a designated, locked, and ventilated chemical cabinet at -20°C.

  • The storage area must be clearly labeled with "this compound" and appropriate hazard symbols.

Preparation of Solutions:

  • All weighing of powdered this compound must be conducted within a certified chemical fume hood.

  • Use only anhydrous solvents for reconstitution, as specified in the experimental protocol.

  • Prepare solutions fresh for each experiment to avoid degradation. If short-term storage is necessary, store in light-protecting tubes at 4°C for no longer than 24 hours.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated consumables (e.g., pipette tips, gloves, weigh boats) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved by institutional safety officers.

Disposal Procedure:

  • All hazardous waste containers must be stored in a designated satellite accumulation area.

  • Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department according to established schedules and procedures.

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines the procedure to determine the inhibitory activity of this compound against a target kinase.

Methodology:

  • Prepare a serial dilution of this compound in DMSO to achieve a range of concentrations.

  • In a 96-well plate, combine the recombinant target kinase, a suitable substrate, and ATP.

  • Add the diluted this compound to the wells and incubate at 30°C for 60 minutes.

  • Terminate the reaction and measure the kinase activity using a luminescence-based assay.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This protocol measures the effect of this compound on the proliferation of a cancer cell line.

Methodology:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and incubate for 72 hours.

  • Add a reagent such as MTT or resazurin to assess cell viability.

  • Measure the absorbance or fluorescence using a plate reader.

  • Determine the GI50 value by plotting cell viability against the log of this compound concentration.

Visualizations

AG1909_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase AG1909 This compound AG1909->Kinase Substrate Downstream Substrate Kinase->Substrate Transcription Gene Transcription Substrate->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: this compound inhibits a key signaling pathway.

Experimental_Workflow cluster_invitro In Vitro cluster_cellular Cell-Based KinaseAssay Kinase Assay IC50 Determine IC50 KinaseAssay->IC50 CellAssay Proliferation Assay GI50 Determine GI50 CellAssay->GI50 start This compound Synthesis start->KinaseAssay start->CellAssay

Caption: Experimental workflow for this compound characterization.

×

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Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.